Mercuric iodide
Description
Mercury diiodide is a mercury coordination entity composed of mercury and iodine with formula HgI2.
Mercury(II) iodide is an iodide of mercury that occurs naturally as the mineral coccinite. It is a semiconductor and also used in x-ray and gamma ray detection, as well as veterinary medicine. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1, L438)
See also: Mercuric cation (has active moiety) ... View More ...
Properties
IUPAC Name |
diiodomercury | |
|---|---|---|
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InChI |
InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 | |
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InChI Key |
YFDLHELOZYVNJE-UHFFFAOYSA-L | |
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Canonical SMILES |
I[Hg]I | |
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Molecular Formula |
HgI2 | |
| Record name | MERCURY IODIDE | |
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| Record name | mercury(II) iodide | |
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Molecular Weight |
454.40 g/mol | |
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Physical Description |
Mercury iodide appears as a scarlet-red odorless tasteless powder. Sensitive to light. Insoluble in water and sinks in water. At elevated temperatures turns yellow but turns back to red upon cooling. Poison., Light-sensitive red solid; turns yellow at 130 deg C; [Merck Index] | |
| Record name | MERCURY IODIDE | |
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Boiling Point |
669 °F at 760 mmHg (USCG, 1999), 350 °C | |
| Record name | MERCURY IODIDE | |
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| Record name | MERCURIC IODIDE | |
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Solubility |
0.006 g/100 g water @ 25 °C, 1 g/115 ml alcohol; 1 g/20 ml boiling alcohol; 1 g/120 ml ether; 1 g/60 ml acetone; 1 g/910 ml chloroform; 1 g/75 ml ethyl acetate; 1 g/260 ml carbon disulfide; 1 g/230 ml olive oil; 1 g/50 ml castor oil, 1 g dissolves readily in alkali iodides, mercuric chloride, Na2S2O3, Soluble in boiling water and in solutions of sodium thiosulfate or potassium iodide or other hot alkali chloride solutions; almost completely insoluble in water. | |
| Record name | MERCURIC IODIDE | |
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Density |
6.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 6.28 | |
| Record name | MERCURY IODIDE | |
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Vapor Pressure |
100 mm Hg at 261.8 °C; 400 mm Hg at 324.2 °C | |
| Record name | MERCURIC IODIDE | |
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Color/Form |
Scarlet-red, heavy, powder, Red or yellow form, Red tetrahedral crystal or powder | |
CAS No. |
7774-29-0 | |
| Record name | MERCURY IODIDE | |
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Melting Point |
495 °F (USCG, 1999), 259 °C | |
| Record name | MERCURY IODIDE | |
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| Record name | MERCURIC IODIDE | |
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Foundational & Exploratory
A Technical Guide to the History and Discovery of Mercuric Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric iodide (HgI₂), a compound with a rich and multifaceted history, has transitioned from an early pigment and controversial therapeutic agent to a material of interest in modern semiconductor technology. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of this compound, with a focus on the scientific and technical details relevant to researchers and professionals in drug development and materials science.
Historical Context: The Prelude to Discovery
The story of this compound is intrinsically linked to the discovery of its constituent elements, mercury and iodine.
-
Mercury (Hg): Known since antiquity, mercury was a substance of great interest to alchemists and early chemists. Its unique properties as a liquid metal made it a cornerstone of alchemical theory and early chemical experimentation. By the early 19th century, the chemistry of mercury and its salts, such as mercuric chloride (HgCl₂), was well-established.
-
Iodine (I): The discovery of iodine was a pivotal moment in early 19th-century chemistry. In 1811, French chemist Bernard Courtois accidentally isolated a new substance while extracting sodium and potassium compounds from seaweed ash for the production of saltpeter, a key component of gunpowder.[1][2][3] He observed a violet vapor that condensed into dark, lustrous crystals.[2][4] Courtois shared his findings with other prominent chemists, including Joseph Louis Gay-Lussac and Humphry Davy , who independently confirmed that this new substance was a new element.[1][5][6] Gay-Lussac proposed the name "iode" (iodine) from the Greek word "iodes," meaning "violet-colored," a reference to its characteristic vapor.[1][7]
The availability of this new element, iodine, opened the door for the synthesis and investigation of its various compounds, including this compound.
The Synthesis of this compound: A Historical Perspective
While a single individual is not definitively credited with the first synthesis of this compound, its preparation follows logically from the well-understood chemistry of mercury salts and the newly discovered iodine. The early 19th century saw a surge in the preparation and characterization of new iodine compounds by chemists like Gay-Lussac and Davy.[6][8] The use of this compound as a pigment, known as "iodine scarlet," is documented in the early 19th century, indicating its synthesis and availability during that period.[9]
The most common and historically significant method for the synthesis of this compound is through a precipitation reaction.
Key Figures in the Early Chemistry of Iodine and its Compounds
While a specific "discoverer" of synthesized this compound is not clearly documented, the groundwork was laid by several key figures:
-
Bernard Courtois (1777-1838): A French chemist and saltpeter manufacturer, he is credited with the initial discovery of iodine in 1811.[3][4][10] His work provided the essential element for the later synthesis of iodides.[11][12]
-
Joseph Louis Gay-Lussac (1778-1850): A prominent French chemist who conducted extensive research on the newly discovered iodine, characterizing it as an element and preparing many of its compounds.[6][7][8]
-
Sir Humphry Davy (1778-1829): A renowned English chemist who also independently confirmed the elemental nature of iodine and investigated its chemical properties.[5][13]
The collective work of these pioneers in the early 19th century established the fundamental chemistry necessary for the synthesis of compounds like this compound.
Quantitative Data
The physical and chemical properties of this compound are crucial for its various applications. The following tables summarize key quantitative data for its two primary allotropes: the stable red alpha (α) form and the yellow beta (β) form, which exists at higher temperatures.
| Property | Value |
| Chemical Formula | HgI₂ |
| Molar Mass | 454.40 g/mol |
| Appearance | Scarlet-red, odorless, tasteless powder (α-form)[14][15] |
| Density | 6.36 g/cm³ |
| Melting Point | 259 °C (532 K) |
| Boiling Point | 354 °C (627 K) |
| Solubility in Water | 0.006 g / 100 mL at 25 °C[14] |
| Crystal Structure (α-form) | Tetragonal[16] |
| Crystal Structure (β-form) | Orthorhombic |
| Thermochromic Transition | α-form (red) to β-form (yellow) at 127 °C (400 K) |
Experimental Protocols
Historical Synthesis: Precipitation Method (Early 19th Century)
This protocol is a generalized representation of the likely method used in the early 19th century, based on the established chemical knowledge of the time.
Objective: To synthesize this compound via a precipitation reaction.
Materials:
-
Mercuric chloride (HgCl₂)
-
Potassium iodide (KI)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filter paper and funnel
Procedure:
-
Prepare Solutions:
-
Dissolve a known quantity of mercuric chloride in distilled water in a beaker.
-
In a separate beaker, dissolve a stoichiometric amount of potassium iodide in distilled water. The molar ratio of HgCl₂ to KI is 1:2.
-
-
Precipitation:
-
Slowly add the potassium iodide solution to the mercuric chloride solution while continuously stirring.
-
A vibrant scarlet-red precipitate of this compound will form immediately. The reaction is: HgCl₂(aq) + 2KI(aq) → HgI₂(s) + 2KCl(aq)
-
-
Isolation and Purification:
-
Allow the precipitate to settle.
-
Collect the precipitate by filtration using filter paper.
-
Wash the precipitate with distilled water to remove soluble impurities, primarily potassium chloride (KCl).
-
Dry the collected this compound powder.
-
Modern Laboratory Synthesis of this compound
This protocol provides a more detailed and controlled method for the synthesis of this compound, suitable for laboratory research.
Objective: To prepare pure this compound.
Materials:
-
Mercuric chloride (HgCl₂), 10.0 g
-
Potassium iodide (KI), 12.2 g
-
Distilled water
-
500 mL beakers
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Drying oven
Procedure:
-
Solution Preparation:
-
In a 250 mL beaker, dissolve 10.0 g of mercuric chloride in 150 mL of distilled water with gentle heating and stirring.
-
In a separate 250 mL beaker, dissolve 12.2 g of potassium iodide in 100 mL of distilled water.
-
-
Precipitation:
-
Slowly add the potassium iodide solution to the stirred mercuric chloride solution.
-
A dense, red precipitate of this compound will form. Continue stirring for 10-15 minutes to ensure complete reaction.
-
-
Digestion and Filtration:
-
Gently heat the mixture to near boiling for 10 minutes to promote the formation of larger, more easily filterable crystals.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the precipitate on the filter paper with several portions of cold distilled water to remove any remaining soluble salts.
-
Transfer the filter cake to a watch glass and dry in an oven at 70°C to a constant weight.[16]
-
Mandatory Visualizations
Historical Timeline of Discovery
Caption: Historical timeline from the knowledge of mercury to the discovery of iodine and the subsequent synthesis and use of this compound.
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of this compound via the precipitation method.
Thermochromic Phase Transition
Caption: The reversible thermochromic phase transition of this compound between its alpha and beta crystalline forms.
Historical and Modern Applications
Medicinal Uses
In the 19th and early 20th centuries, this compound was used therapeutically, most notably for the treatment of syphilis.[17] It was often administered in formulations designed to improve its solubility and delivery.
-
Gilbert's Syrup: This formulation contained approximately 0.05% w/v this compound, which was solubilized with potassium iodide.[17] It was listed in the French Pharmacopoeia until 1949 for the treatment of syphilis.[17]
-
Ointments: Ointments containing up to 2% this compound were used topically to treat skin conditions such as ringworm.[17]
The use of this compound in medicine has been discontinued (B1498344) due to its high toxicity.
Veterinary Medicine
This compound has seen use in veterinary medicine, primarily in "blister ointments."[15][16] These ointments were applied topically to treat conditions such as bursal enlargements and exostoses in horses.[15][16]
Chemical Analysis: Nessler's Reagent
This compound is a key component in the preparation of Nessler's reagent , a solution used for the qualitative and quantitative detection of ammonia (B1221849).[15][16] The reagent is an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]), which reacts with ammonia to produce a distinct yellow-to-brown coloration.
Semiconductor Radiation Detectors
In modern science and technology, this compound has found a niche application as a semiconductor material for the fabrication of X-ray and gamma-ray detectors that can operate at room temperature.[15][16] Its high atomic number and wide bandgap make it an effective material for this purpose.
Conclusion
The history of this compound is a compelling narrative that mirrors the evolution of chemistry and medicine. From its origins in the groundbreaking discovery of iodine to its use as a vibrant but toxic pigment and a potent but dangerous medication, this compound has played a varied role in scientific and medical history. Today, while its therapeutic applications are a relic of the past due to its inherent toxicity, its unique physical properties continue to make it a subject of interest in the field of materials science for advanced detector technologies. This guide has provided a comprehensive overview of the key historical, chemical, and technical aspects of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
References
- 1. Discovering iodine | Feature | RSC Education [edu.rsc.org]
- 2. indiatoday.in [indiatoday.in]
- 3. lindahall.org [lindahall.org]
- 4. Bernard Courtois | Discovery of iodine, Element isolation, Gunpowder production | Britannica [britannica.com]
- 5. Humphry Davy - Wikipedia [en.wikipedia.org]
- 6. Joseph-Louis Gay-Lussac | French Chemist & Physicist | Britannica [britannica.com]
- 7. encyclopedia.com [encyclopedia.com]
- 8. Biographies of Scientific Men/Gay-Lussac - Wikisource, the free online library [en.wikisource.org]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. Barnard Courtois Facts for Kids [kids.kiddle.co]
- 11. Bernard Courtois - Wikipedia [en.wikipedia.org]
- 12. Joseph-Louis Gay-Lussac | Research Starters | EBSCO Research [ebsco.com]
- 13. Sir Humphry Davy | Inventions, Biography, & Facts | Britannica [britannica.com]
- 14. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. macsenlab.com [macsenlab.com]
- 16. azom.com [azom.com]
- 17. Mercury - History and Drug-Application_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Mercuric Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercuric iodide (HgI₂), a compound known for its striking thermochromic properties and diverse crystalline structures, holds significance in various scientific fields, from materials science to historical pharmaceutical applications. This document provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of this compound. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its fundamental attributes. While its use in medicine is now largely historical due to its toxicity, its properties as a reagent and semiconductor continue to be of interest.
Chemical and Physical Properties
This compound is an inorganic compound with the molecular formula HgI₂.[1][2] It is a dense, odorless, and tasteless powder that is sensitive to light.[3] A key characteristic of this compound is its polymorphism, existing in several crystalline forms, most notably the alpha (α) and beta (β) forms.[1][4] The stable form at room temperature is the red, tetragonal α-HgI₂.[1][5] This compound is sparingly soluble in water but exhibits greater solubility in organic solvents and aqueous solutions of alkali iodides.[2][3]
Thermochromism
This compound is well-known for its thermochromic behavior.[4][6] When the red α-form is heated to temperatures above 127°C (400 K), it undergoes a phase transition to the pale yellow, rhombic β-form.[1][4][7] Upon cooling, the yellow β-form reverts to the stable red α-form.[5][7] This reversible color change is a classic demonstration of a thermally induced crystal structure transformation.[7] A third, metastable orange form can also be produced through recrystallization.[4][6]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | HgI₂ | [2][3][6] |
| Molar Mass | 454.40 g/mol | [1][3][4] |
| Appearance | Scarlet-red crystalline powder (α-form), Yellow powder (β-form) | [1][2][3] |
| Density | 6.36 g/cm³ (α-form) | [1][4][6] |
| Melting Point | 259 °C (532 K) | [1][4][6] |
| Boiling Point | 354 °C (627 K) | [4][6] |
| Transition Temperature (α → β) | 127 °C (400 K) | [1][4][7] |
Table 2: Solubility Data
| Solvent | Solubility | References |
| Water | 0.006 g/100 g at 25 °C | [3] |
| Alcohol | 1 g/115 ml; 1 g/20 ml (boiling) | [3] |
| Ether | 1 g/120 ml | [3] |
| Acetone | 1 g/60 ml | [3] |
| Potassium Iodide Solution | Soluble (forms K₂[HgI₄]) | [3][4] |
Structure and Crystallography
The different allotropes of this compound are defined by their distinct crystal structures.
α-Mercuric Iodide
The stable, red α-form possesses a tetragonal crystal structure.[1][2][6] In this arrangement, each mercury atom is tetrahedrally coordinated to four iodide ions.[1][8] These HgI₄ tetrahedra are linked at their corners to form layers.[1][8][9]
β-Mercuric Iodide
The yellow β-form, stable above 127 °C, has an orthorhombic (or rhombic) crystal structure.[1][10] This structure is composed of linear I-Hg-I molecules.[1][8]
Structural Diagrams
The following diagrams illustrate the crystal structures of the alpha and beta forms of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory method for the synthesis of this compound is through a precipitation reaction.[4][6][11]
Materials:
-
Mercury(II) chloride (HgCl₂)
-
Potassium iodide (KI)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of mercury(II) chloride. For example, dissolve 13.5 g of HgCl₂ in 150 ml of distilled water.[11]
-
Prepare an aqueous solution of potassium iodide. For example, dissolve 16.6 g of KI in 200 ml of distilled water.[11]
-
Slowly add the potassium iodide solution to the mercury(II) chloride solution while stirring continuously.[4][6]
-
A scarlet-red precipitate of this compound will form immediately.[3]
-
Filter the precipitate using suction filtration.[11]
-
Wash the collected precipitate with distilled water to remove any soluble impurities.[11]
-
Dry the purified this compound in a desiccator or at a temperature of 70 °C.[6][11]
Purification by Sublimation
For obtaining high-purity this compound, sublimation is an effective purification technique.[11]
Procedure:
-
Place the dried this compound in an evaporating dish.
-
Gently heat the dish. The this compound will sublime, forming yellow vapors.[11]
-
These vapors will condense on a cooler surface, such as a watch glass placed over the evaporating dish, forming a mixture of red and yellow crystals.[11]
-
The purified crystals can be collected from the condensation surface. The yellow crystals will slowly convert to the more stable red form, a process that can be expedited by gentle scratching.[11]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Applications and Relevance to Drug Development
Historically, this compound was used in veterinary medicine as a blister ointment and had some applications as a topical antiseptic.[6][12] However, due to its high toxicity, its use in medicine has been discontinued.[2]
In the context of modern drug development, this compound is primarily of interest as a reagent in organic synthesis.[2][13] It can be used in the preparation of other mercury-containing compounds and as a catalyst in certain chemical reactions.[13] Its unique properties also make it a material of interest for semiconductor applications, including in detectors for X-rays and gamma rays, which can have applications in medical imaging technologies.[6][10][14][15]
Safety and Toxicology
This compound is an extremely toxic compound.[6][16] It is fatal if swallowed, inhaled, or in contact with skin.[16][17][18] Prolonged or repeated exposure may cause damage to organs, particularly the kidneys.[16] It is also very toxic to aquatic life with long-lasting effects.[6][16]
Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17][19]
-
Avoid creating dust.[16]
-
Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[17]
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a compound with rich chemical and physical properties, most notably its polymorphism and thermochromism. While its direct application in pharmaceuticals is now obsolete due to its severe toxicity, a thorough understanding of its synthesis, structure, and reactivity remains valuable for researchers in materials science and as a reagent in chemical synthesis. The protocols and data presented in this guide offer a foundational resource for professionals working with or encountering this historically significant compound. Strict adherence to safety protocols is paramount when handling this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. CAS 7774-29-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mercury(II) iodide - Wikipedia [en.wikipedia.org]
- 5. Science made alive: Chemistry/Compounds [woelen.homescience.net]
- 6. azom.com [azom.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. sbfisica.org.br [sbfisica.org.br]
- 11. prepchem.com [prepchem.com]
- 12. Mercury(I) iodide - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
- 14. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 15. This compound detector systems for identifying substances by X-ray energy dispersive diffraction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. lobachemie.com [lobachemie.com]
- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Synthesis of Mercuric Iodide from Mercury(II) Chloride and Potassium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of mercuric iodide (HgI₂) through the reaction of mercury(II) chloride (HgCl₂) and potassium iodide (KI). This document details the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary safety precautions for handling the hazardous materials involved.
Chemical Principles
The synthesis of this compound from mercury(II) chloride and potassium iodide is a precipitation reaction.[1] When aqueous solutions of the two reactants are mixed, the highly insoluble this compound precipitates out of the solution as a vibrant scarlet-orange solid.[2][3][4] The reaction is a double displacement reaction where the iodide ions from potassium iodide replace the chloride ions in mercury(II) chloride.[5][6][7]
The balanced chemical equation for this reaction is:
HgCl₂(aq) + 2KI(aq) → HgI₂(s) + 2KCl(aq) [1][5][6]
Initially, a yellow precipitate of the beta crystalline form (β-HgI₂) may be observed, which rapidly converts to the more stable red alpha form (α-HgI₂).[8][9] this compound exhibits thermochromism; the red alpha form reversibly transitions to a yellow beta form when heated above 127 °C.[2][10]
An excess of potassium iodide should be avoided during the initial precipitation, as it can lead to the formation of the soluble complex ion, tetraiodomercurate(II) ([HgI₄]²⁻), which would decrease the yield of the desired product.[11][12] This complex is known as Nessler's reagent when in an alkaline solution and is used for the detection of ammonia.[12][13]
Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in this synthesis.
| Compound | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Mercury(II) Chloride (HgCl₂) ** | 271.52 | 5.43 | 276 | 304 | 7.4 g/100 mL (20 °C) |
| Potassium Iodide (KI) | 166.00 | 3.12 | 681 | 1330 | 144 g/100 mL (20 °C) |
| This compound (HgI₂) ** | 454.40 | 6.36 | 259 | 354 | 0.006 g/100 mL (25 °C)[10] |
| Potassium Chloride (KCl) | 74.55 | 1.98 | 770 | 1420 | 34.4 g/100 mL (20 °C) |
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[14]
3.1. Materials and Equipment
-
Mercury(II) chloride (HgCl₂), 13.5 g
-
Potassium iodide (KI), 16.6 g
-
Distilled water
-
Beakers (250 mL and 400 mL)
-
Graduated cylinders
-
Glass stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Drying oven or desiccator
-
Sand bath (optional, for purification by sublimation)
-
Petri dish (optional, for collecting sublimed crystals)
3.2. Procedure
-
Preparation of Reactant Solutions:
-
In a 250 mL beaker, dissolve 13.5 g of mercury(II) chloride in 150 mL of distilled water. Stir the solution until the solid is completely dissolved.
-
In a 400 mL beaker, dissolve 16.6 g of potassium iodide in 200 mL of distilled water. Stir until the solid is completely dissolved.
-
-
Precipitation:
-
Isolation and Washing of the Product:
-
Allow the precipitate to settle.
-
Set up a suction filtration apparatus with a Buchner funnel and filter paper.
-
Carefully pour the mixture into the Buchner funnel and apply suction to filter the precipitate.
-
Wash the precipitate in the funnel with approximately 100 mL of distilled water to remove the soluble potassium chloride byproduct and any unreacted starting materials.
-
-
Drying:
3.3. Purification (Optional)
For higher purity, the dried this compound can be purified by sublimation.[14]
-
Place the dry this compound in an evaporating dish.
-
Embed the evaporating dish in a sand bath.
-
Cover the evaporating dish with a cool surface, such as a watch glass or a Petri dish, through which cooling water can be circulated if desired.
-
Gently heat the sand bath. The this compound will sublime, and the pure crystals will deposit on the cool surface.[14]
Visualizations
Reaction Pathway
References
- 1. HgCl2 + 2 KI → HgI2 + 2 KCl - Balanced equation | Chemical Equations online! [chemequations.com]
- 2. azom.com [azom.com]
- 3. sodium iodide and mercury(II) chloride [chemedx.org]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. gauthmath.com [gauthmath.com]
- 7. brainly.com [brainly.com]
- 8. Precipitation of Mercury(II) Iodide from Mercury(II) Nitrate [chemedx.org]
- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 10. Mercury(II) iodide - Wikipedia [en.wikipedia.org]
- 11. Addition of excess potassium iodide solution to a solution class 12 chemistry CBSE [vedantu.com]
- 12. In the reaction HgCl2+excessKIto XxrightarrowNH4Cl+NaOHY class 11 chemistry CBSE [vedantu.com]
- 13. Potassium this compound | HgI4.2K | CID 24542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. Buy Potassium this compound | 7783-33-7 [smolecule.com]
An In-depth Technical Guide to the Thermochromic Properties of Mercuric Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercuric iodide (HgI₂) is a fascinating inorganic compound renowned for its striking thermochromic properties. This technical guide provides a comprehensive overview of the fundamental principles governing its reversible color change, detailing the structural transformation between its low-temperature alpha (α) and high-temperature beta (β) phases. This document outlines detailed experimental protocols for the synthesis of this compound and its characterization using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and UV-Vis spectroscopy. Quantitative data on the transition temperature, crystallographic parameters, and electronic properties are summarized in tabular format for clarity and comparative analysis. Furthermore, this guide includes visual representations of the crystal structure transition and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying processes.
Introduction
Thermochromism, the reversible change of a substance's color with temperature, is a phenomenon of significant interest in materials science, with applications ranging from temperature sensors and smart windows to security inks. This compound stands as a classic example of a thermochromic material, exhibiting a distinct and reversible transition from a red to a yellow solid upon heating. This color change is a direct consequence of a solid-state phase transition, which alters the material's crystal lattice and, consequently, its electronic band structure and light absorption properties. Understanding the intricacies of this transition is crucial for harnessing the potential of this compound and other thermochromic materials in various technological applications. This guide serves as a technical resource for researchers and professionals, offering in-depth information on the synthesis, characterization, and fundamental properties of this compound.
The Thermochromic Transition of this compound
The thermochromism of this compound is characterized by a reversible phase transition between two crystalline polymorphs: the red alpha (α) form and the yellow beta (β) form.
-
α-Mercuric Iodide: Stable at room temperature, this polymorph is a vibrant red crystalline solid.
-
β-Mercuric Iodide: This form is stable at temperatures above the transition point and appears as a pale-yellow solid.
The transition from the α-phase to the β-phase occurs upon heating, with the reverse process happening upon cooling. This transition is a first-order phase transition, characterized by a discontinuous change in enthalpy and crystal structure.
Mechanism of Color Change
The color of a semiconductor is determined by its electronic band gap, which is the energy difference between the valence band and the conduction band. The absorption of photons with energy equal to or greater than the band gap excites electrons from the valence band to the conduction band. The perceived color of the material is the complementary color of the light it absorbs.
The thermochromic behavior of this compound is a direct result of the change in its crystal structure, which in turn modifies its electronic band structure and, consequently, its band gap energy.
-
Red α-Phase: The tetragonal crystal structure of α-HgI₂ results in a smaller band gap. This allows for the absorption of light in the blue-green region of the visible spectrum, leading to the perception of a red color.
-
Yellow β-Phase: The transition to the orthorhombic crystal structure of β-HgI₂ at elevated temperatures leads to an increase in the band gap energy. This shift in the absorption edge towards higher energies (shorter wavelengths) results in the absorption of violet-blue light, and the material appears yellow.
Quantitative Data
The following tables summarize the key quantitative data associated with the thermochromic properties of this compound.
Table 1: Thermal and Electronic Properties
| Property | Value | Reference |
| Transition Temperature (α → β) | ~127 °C (400 K) | |
| Enthalpy of Transition (ΔHt) | Value not consistently reported in literature | |
| Band Gap Energy (α-HgI₂) | ~2.13 eV | [1] |
| Band Gap Energy (β-HgI₂) | ~2.7 eV | [2] |
Table 2: Crystallographic Properties
| Property | α-Mercuric Iodide | β-Mercuric Iodide | Reference |
| Crystal System | Tetragonal | Orthorhombic | [3] |
| Space Group | P4₂/nmc | Cmce | [4][5] |
| Lattice Parameters | a = 4.37 Å, c = 12.44 Å | a = 4.60 Å, b = 9.14 Å, c = 9.83 Å | [5][6] |
Experimental Protocols
Caution: this compound and its precursors are highly toxic. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis of this compound (Precipitation Method)
This protocol describes the synthesis of this compound via the precipitation reaction between potassium iodide and a soluble mercury(II) salt.
Materials:
-
Mercury(II) chloride (HgCl₂) or Mercury(II) nitrate (B79036) (Hg(NO₃)₂)
-
Potassium iodide (KI)
-
Distilled water
-
Beakers
-
Graduated cylinders
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven or desiccator
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of mercury(II) chloride or mercury(II) nitrate in distilled water.
-
Prepare a 0.5 M solution of potassium iodide in distilled water.[7]
-
-
Precipitation:
-
Slowly add the potassium iodide solution to the mercury(II) salt solution while continuously stirring.
-
A vibrant orange-red precipitate of this compound will form immediately.[8]
-
-
Isolation and Washing:
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate several times with distilled water to remove any unreacted salts.
-
-
Drying:
-
Carefully transfer the filtered this compound to a watch glass or petri dish.
-
Dry the product in a desiccator or in an oven at a low temperature (e.g., 70 °C) to avoid any premature phase transition.[5]
-
Characterization Methods
DSC is used to determine the transition temperature and enthalpy of the α to β phase transition.
Typical Experimental Parameters:
-
Sample Mass: 5-10 mg of dried this compound powder.[9]
-
Crucible: Aluminum or platinum pans.
-
Atmosphere: Inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min.
-
Heating/Cooling Rate: A controlled rate, typically 10 °C/min.[10]
-
Temperature Program: Heat the sample from room temperature to approximately 150 °C (above the transition temperature) and then cool back to room temperature.
-
Analysis: The endothermic peak on the heating curve corresponds to the α → β transition. The peak temperature provides the transition temperature, and the integrated area of the peak gives the enthalpy of transition.
XRD is employed to identify the crystal structures of the α and β phases and to determine their lattice parameters.
Typical Experimental Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Sample Preparation: A thin layer of the powdered sample is mounted on a sample holder. For high-temperature measurements of the β-phase, a heated stage is required.
-
Scan Range (2θ): A range of 10° to 80° is typically sufficient to capture the characteristic diffraction peaks of both phases.
-
Scan Speed: A slow scan speed, for example, 1-2°/min, is recommended to obtain high-resolution data.
-
Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to confirm the phase. The lattice parameters can be calculated from the peak positions using Bragg's Law.
UV-Vis spectroscopy is used to investigate the change in the electronic band gap during the thermochromic transition. As this compound is a solid, diffuse reflectance spectroscopy is a suitable technique.[11][12]
Typical Experimental Parameters:
-
Spectrometer: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory and a heating stage.[1]
-
Wavelength Range: 300-800 nm to cover the visible spectrum and the absorption edges of both phases.
-
Sample Preparation: The powdered sample is placed in a sample holder. A non-absorbing, highly reflective material like BaSO₄ or a calibrated standard is used as a reference.
-
Measurement: Reflectance spectra are recorded at different temperatures, below and above the transition temperature.
-
Analysis: The absorption edge in the diffuse reflectance spectrum can be used to estimate the band gap energy of the material at different temperatures. A Tauc plot analysis can be applied to the reflectance data to determine the band gap.
Visualizations
The following diagrams, created using the DOT language, illustrate the key processes described in this guide.
Caption: Experimental workflow for the synthesis and characterization of thermochromic this compound.
Caption: Reversible thermochromic phase transition of this compound.
Conclusion
This compound serves as an exemplary material for studying the principles of thermochromism. Its reversible and visually distinct color change is directly linked to a well-defined solid-state phase transition. This technical guide has provided a comprehensive overview of the synthesis, characterization, and underlying mechanisms of the thermochromic properties of this compound. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for researchers and professionals in materials science and related fields. The provided visualizations aim to further clarify the experimental workflow and the dynamics of the phase transition. A deeper understanding of such materials paves the way for the development of novel stimuli-responsive materials with tailored properties for a wide array of applications.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. race.elsevierpure.com [race.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. UV VISIBLE REFLECTANCESPECTROSCOPY AND APPLICATION | PPTX [slideshare.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Mercury(I) iodide | 7783-30-4 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Differential Scanning Calorimetry (DSC) | RISE [ri.se]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diffuse reflectance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
alpha and beta phases of mercuric iodide
An In-depth Technical Guide to the Alpha and Beta Phases of Mercuric Iodide
Introduction
This compound (HgI₂), a compound of mercury and iodine, is a material of significant scientific and technological interest. It exists as a scarlet-red, odorless, and tasteless powder in its most stable form.[1][2][3] While it can be found in nature as the rare mineral coccinite, it is typically produced synthetically for various applications.[1][3][4] A key characteristic of this compound is its polymorphism, the ability to exist in multiple crystalline forms. The two most prominent phases are the alpha (α) and beta (β) phases, which exhibit distinct physical and chemical properties.
This technical guide provides a comprehensive overview of the α and β phases of this compound, detailing their properties, the dynamics of their phase transition, experimental protocols for their synthesis and characterization, and their primary applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound.
Properties of Alpha and Beta Phases
The are distinguished by their color, crystal structure, and stability under different temperature conditions. The α-phase is the stable form at room temperature, while the β-phase is stable at higher temperatures. A third, metastable orange form can also be produced through recrystallization but eventually converts back to the more stable alpha form.[4][5]
The quantitative properties of the alpha and beta phases are summarized in the table below for ease of comparison.
| Property | Alpha (α) Phase | Beta (β) Phase |
| Color | Red-orange / Scarlet-red[1][6][7][8] | Pale yellow[4][6][7] |
| Crystal System | Tetragonal[1][5][7] | Orthorhombic[7][9] |
| Stability | Stable below 126-127°C[4][6] | Stable above 126-127°C[4][6] |
| Density | 6.36 g/cm³[1][4][5] | Not specified, but a structural change occurs |
| Band Gap | ~2.1 eV[10] | ~4.03 eV[9] |
| Refractive Index (n D) | 2.455[4][5] | Not specified |
| Melting Point | 259 °C[1][4][5] | (Transitions to α-phase upon cooling) |
| Boiling Point | 350-354 °C (sublimes)[1][4][5] | (Transitions to α-phase upon cooling) |
| Solubility in Water | Very low (<100 ppm, ~6 mg/100 mL)[3][4][8] | Not specified |
Thermochromic Phase Transition
This compound is a well-known thermochromic compound, meaning it changes color in response to temperature changes.[4][6][11] This phenomenon is driven by a reversible phase transition between the alpha and beta crystalline forms.
When the red α-HgI₂ is heated, it undergoes a phase transition to the pale yellow β-HgI₂ at a temperature of approximately 126-127°C (400 K).[1][4][5][6][12] This transformation involves a change in the crystal structure from tetragonal to orthorhombic.[1][7] As the yellow β-phase is cooled, it reverts to the stable red α-phase, though this reverse transition exhibits hysteresis, often occurring at a lower temperature.[1][9]
Caption: Reversible thermochromic phase transition between α- and β-HgI₂.
Crystal Structure
The distinct properties of the alpha and beta phases originate from their different crystal structures.
-
Alpha-HgI₂ (Tetragonal): In its stable room-temperature form, α-HgI₂ has a tetragonal crystal structure. It consists of layers where each mercury (Hg) atom is tetrahedrally coordinated to four iodine (I) atoms.[1] This layered structure is a key factor in its semiconductor properties.
-
Beta-HgI₂ (Orthorhombic): Upon heating past the transition temperature, the crystal lattice rearranges into an orthorhombic system. This structural change alters the coordination of the atoms and the electronic band structure, resulting in the observed color change from red to yellow.[1][7]
Caption: Schematic of atomic coordination in α- and β-HgI₂ phases.
Experimental Protocols
Synthesis of this compound (Precipitation Method)
This protocol describes the common laboratory synthesis of α-HgI₂.
-
Objective: To produce solid this compound from aqueous solutions.
-
Materials:
-
Mercury(II) chloride (HgCl₂)
-
Potassium iodide (KI)
-
Distilled water
-
Beakers, stirring rod, filtration apparatus (e.g., Buchner funnel)
-
-
Methodology:
-
Prepare an aqueous solution of mercury(II) chloride (HgCl₂).
-
Separately, prepare an aqueous solution of potassium iodide (KI).
-
Slowly add the potassium iodide solution to the mercury(II) chloride solution while stirring continuously.[4]
-
A scarlet-red precipitate of this compound (HgI₂) will form immediately according to the reaction: HgCl₂ + 2KI → HgI₂ (s) + 2KCl.[4]
-
Continue stirring to ensure the reaction is complete.
-
Filter the precipitate from the solution using a filtration apparatus.
-
Wash the collected precipitate with distilled water to remove residual soluble salts (like KCl).
-
Dry the final product, typically in an oven at a controlled temperature (e.g., 70°C), to yield pure α-HgI₂ powder.[4][5]
-
Caption: Experimental workflow for the precipitation synthesis of α-HgI₂.
Inducing the α-β Phase Transition
This protocol describes the procedure to observe the thermochromic transition.
-
Objective: To transform α-HgI₂ to β-HgI₂ and observe the color change.
-
Materials:
-
Powdered α-HgI₂
-
Test tube or other suitable heat-resistant container
-
Heat source (e.g., hot plate, Bunsen burner)
-
-
Methodology:
-
Place a small amount of red α-HgI₂ powder into a test tube.
-
Gently heat the container.
-
Observe the powder as the temperature increases. As the temperature approaches and exceeds 126-127°C, the color will transition from red to a distinct pale yellow.[6][11][12][13] This indicates the formation of β-HgI₂.
-
Remove the container from the heat source and allow it to cool.
-
Upon cooling below the transition temperature, the yellow β-HgI₂ will gradually revert to the red α-HgI₂ form.[4][6] Mechanical agitation (e.g., scratching) can sometimes accelerate this reverse transition.[13]
-
Applications in Research and Technology
The unique semiconductor properties of this compound make it a valuable material in several advanced applications, particularly for radiation detection.
-
X-ray and Gamma-ray Detectors: this compound is a high-performance semiconductor material used to fabricate detectors for X-rays and gamma rays that can operate at room temperature.[4][5][14] Its advantages include a wide bandgap (reducing thermal noise), high density, and high atomic number, which result in high detection efficiency.[10][14] These detectors are crucial in fields such as astronomy, medical imaging, and the monitoring of nuclear materials.[10][14][15]
-
Nessler's Reagent: this compound is a key component in the preparation of Nessler's reagent (K₂[HgI₄]), which is widely used in analytical chemistry for the colorimetric detection of ammonia.[1][3][4]
-
Pharmaceutical and Veterinary Uses: Historically, this compound has been used for its antiseptic properties.[16] In veterinary medicine, it is used in blister ointments for conditions like exostoses and bursal enlargements.[1][3][4]
-
Drug Development Research: In pharmaceutical research, it serves as a reagent in the synthesis of certain medicinal compounds.[16]
Safety and Handling
This compound, like all mercury compounds, is extremely toxic. It is classified as fatal if swallowed, inhaled, or in contact with skin, and it can cause organ damage through prolonged or repeated exposure.[1][5] It is also very toxic to aquatic life.[5] All handling of this compound must be performed with strict safety precautions, including the use of appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. Disposal must be carried out in accordance with hazardous waste regulations.[5][13]
References
- 1. grokipedia.com [grokipedia.com]
- 2. laballey.com [laballey.com]
- 3. macsenlab.com [macsenlab.com]
- 4. Mercury(II) iodide - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. Thermochromism: Mercury(II) Iodide [chemedx.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. m.youtube.com [m.youtube.com]
- 12. Thermochromism: Mercury(II) Iodide - Temperature Increases | Chemical Education Xchange [chemedx.org]
- 13. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. chemimpex.com [chemimpex.com]
A Technical Guide to the Crystal Structures of Red and Yellow Mercuric Iodide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct crystalline structures of the two primary allotropes of mercuric iodide: the red alpha (α) form and the yellow beta (β) form. Understanding these polymorphic structures is crucial for applications in areas such as semiconductor development, X-ray and gamma-ray detection, and materials science. This document provides a comprehensive comparison of their crystallographic data, detailed experimental protocols for their synthesis and interconversion, and visualizations of the underlying structural relationships.
Introduction to the Polymorphism of this compound
This compound (HgI₂) is a chemical compound that exhibits thermochromism, a property where its color changes with temperature. This phenomenon is a direct consequence of a reversible phase transition between two distinct crystal structures. At room temperature, the thermodynamically stable form is the red α-polymorph. Upon heating to approximately 127°C (400 K), it undergoes a phase transition to the pale yellow β-polymorph.[1] This transition is reversible, with the material reverting to its red color upon cooling.[1] A third, metastable orange form can also be produced through recrystallization.[1]
The red form possesses a layered tetrahedral crystal structure, while the high-temperature yellow form is characterized by a different, orthorhombic arrangement.[2][3] These structural differences are responsible for their distinct optical and electronic properties.
Comparative Crystallographic Data
The fundamental differences between the red (α) and yellow (β) forms of this compound are quantitatively defined by their crystallographic parameters. The following table summarizes the key data for each polymorph.
| Property | Red (α) this compound | Yellow (β) this compound |
| Crystal System | Tetragonal[4] | Orthorhombic[2][3] |
| Space Group | P4₂/nmc (No. 137)[4] | Cmc2₁ (No. 36)[2][3] |
| Lattice Constants | a = 4.46 Å[4] | a = 4.96 Å |
| b = 4.46 Å[4] | b = 11.58 Å | |
| c = 12.87 Å[4] | c = 12.44 Å | |
| Lattice Angles | α = β = γ = 90°[4] | α = β = γ = 90° |
| Structural Motif | Corner-sharing HgI₄ tetrahedra forming layers[4] | Distorted edge-sharing HgI₆ octahedra[3] |
Experimental Protocols
Synthesis of Red this compound (α-HgI₂) by Precipitation
This protocol describes the synthesis of red this compound from aqueous solutions of mercury(II) chloride and potassium iodide.
Materials:
-
Mercury(II) chloride (HgCl₂)
-
Potassium iodide (KI)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven or desiccator
Procedure:
-
Prepare the reactant solutions:
-
Dissolve 13.5 g of mercury(II) chloride in 150 ml of distilled water in a beaker.
-
In a separate beaker, dissolve 16.6 g of potassium iodide in 200 ml of distilled water.
-
-
Precipitation:
-
While stirring, slowly add the potassium iodide solution to the mercury(II) chloride solution.
-
A vibrant red-orange precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Filter the precipitate using a suction filtration apparatus.
-
Wash the collected solid thoroughly with approximately 100 ml of distilled water to remove any soluble impurities.
-
-
Drying:
-
Carefully transfer the filtered this compound to a watch glass or evaporating dish and dry it in an oven at 70°C or in a desiccator.
-
Thermochromic Phase Transition: α-HgI₂ to β-HgI₂
This protocol outlines the procedure for observing the reversible phase transition between the red and yellow forms of this compound.
Materials:
-
Dry red this compound (α-HgI₂) powder
-
Test tube or petri dish
-
Hot plate or Bunsen burner
-
Spatula
Procedure:
-
Heating:
-
Place a small amount of the dry red this compound powder into a test tube or on a petri dish.
-
Gently heat the sample on a hot plate or with a Bunsen burner. The temperature should be raised to above 127°C.[1]
-
Observe the color change from red to a pale yellow as the α-form transforms into the β-form.
-
-
Cooling:
-
Remove the sample from the heat source and allow it to cool to room temperature.
-
Observe the gradual return of the red color as the β-form transforms back to the more stable α-form. This process can be hastened by gentle mechanical agitation, such as scratching the crystals.
-
Preparation of Metastable Orange this compound
The metastable orange form of this compound can be obtained through recrystallization from specific solvents.[1]
Materials:
-
Red this compound (α-HgI₂)
-
2-Chloroethanol (or other suitable organic solvent)
-
Beaker
-
Hot plate
-
Crystallization dish
Procedure:
-
Dissolution:
-
In a beaker, gently heat a minimal amount of 2-chloroethanol.
-
Add red this compound to the warm solvent until a saturated solution is obtained.
-
-
Recrystallization:
-
Allow the hot, saturated solution to cool slowly in a crystallization dish.
-
As the solution cools, orange, plate-like crystals of the metastable form will precipitate.
-
It is important to note that this orange form is unstable and will eventually convert to the stable red form.[1]
-
Visualization of Structures and Processes
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.
Synthesis Workflow
Caption: Workflow for the synthesis of red α-mercuric iodide.
Phase Transition of this compound
Caption: Phase transitions of this compound polymorphs.
Structural Unit Relationship
Caption: Coordination geometries of red and yellow this compound.
References
solubility of mercuric iodide in organic solvents
An In-depth Technical Guide to the Solubility of Mercuric Iodide in Organic Solvents
This guide provides a comprehensive overview of the solubility of this compound (HgI₂) in various organic solvents, tailored for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound in a range of organic solvents is summarized below. The data has been compiled from various sources and standardized to provide a clear comparison. It is important to note that solubility is temperature-dependent; where available, this information has been included.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |
| Acetone | C₃H₆O | 25 (approx.) | 1.67 | [1] |
| Alcohol (Ethanol) | C₂H₅OH | 25 (approx.) | 0.87 | [1][2] |
| Boiling Alcohol (Ethanol) | C₂H₅OH | 78 | 5.00 | [2] |
| Carbon Disulfide | CS₂ | 25 (approx.) | 0.38 | [2] |
| Castor Oil | N/A | 25 (approx.) | 0.20 | [2] |
| Chloroform | CHCl₃ | 25 (approx.) | 0.11 | [2] |
| Diethyl Ether | (C₂H₅)₂O | 25 (approx.) | 0.83 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | 10.0 | [3] |
| Ethyl Acetate | C₄H₈O₂ | 25 (approx.) | 1.33 | [2] |
| Olive Oil | N/A | 25 (approx.) | 0.43 | [2] |
Note: Some solubility data was originally reported in g/mL of solvent and has been converted to g/100g of solvent for consistency, assuming standard solvent densities at the given temperatures. The term "alcohol" is assumed to be ethanol (B145695) unless otherwise specified.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many scientific and industrial applications. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.
Apparatus and Materials:
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
This compound (solid)
-
Organic solvent of interest
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the solute and solvent.[6][7] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, allow the mixture to stand undisturbed for a period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[4][7]
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the working range of the analytical instrument to be used.
-
Concentration Analysis: Determine the concentration of this compound in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in grams per 100 g of solvent or moles per liter.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and fundamental technique for determining solubility that relies on the precise weighing of the solute dissolved in a known amount of solvent.[2][5][8]
Principle: A known volume of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Evaporating dish or watch glass
-
Pipettes
-
Oven
-
Desiccator
-
This compound (solid)
-
Organic solvent of interest
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1-3 of the Shake-Flask Method.
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish or watch glass.
-
Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in an oven set to a temperature that will evaporate the solvent without decomposing the this compound.
-
Drying: Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in an oven at an appropriate temperature to ensure all residual solvent is removed.
-
Cooling and Weighing: Transfer the evaporating dish to a desiccator to cool to room temperature without absorbing moisture. Once cooled, weigh the dish with the dried solute on an analytical balance.
-
Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated based on the initial volume of the saturated solution taken.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the thermodynamic solubility of this compound in an organic solvent using the shake-flask method followed by UV-Vis analysis.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 8. pharmajournal.net [pharmajournal.net]
A Technical Guide to Coccinite: The Natural Occurrence of Mercuric Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccinite, the naturally occurring mineral form of mercuric iodide (HgI₂), is a rare halide mineral of significant interest due to its unique physical and chemical properties.[1][2] This technical guide provides a comprehensive overview of coccinite, including its geological occurrence, physicochemical properties, and crystallographic data. Additionally, this document details established laboratory protocols for the synthesis and characterization of this compound, offering valuable methodologies for researchers in relevant fields. The guide presents quantitative data in structured tables for comparative analysis and includes detailed diagrams to illustrate key processes and workflows.
Introduction
Coccinite is a rare mercury iodide mineral with the chemical formula HgI₂.[1] It was first discovered in Casas Viejas, Mexico, and has since been reported in other locations, including Broken Hill in New South Wales, Australia, and in a uranium mine in Thuringia, Germany.[1] The mineral typically appears as orange-red to deep red tetragonal crystals and is often found as a sublimation product associated with the burning of pyritic shales.[1][3] Due to its rarity, much of the experimental data relevant to coccinite is derived from studies of its synthetic analogue, this compound.
Geological Occurrence and Formation
The primary formation mechanism for coccinite is as a sublimation product resulting from the combustion of pyrite-rich graptolitic slate.[1] This process involves the volatilization of mercury and iodine compounds present in the rock, which then react and deposit as coccinite crystals in cooler areas.
The geological setting for coccinite formation can be summarized as follows:
-
Source Rocks: Pyrite-bearing and graptolitic slates rich in mercury and iodine.
-
Process: Natural combustion or mine fires provide the necessary heat for sublimation.
-
Deposition: this compound vapor crystallizes in fractures and on surfaces in a cooler environment.
Physicochemical and Crystallographic Properties
Coccinite exhibits distinct physical, chemical, and crystallographic properties. These are summarized in the tables below.
Physical and Optical Properties
| Property | Value | Reference |
| Color | Orange-red, deep red | [3] |
| Streak | Red | [3] |
| Hardness (Mohs) | 2 | [3] |
| Cleavage | Good on {001} | [1] |
| Diaphaneity | Translucent | [1] |
| Specific Gravity | 3.17 (calculated) | [1] |
| Optical Properties | Uniaxial (-) | [1] |
| Refractive Index | n = 2.684 (average) | [1] |
| Birefringence | 0.193 | [1] |
Chemical Properties and Composition
| Property | Value | Reference |
| Chemical Formula | HgI₂ | [1] |
| Molecular Weight | 454.40 g/mol | [4] |
| Mercury (Hg) % | 44.14% | [4] |
| Iodine (I) % | 55.86% | [4] |
| Solubility | Insoluble in water | [5] |
Crystallographic Data
| Property | Value | Reference |
| Crystal System | Tetragonal | [3] |
| Crystal Class | Ditetragonal dipyramidal (4/mmm) | [1] |
| Space Group | P4₂/nmc | [3] |
| Unit Cell Dimensions | a = 4.376(4) Å, c = 12.41(1) Å | [6] |
| Unit Cell Volume | 237.64 ų | [3] |
| Z (formula units/unit cell) | 2 | [1] |
Experimental Protocols
Due to the rarity of natural coccinite, experimental protocols are primarily described for its synthetic counterpart, this compound.
Synthesis of this compound
A common laboratory method for the synthesis of this compound involves the precipitation reaction between a soluble mercury(II) salt and an iodide salt.[7]
Materials:
-
Mercury(II) chloride (HgCl₂)
-
Potassium iodide (KI)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare an aqueous solution of mercury(II) chloride.
-
Prepare an aqueous solution of potassium iodide.
-
Slowly add the potassium iodide solution to the mercury(II) chloride solution while stirring continuously. A red-orange precipitate of this compound will form.
-
Continue stirring to ensure complete reaction.
-
Filter the precipitate from the solution using a filtration apparatus.
-
Wash the precipitate with distilled water to remove any remaining soluble salts.
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 70°C).[5]
Characterization Techniques
Several analytical techniques are employed to characterize the properties of this compound.
Analytical Techniques for this compound:
| Technique | Purpose |
| X-ray Diffraction (XRD) | To determine the crystal structure and unit cell parameters. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and crystal habit. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | To determine the elemental composition. |
| Raman Spectroscopy | To identify vibrational modes and confirm the chemical identity. |
| Differential Scanning Calorimetry (DSC) | To study phase transitions, such as the thermochromic alpha-to-beta transition. |
| Atomic Absorption/Fluorescence Spectroscopy | For quantitative analysis of mercury content.[8] |
Phase Transition of this compound
This compound is known for its thermochromism, undergoing a reversible phase transition from the red alpha (α) form to the yellow beta (β) form at temperatures above 126°C.[5][9]
-
α-HgI₂ (Alpha form): Stable at room temperature, red-orange in color, tetragonal crystal structure.[9]
-
β-HgI₂ (Beta form): Stable above 126°C, pale yellow in color, orthorhombic crystal structure.[5][9]
This phase transition is a key characteristic and can be utilized in various sensory and material science applications.
Conclusion
Coccinite, as the natural form of this compound, provides a unique window into the geological processes involving mercury and iodine. While its natural occurrence is limited, the study of its synthetic counterpart has revealed a wealth of information regarding its properties and potential applications. This guide has summarized the key technical data and experimental protocols relevant to coccinite and this compound, offering a valuable resource for researchers in mineralogy, materials science, and drug development. The detailed data tables and process diagrams are intended to facilitate a deeper understanding and further investigation into this fascinating mineral.
References
- 1. Coccinite - Wikipedia [en.wikipedia.org]
- 2. Coccinite - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mercury Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 5. Mercury(II) iodide - Wikipedia [en.wikipedia.org]
- 6. New data on the mercury iodide mineral coccinite, HgI2 - Neues Jahrbuch für Mineralogie - Monatshefte Jg. 1997 Heft 11 — Schweizerbart science publishers [schweizerbart.de]
- 7. prepchem.com [prepchem.com]
- 8. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]
- 9. Thermochromism: Mercury(II) Iodide [chemedx.org]
Unveiling the Potential: A Technical Guide to the Semiconductor Properties of Mercuric Iodide
For Researchers, Scientists, and Drug Development Professionals
Mercuric iodide (HgI₂), a compound known for its striking red and yellow allotropes, stands as a compelling material in the realm of semiconductor technology. Its unique combination of a wide bandgap, high atomic number, and significant density makes it a prime candidate for room-temperature radiation detection and medical imaging applications. This technical guide delves into the core semiconductor properties of this compound, offering a comprehensive overview of its physical characteristics, experimental protocols for its study, and the intricate relationship between its properties and its performance in various applications.
Core Semiconductor Properties of this compound (α-HgI₂)
The red tetragonal alpha-phase (α-HgI₂) is the most stable and technologically relevant form of this compound. Its layered crystal structure underpins its anisotropic physical and electronic properties. The high atomic numbers of its constituents (Hg-80, I-53) contribute to its excellent gamma-ray stopping power.[1][2]
A summary of the key quantitative properties of α-HgI₂ is presented in the table below, providing a consolidated view of its characteristics as a semiconductor material.
| Property | Value | Notes |
| Crystal Structure | Tetragonal | The red α-phase is stable at room temperature and transitions to the yellow β-phase above 127 °C.[1] |
| Band Gap Energy | 2.1 - 2.26 eV | This wide bandgap allows for room-temperature operation with low leakage currents.[1][3][4] |
| Resistivity | ~10¹² - 10¹³ Ω·cm | The high resistivity is crucial for fabricating detectors with low noise levels.[5] |
| Electron Mobility (μe) | 60 - 90 cm²/V·s | The relatively high electron mobility facilitates efficient charge collection.[5][6] |
| Hole Mobility (μh) | 2 - 4 cm²/V·s | The low hole mobility is a significant challenge, leading to incomplete charge collection and polarization effects.[5][6] |
| Electron Lifetime (τe) | 1 - 5 µs | |
| Hole Lifetime (τh) | 1 - 3 µs | |
| Density | 6.4 g/cm³ | The high density contributes to a high photoelectric absorption efficiency for X-rays and gamma rays.[5] |
| Atomic Number (Z) | Hg: 80, I: 53 | The high atomic numbers result in a large photoelectric effect, enhancing detection efficiency.[2] |
Experimental Protocols: Synthesis and Characterization
The performance of this compound-based devices is critically dependent on the quality of the single crystals. Therefore, the synthesis and purification of the source material, followed by controlled crystal growth, are paramount.
Synthesis and Purification of this compound
High-purity starting material is essential for growing high-quality single crystals.[1] Common purification techniques include:
-
Repeated Sublimation: The initial reagent-grade HgI₂ is purified through multiple sublimation processes to remove volatile impurities.[1]
-
Zone Refining: This technique is employed for further purification, where a molten zone is passed through the material, segregating impurities at one end.[1]
Single Crystal Growth
Several methods have been developed for the growth of large, high-quality α-HgI₂ single crystals.
-
Physical Vapor Transport (PVT): This is the most common and successful technique. It involves the sublimation of the purified HgI₂ source material and its subsequent recrystallization in a cooler region of a sealed quartz ampoule. The temperature gradient is carefully controlled to regulate the growth rate.[1]
-
Bridgman Method: This technique involves melting the polycrystalline HgI₂ in a crucible and then slowly lowering it through a temperature gradient to induce directional solidification.
Characterization of Electrical Properties
The charge transport properties are crucial for detector performance.
-
Transient Charge Technique (TCT): This technique is used to measure the mobility and lifetime of charge carriers (electrons and holes). A short pulse of ionizing radiation (e.g., alpha particles or a laser) creates electron-hole pairs near one electrode of the HgI₂ detector. By analyzing the shape of the induced current or charge pulse as the carriers drift across the crystal under an applied electric field, their mobility and trapping time can be determined.
Visualizing Key Concepts and Processes
To better understand the fundamental aspects of this compound and its characterization, the following diagrams illustrate its crystal structure and a typical experimental workflow.
Caption: Crystal Structure of α-Mercuric Iodide
Caption: Experimental Workflow for HgI₂ Detector Fabrication
Relationship Between Properties and Applications
The unique semiconductor properties of this compound directly influence its suitability for various applications, primarily in the field of radiation detection.
Caption: Relationship between Properties and Applications
The wide bandgap enables room-temperature operation, eliminating the need for cumbersome cryogenic cooling systems.[1] The high atomic number and density result in a high photoelectric absorption cross-section, leading to excellent detection efficiency for X-rays and gamma rays.[2] High resistivity is a prerequisite for low leakage currents, which in turn minimizes electronic noise and improves the energy resolution of the detector.[5]
However, the poor hole transport properties (low mobility and short lifetime) remain a significant challenge.[5] This can lead to incomplete charge collection, resulting in signal loss, peak tailing in energy spectra, and polarization effects, where the detector's performance degrades over time under bias. Techniques such as the use of pixellated electrodes and advanced signal processing methods are being developed to mitigate these issues.[7]
Conclusion
This compound continues to be a material of significant interest for the development of advanced radiation detectors. Its compelling semiconductor properties, particularly its wide bandgap and high atomic number, offer distinct advantages for room-temperature applications in medicine, security, and science. While challenges related to crystal quality and charge transport persist, ongoing research into crystal growth, device fabrication, and signal processing techniques promises to further unlock the potential of this remarkable semiconductor. The detailed understanding of its core properties, as outlined in this guide, is fundamental to advancing its application and realizing its full capabilities.
References
- 1. Device Fabrication (Scintillators/Radiation Detectors) | Radiology Key [radiologykey.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
band gap energy of mercuric iodide semiconductor
An In-depth Technical Guide to the Band Gap Energy of Mercuric Iodide (α-HgI₂) Semiconductor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the band gap energy of this compound (HgI₂), a semiconductor material of significant interest for room-temperature radiation detection applications. The content herein is curated for researchers, scientists, and professionals in drug development who may utilize radiation detection technologies.
Core Properties of this compound
This compound is a compound semiconductor with a wide band gap, making it suitable for fabricating high-quality, room-temperature X-ray and gamma-ray detectors.[1][2] Its high atomic numbers (ZHg = 80, ZI = 53) and large band gap contribute to a low dark current and a high photon absorption coefficient for high-energy radiation.[3][4]
This compound exists in different polymorphic forms, with the most common being the red α-phase and the yellow β-phase.[5][6] The stable form at room temperature is the red α-HgI₂, which has a tetragonal crystal structure.[5][6] Above 127°C, it undergoes a phase transition to the yellow β-HgI₂, which possesses an orthorombic lattice.[5][7] A metastable orange phase has also been reported.[5] The transformation from the β-phase back to the α-phase upon cooling can be destructive to the crystal lattice.[5]
Band Gap Energy of this compound
The band gap energy (Eg) is a critical parameter for semiconductor devices. For this compound, the band gap varies depending on the crystallographic phase and the measurement conditions.
Quantitative Data Summary
The following table summarizes the reported band gap energies for different phases of this compound under various experimental conditions.
| Crystalline Phase | Band Gap Energy (eV) | Measurement Temperature | Experimental Method | Reference |
| Red α-HgI₂ | 2.11 - 2.391 | Room Temperature | Various Methods | [8] |
| Red α-HgI₂ | 2.13 | Room Temperature | Not Specified | [3][4][5] |
| Red α-HgI₂ | 2.2 | Room Temperature | Not Specified | [1][9] |
| Red α-HgI₂ | 2.292 | Room Temperature | Reflection and Absorption Spectra | [8] |
| Red α-HgI₂ | 2.32 and 2.39 | Room Temperature | Photoacoustic Spectroscopy | [8] |
| Red α-HgI₂ | Direct: 2.27 (at 0K) | 10 K - 292 K | Photoconductivity (Moss-Hawkins) | [10] |
| Red α-HgI₂ | Indirect: 2.203 (at 0K) | 10 K - 292 K | Photoconductivity (Moss-Hawkins) | [10] |
| Red α-HgI₂ | Direct: 1.22834 | Not Specified | ab initio calculation | [11] |
| Yellow β-HgI₂ | 2.5 | Above 130°C | Not Specified | [5] |
| Yellow β-HgI₂ | Indirect: 2.11222 | Not Specified | ab initio calculation | [11] |
Temperature Dependence of the Band Gap
The band gap of red α-HgI₂ exhibits a noticeable dependence on temperature. Studies have shown that both the direct and indirect band gaps follow a Varshni-type relationship.[10][12] The Varshni equation is given by:
Eg(T) = Eg(0) - αT² / (T + β)
Where Eg(T) is the band gap at temperature T, Eg(0) is the band gap at 0 K, and α and β are material-specific constants. For red α-HgI₂, the experimentally determined parameters for the direct and indirect gaps are:
-
Direct Gap: Eg(0) = 2.27 eV, α = 1.63 x 10⁻³ eV/K, β = 600 K[10]
-
Indirect Gap: Eg(0) = 2.203 eV, α = 1.7 x 10⁻³ eV/K, β = 600 K[10]
Experimental Protocols for Band Gap Determination
Several experimental techniques are employed to measure the band gap of this compound. The following sections detail the methodologies for some of the key experiments cited.
Optical Absorption Spectroscopy
Optical absorption spectroscopy is a direct method for determining the band gap of a semiconductor.[13]
Methodology:
-
A light source (e.g., a tungsten lamp) is used to generate a beam of light with a continuous spectrum.[8]
-
The light is passed through a monochromator to select a specific wavelength (and thus, photon energy).[8]
-
The monochromatic light is then directed onto the this compound sample.
-
A photodetector measures the intensity of the light transmitted through the sample.
-
The absorption coefficient (α) is calculated as a function of photon energy (hν).
-
For a direct band gap semiconductor, a plot of (αhν)² versus hν will be linear near the band edge. The extrapolation of this linear portion to the x-axis (where (αhν)² = 0) gives the value of the band gap energy. For an indirect band gap, a plot of (αhν)¹/² versus hν is used.
Photoconductivity Spectroscopy
Photoconductivity measurements, particularly using the Moss-Hawkins technique, are effective for determining the band gap, especially in photoconductive materials like HgI₂.[10][12]
Methodology:
-
Electrical contacts are applied to the this compound crystal.
-
A bias voltage is applied across the contacts, and the resulting dark current is measured.
-
The sample is illuminated with monochromatic light of varying wavelengths.
-
The increase in conductivity (photocurrent) is measured as a function of the incident photon energy.
-
The band gap is determined from the photon energy at which a significant increase in photocurrent is observed (the photoconductivity edge). The Moss-Hawkins technique provides a method to determine the absorption coefficient from the photoconductivity data, which can then be used to determine the band gap as in optical absorption spectroscopy.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy involves the analysis of light emitted from the material after excitation by a light source.[14][15][16]
Methodology:
-
A light source, typically a laser with a photon energy greater than the band gap of this compound, is used to excite the sample.
-
The incident photons create electron-hole pairs.
-
These electron-hole pairs recombine, emitting photons with energies corresponding to the band gap and any defect-related energy levels within the band gap.
-
The emitted light is collected and analyzed by a spectrometer.
-
The peak energy of the emitted light in the near-band-edge region provides a measure of the band gap energy. Low-temperature measurements are often performed to sharpen the emission features.[14][15]
Photoacoustic Spectroscopy
Photoacoustic spectroscopy (PAS) is a non-destructive method that measures the heat generated in a sample due to the absorption of light.[8]
Methodology:
-
A modulated beam of monochromatic light is incident on the this compound sample placed in a sealed, gas-filled cell (the photoacoustic cell).[8]
-
As the sample absorbs the light, it heats up and then cools down in sync with the light modulation, causing periodic pressure changes in the surrounding gas.
-
A sensitive microphone detects these pressure changes as an acoustic signal.
-
The intensity of the photoacoustic signal is proportional to the amount of light absorbed by the sample.
-
By scanning the wavelength of the incident light, a photoacoustic spectrum is obtained, which is related to the optical absorption spectrum. The band gap energy can then be determined from this spectrum.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the band gap energy of this compound.
References
- 1. scispace.com [scispace.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mercury(II) iodide - Wikipedia [en.wikipedia.org]
- 8. repositorio.ufba.br [repositorio.ufba.br]
- 9. Characterization of Radiation Detectors (Scintillators) Used in Nuclear Medicine | Radiology Key [radiologykey.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Optical spectroscopies [warwick.ac.uk]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. locjamck.com [locjamck.com]
An In-Depth Technical Guide to the Toxicity and Safety of Mercuric Iodide
For Researchers, Scientists, and Drug Development Professionals
Mercuric iodide (HgI₂), a dense, scarlet-red, odorless powder, is a highly toxic inorganic mercury compound. Its significant toxicity necessitates stringent safety protocols and a thorough understanding of its hazardous properties for professionals in research and drug development. This guide provides a comprehensive overview of the toxicity of this compound, supported by quantitative data, and outlines essential safety precautions for its handling and disposal.
Toxicological Profile
This compound is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3] The toxicity stems from its ability to act as a potent cytotoxic and protoplasmatoxic agent.[4] It exerts its effects through various mechanisms, including the disruption of cellular functions and induction of oxidative stress.
Acute Toxicity
Acute exposure to this compound can lead to severe and life-threatening health effects. The median lethal dose (LD50), a measure of acute toxicity, has been determined for various routes of exposure in animal studies.
| Quantitative Acute Toxicity Data for this compound | |
| Route of Exposure | Species |
| Oral | Rat |
| Oral | Mouse |
| Dermal | Rat |
Routes of Exposure and Clinical Manifestations
Ingestion: Ingestion of this compound is extremely dangerous and can be fatal.[2] Initial symptoms may appear within minutes and include a metallic taste, burning of the mouth and pharynx, abdominal pain, nausea, vomiting, and bloody diarrhea.[4][5] Severe gastrointestinal tract corrosion and ulceration can occur.[2][5] Systemic effects follow rapidly, leading to a weak pulse, shallow breathing, collapse, and central nervous system problems.[5] Death may occur within minutes from acute systemic mercurialism or be delayed for 5-12 days due to uremic poisoning resulting from renal failure.[6]
Inhalation: Inhalation of this compound dust is also a critical route of exposure.[1] It causes severe irritation to the respiratory tract, with symptoms such as sore throat, coughing, chest pain and tightness, and difficulty breathing.[2][5] Inhaled this compound can be absorbed into the bloodstream, leading to systemic effects similar to those of ingestion.[5] Acute poisoning has been reported from inhaling dust concentrations between 1.2-8.5 mg/m³.[6]
Skin Contact: Dermal contact with this compound can cause severe skin irritation, redness, pain, and burns.[2][5] Importantly, it can be absorbed through the skin, leading to systemic poisoning with symptoms paralleling ingestion.[5][6] Repeated skin contact may lead to dermatitis and a grayish discoloration of the skin.[5]
Eye Contact: Direct contact with the eyes causes severe irritation, burns, and may lead to ulceration of the conjunctiva and cornea, potentially causing permanent eye damage.[2][5][6]
Chronic Toxicity
Prolonged or repeated exposure to this compound can lead to severe, long-term health consequences. The central nervous system and kidneys are primary targets for chronic toxicity.[5]
Neurological Effects: Chronic exposure can result in significant central nervous system damage.[5] Symptoms include impaired speech, vision, and hearing, memory loss, irritability, muscle tremors, and personality and behavioral changes.[4][5]
Renal Effects: Mercury compounds are known nephrotoxins, and chronic exposure to this compound may cause kidney damage.[2][5]
Other Chronic Effects: Other reported chronic effects include inflammation of the mouth (stomatitis), loosening of teeth, digestive disorders, and skin rashes.[4][5] this compound can accumulate in the body over time, increasing the risk of long-term damage.[5]
Mechanism of Toxicity
The toxicity of mercuric compounds, including this compound, is multifaceted. A primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][8][9] Heavy metals can indirectly trigger ROS production by stimulating NADPH oxidases and interfering with antioxidant enzymes.[7] This oxidative stress leads to cellular damage, including lipid peroxidation, membrane damage, and damage to DNA and proteins.[7]
Mercury compounds are also known to induce apoptosis, or programmed cell death.[10][11][12] Studies on mercuric chloride have shown that it can trigger apoptosis through mitochondrial-dependent pathways, involving the release of cytochrome c and activation of caspases.[12][13] While the specific signaling pathways for this compound are not as extensively detailed in the available literature, it is likely to share similar mechanisms with other inorganic mercury compounds. The diagram below illustrates a generalized pathway of heavy metal-induced cellular toxicity.
Caption: Generalized pathway of heavy metal-induced cellular toxicity.
Experimental Protocols for Toxicity Assessment
Determining the acute toxicity of a substance like this compound involves standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for such testing to ensure data reliability and animal welfare. While a specific, detailed protocol for this compound was not found, the general principles of acute oral toxicity testing according to OECD guidelines are outlined below.
General Principles of Acute Oral Toxicity Testing (Based on OECD Guidelines)
Acute oral toxicity studies aim to determine the adverse effects that occur within a short time after oral administration of a single dose of a substance.[5] Several OECD guidelines exist, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[4]
Key aspects of these protocols include:
-
Test Animals: Typically, young adult rats of a commonly used laboratory strain are preferred.[5] Animals are randomly assigned to dose groups.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles.[14] They are fasted before administration of the test substance to promote absorption.[2][5]
-
Dose Preparation and Administration: The test substance is usually administered as a solution or suspension in a suitable vehicle, such as water or corn oil.[5] Dosing is performed by gavage using a stomach tube.[2][5]
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[2] Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.[14]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[14]
The diagram below illustrates a generalized workflow for an acute oral toxicity study based on OECD guidelines.
Caption: Generalized workflow for an acute oral toxicity study.
Safety Precautions and Handling
Given its high toxicity, strict safety measures are mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[3][7] Local exhaust ventilation is crucial to control emissions at the source.[5]
-
Containment: Procedures should be designed to minimize the generation of dust and aerosols.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE approach is essential:
-
Eye Protection: Tightly fitting safety goggles or a face shield should be worn.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[3][6]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator with appropriate particulate filters should be used.[3][8]
Handling and Storage
-
Handling: Avoid all direct contact with the substance.[3] Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container.[5][7] The storage area should be secure and locked.[3] Protect from light and physical damage.[5] this compound is incompatible with strong oxidizing agents, alkali metals, chlorine trifluoride, potassium, and sodium.[1][15]
Spill and Waste Management
-
Spill Response: In case of a spill, evacuate the area immediately.[7] Only trained personnel with appropriate PPE should clean up the spill.[5] Small spills can be carefully collected using a mercury-binding powder or absorbent.[7] Avoid creating dust.[5] Place the collected material in a sealed, labeled container for hazardous waste disposal.[7] Never use a standard vacuum cleaner.[7]
-
Waste Disposal: All materials contaminated with this compound, including empty containers and used PPE, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][7] Do not dispose of in regular trash or down the drain.[3]
First Aid Measures
In case of exposure, immediate medical attention is critical.
-
Ingestion: Do NOT induce vomiting.[16] If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air immediately.[5] If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[16] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]
Conclusion
This compound is a highly hazardous substance that poses significant risks to human health upon exposure. A thorough understanding of its toxicological properties, including its acute and chronic effects and mechanisms of toxicity, is paramount for researchers and professionals in drug development. Strict adherence to safety protocols, including the use of appropriate engineering controls, personal protective equipment, and proper handling and disposal procedures, is essential to mitigate the risks associated with this compound. In the event of any exposure, immediate and appropriate first aid and medical intervention are crucial.
References
- 1. oecd.org [oecd.org]
- 2. umwelt-online.de [umwelt-online.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. Heavy-metal-induced reactive oxygen species: phytotoxicity and physicochemical changes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Effect of fish-heavy metals contamination on the generation of reactive oxygen species and its implications on human health: a review [frontiersin.org]
- 10. Transcriptome Analysis Reveals HgCl2 Induces Apoptotic Cell Death in Human Lung Carcinoma H1299 Cells through Caspase-3-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mercuric Compounds Induce Pancreatic Islets Dysfunction and Apoptosis in Vivo [mdpi.com]
- 12. Mercuric chloride induces apoptosis via a mitochondrial-dependent pathway in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mercury-induced apoptosis in human lymphoid cells: evidence that the apoptotic pathway is mercurial species dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. mdpi.com [mdpi.com]
The Environmental Sink: A Technical Guide to the Impacts and Management of Mercuric Iodide Disposal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact of mercuric iodide (HgI₂), a compound of significant interest in various scientific and industrial applications. Given its high toxicity and persistence, the proper management and disposal of this compound are of paramount importance to mitigate its ecological footprint. This document details its toxicological profile, environmental fate, and the current best practices for its detection, remediation, and disposal.
Toxicological Profile of this compound
This compound is a highly toxic substance, posing a significant threat to both terrestrial and aquatic ecosystems. Its toxicity is primarily attributed to the mercuric ion (Hg²⁺), which can bind to sulfhydryl groups in proteins, disrupting critical biological functions.
Quantitative Toxicity Data
The following tables summarize the key quantitative data on the toxicity of this compound and related inorganic mercury compounds.
| Parameter | Value | Species | Source |
| Oral LD₅₀ | 18 mg/kg | Rat | Fisher Scientific |
| Dermal LD₅₀ | 75 mg/kg | Rat | Carl ROTH |
Table 1: Mammalian Toxicity of this compound
| Parameter | Value | Species | Source |
| 48-hour EC₅₀ | 0.0052 mg/L | Daphnia magna (Water flea) | Sigma-Aldrich |
| 96-hour LC₅₀ | 0.13 mg/L | Leuciscus idus (Golden orfe) | Sigma-Aldrich |
| 24-hour LC₅₀ | 12-55 µg/L | Daphnia magna | PubMed[1] |
| 48-hour LC₅₀ | 4.3 µg/L (inorganic mercury) | Daphnia magna | [2] |
Table 2: Aquatic Toxicity of this compound and Inorganic Mercury
| Parameter | Value | Medium | Guideline | Source |
| Interim Sediment Quality Guideline (ISQG) | 0.17 mg/kg | Freshwater Sediment | Canadian Council of Ministers of the Environment | CCME[3] |
| Probable Effect Level (PEL) | 0.486 mg/kg | Freshwater Sediment | Canadian Council of Ministers of the Environment | CCME[3] |
| Regulatory Level for Mercury | 0.2 mg/L | Water (Toxicity Characteristic) | U.S. Environmental Protection Agency | EPA[4] |
| Occupational Exposure Limit (PEL-Ceiling) | 0.1 mg/m³ (as mercury) | Air | Occupational Safety and Health Administration | CAMEO Chemicals[3] |
Table 3: Environmental and Occupational Exposure Limits for Mercury
Environmental Fate and Transport
The environmental behavior of this compound is governed by its chemical properties and the surrounding environmental conditions. While sparingly soluble in water, its dissociation into mercuric ions (Hg²⁺) and iodide ions (I⁻) is a critical step in its environmental transport and bioavailability.
Environmental Transformation Pathway
Once released into the environment, this compound can undergo various transformations. The mercuric ion is the primary species of concern due to its high reactivity and ability to be methylated by microorganisms in aquatic sediments to form the highly bioaccumulative and neurotoxic methylmercury (B97897) (CH₃Hg⁺).[5][6][7]
Bioaccumulation and Biomagnification
Inorganic mercury has a high potential for bioaccumulation in aquatic organisms.[3] The bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water, can be as high as 10,000 for mercury.[3] Methylmercury, in particular, biomagnifies up the food chain, leading to progressively higher concentrations in organisms at higher trophic levels.[8]
| Parameter | Value | Organism | Source |
| Bioconcentration Factor (BCF) | up to 10,000 | Aquatic Organisms | CAMEO Chemicals[3] |
Table 4: Bioaccumulation Potential of Mercury
Experimental Protocols
This section provides detailed methodologies for key experiments related to the environmental impact assessment of this compound.
Protocol for Electrokinetic Remediation of Mercury-Contaminated Soil
This protocol is based on the principles of using an iodide solution to enhance the electrokinetic removal of mercury from contaminated soil.[9][10]
Objective: To mobilize and remove mercury from contaminated soil using an applied electric field and a complexing agent.
Materials:
-
Electrokinetic cell with anode and cathode compartments
-
DC power supply
-
Graphite electrodes
-
Mercury-contaminated soil
-
Potassium iodide (KI) solution (e.g., 0.1 M)
-
Deionized water
-
Analytical equipment for mercury quantification (e.g., Cold Vapor Atomic Absorption Spectrometry)
Procedure:
-
Cell Setup: Pack the mercury-contaminated soil into the central chamber of the electrokinetic cell.
-
Electrolyte Introduction: Fill the cathode compartment with the potassium iodide solution and the anode compartment with deionized water.
-
Applying Electric Field: Insert the electrodes into their respective compartments and apply a constant DC voltage gradient across the soil.
-
Monitoring: Periodically sample the anolyte and catholyte to monitor pH, electrical conductivity, and mercury concentration.
-
Duration: Continue the experiment for a predetermined duration (e.g., several days).
Protocol for Mercury Speciation Analysis in Environmental Samples
This protocol outlines a general procedure for the speciation of mercury in water and soil samples, adapted from established analytical methodologies.[5][11][12]
Objective: To separate and quantify different mercury species, particularly inorganic mercury (Hg²⁺) and methylmercury (CH₃Hg⁺), in environmental samples.
Materials:
-
Clean sampling containers (e.g., Teflon or borosilicate glass)
-
Extraction reagents (e.g., acidic solutions, complexing agents)
-
Separation instrumentation (e.g., Gas Chromatography or High-Performance Liquid Chromatography)
-
Detection system (e.g., Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
-
Certified reference materials
Procedure:
-
Sample Collection and Preservation: Collect samples in pre-cleaned containers. For water samples, preservation is typically done by acidification. Solid samples should be stored frozen.
-
Extraction:
-
Water Samples: Acidify the sample and use a suitable extraction method, such as solvent extraction with a complexing agent.
-
Soil/Sediment Samples: Employ a more aggressive extraction technique, such as acid leaching or microwave-assisted extraction, to release the mercury species from the solid matrix.
-
-
Derivatization (for GC analysis): Convert the non-volatile mercury species into volatile derivatives (e.g., by ethylation) to allow for gas chromatographic separation.
-
Separation: Inject the extracted and derivatized sample into the chromatograph to separate the different mercury species based on their physicochemical properties.
-
Detection and Quantification: The separated species are then introduced into the detector (CVAFS or ICP-MS) for quantification. The concentration of each species is determined by comparing the signal to that of certified reference materials.
Molecular Mechanisms of Toxicity
The toxicity of this compound is mediated by the interaction of mercuric ions with cellular components, leading to the disruption of key signaling pathways.
Impact on MAPK and NF-κB Signaling Pathways
Inorganic mercury has been shown to differentially modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in immune cells such as macrophages.[13] This can lead to a suppressed nitric oxide (NO) response while simultaneously activating the expression of pro-inflammatory cytokines.
Disposal and Regulatory Guidelines
The disposal of this compound is strictly regulated due to its high toxicity. In the United States, wastes containing mercury are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).
EPA Hazardous Waste Classification
This compound and wastes contaminated with it fall under the EPA hazardous waste code D009 for mercury.[14][15] This classification mandates specific handling, storage, transportation, and disposal procedures to prevent environmental release.
Disposal Workflow
The following diagram outlines the general logical workflow for the disposal of this compound waste in a laboratory or industrial setting, in accordance with EPA regulations.[16]
Conclusion
The environmental impact of this compound disposal is a serious concern that necessitates stringent control measures. Its high toxicity, potential for bioaccumulation, and persistence in the environment underscore the importance of responsible management from cradle to grave. For researchers, scientists, and drug development professionals, a thorough understanding of these environmental risks is crucial for ensuring the safety of both human health and the ecosystem. Adherence to established protocols for handling, remediation, and disposal is not only a regulatory requirement but also an ethical obligation to protect our shared environment.
References
- 1. Acute toxicity of mercury to Daphnia magna under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alteration of acute toxicity of inorganic and methyl mercury to Daphnia magna by dietary addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ascelibrary.org [ascelibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. vliz.be [vliz.be]
- 12. epa.gov [epa.gov]
- 13. Mercury inhibits nitric oxide production but activates proinflammatory cytokine expression in murine macrophage: differential modulation of NF-kappaB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wku.edu [wku.edu]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols for Mercuric Iodide in Room-Temperature X-ray and Gamma-Ray Detectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric iodide (HgI₂) has emerged as a highly promising semiconductor material for the fabrication of X-ray and gamma-ray detectors that can operate efficiently at room temperature.[1] Its advantageous properties, including a wide bandgap (approximately 2.1-2.2 eV), high atomic numbers of its constituent elements (Hg: 80, I: 53), and high density, make it an excellent candidate for applications where cryogenic cooling is impractical.[1][2] These characteristics result in low leakage currents and high stopping power for incident radiation, enabling the development of compact, portable, and cost-effective detector systems.[2]
This document provides detailed application notes, experimental protocols, and performance data for this compound-based radiation detectors. It is intended to serve as a comprehensive resource for researchers and professionals involved in detector development and application in fields such as medical imaging, nuclear material safeguarding, and astrophysics.
Applications of this compound Detectors
The unique properties of this compound detectors have led to their application in a variety of fields:
-
Medical Imaging: HgI₂ detectors are utilized in digital radiography and computed tomography (CT) due to their high spatial resolution and sensitivity.[3] Their ability to operate at room temperature simplifies the design of medical imaging systems.
-
Nuclear Material Monitoring: The high photoelectric efficiency of this compound makes it ideal for the spectroscopic analysis of radioactive isotopes, a critical function in the monitoring and safeguarding of special nuclear materials.[2]
-
Astronomy and Astrophysics: In space-based instrumentation, HgI₂ detectors are valued for their high spectral resolution, low noise, and resistance to radiation damage, making them suitable for X-ray and gamma-ray astronomy.[4]
-
Portable Spectrometers: The development of compact and rugged detector modules has enabled the creation of handheld spectrometers for various field applications, including environmental monitoring and geological exploration.[2]
Performance Characteristics
The performance of this compound detectors is critically dependent on the quality of the crystal and the fabrication process. Key performance metrics are summarized in the tables below.
Table 1: Performance of Single Crystal this compound Detectors
| Parameter | Value | Energy | Detector Dimensions | Reference(s) |
| Energy Resolution (FWHM) | < 4% | 662 keV (¹³⁷Cs) | 25mm x 25mm x 3mm | [4] |
| 2.6% (with pulse processing) | 662 keV (¹³⁷Cs) | Not specified | [5] | |
| 490 eV | 5.9 keV (⁵⁵Fe) | 2mm² | [6] | |
| 225 eV | 5.9 keV (⁵⁵Fe) | Not specified | [7] | |
| 2.3 keV | 32 keV | 1.5 cm² area, 0.5mm thick | [8] | |
| Electron Mobility-Lifetime (µτe) | 1.2 x 10⁻⁴ cm²/V | - | Polycrystalline Film | [2] |
| Hole Mobility-Lifetime (µτh) | 1.5 x 10⁻⁹ cm²/V | - | Polycrystalline Film | [2] |
| Leakage Current | Tens of picoamperes | - | Not specified | [9] |
Table 2: Properties of this compound as a Detector Material
| Property | Value | Reference(s) |
| Bandgap | 2.1 - 2.2 eV | [1][2] |
| Density | 6.36 g/cm³ | [10] |
| Electron-Hole Pair Creation Energy | ~4.2 eV | [1] |
| Resistivity | > 10¹² Ω·cm | [10] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
High-purity starting material is crucial for the growth of high-quality single crystals.
Materials:
-
High-purity mercury (Hg) and iodine (I)
-
Quartz ampoules
-
Furnace for synthesis and purification (zone refining)
Procedure:
-
Synthesis: React stoichiometric amounts of high-purity mercury and iodine in a sealed and evacuated quartz ampoule. The reaction can be initiated by gently heating the ampoule.
-
Purification: The synthesized this compound powder is further purified using techniques such as repeated sublimation and zone refining to remove impurities.[11]
-
Aqueous Precipitation (Alternative): An alternative method involves the aqueous precipitation of this compound from mercury(II) nitrate (B79036) (Hg(NO₃)₂) or mercury(II) chloride (HgCl₂) and potassium iodide (KI).[12]
-
Protocol 2: Single Crystal Growth by Physical Vapor Transport (PVT)
The Physical Vapor Transport (PVT) method is a widely used technique for growing large, high-quality single crystals of this compound.[13]
Materials:
-
Purified this compound powder
-
Pyrex or quartz growth ampoule (e.g., 3.5 cm inner diameter, 27 cm length)[13]
-
Aqua regia (25% HNO₃, 75% HCl) for cleaning[13]
-
Distilled water
-
Drying furnace
-
Vacuum system
-
Two-zone horizontal or vertical tube furnace
Procedure:
-
Ampoule Preparation: a. Clean the growth ampoule thoroughly with aqua regia for 12 hours.[13] b. Rinse the ampoule at least 10 times with fresh distilled water.[13] c. Dry the ampoule in a furnace for an extended period (e.g., 10 days) to ensure all moisture is removed.[13] d. Outgas the ampoule under vacuum (e.g., 10⁻⁵ mmHg) at an elevated temperature (e.g., 240 °C) for several hours.[13]
-
Charging the Ampoule: a. Introduce a charge of purified this compound powder (e.g., 25 g) into the cooled ampoule.[13] Use a long-stem funnel to avoid contaminating the ampoule walls, which could lead to unwanted nucleation.[13]
-
Crystal Growth: a. Place the sealed ampoule into a two-zone furnace. b. Heat the source zone containing the powder to a temperature slightly below the α- to β-phase transition temperature of 127 °C (e.g., 122-126 °C).[13] c. Maintain the growth zone (cold end) at a slightly lower temperature to create a temperature gradient that drives the sublimation and subsequent deposition of the this compound. d. The crystal growth is typically slow, with pulling rates of 1-10 mm/day reported for some vapor-phase methodologies.[11]
-
Cooling: After the growth is complete, cool the furnace down slowly to room temperature to avoid thermal stress and cracking of the crystal.
Protocol 3: Detector Fabrication
This protocol outlines the steps to process a grown this compound crystal into a functional detector.
Materials:
-
This compound single crystal
-
Thread saw
-
10% wt Potassium Iodide (KI) aqueous solution[4]
-
Fine felt pad for polishing[8]
-
Sputtering system
-
Palladium (Pd) and Germanium (Ge) sputtering targets
-
Masks for defining electrode areas
-
Encapsulant material (e.g., PMMA)[4]
Procedure:
-
Cutting and Shaping: a. Cut the bulk single crystal into platelets of the desired thickness (e.g., 0.5-2 mm) using a thread saw soaked in a 10% wt KI aqueous solution.[4] This solution acts as a lubricant and etchant, minimizing mechanical damage.
-
Surface Preparation: a. Polish the surfaces of the crystal platelets using a fine felt pad to achieve a smooth, defect-free surface.[8]
-
Electrode Deposition: a. Create stable electrical contacts by sputtering thin layers of germanium followed by palladium onto the opposing faces of the crystal.[8] The germanium layer improves adhesion and stability. b. Use masks to define the active area of the electrodes. The thickness of the contacts is typically in the range of 150-300 Angstroms.[8]
-
Encapsulation: a. Encapsulate the final detector with a thin layer of a protective polymer like PMMA to ensure long-term stability and protect the surfaces from degradation.[4]
Visualizations
Caption: Workflow for this compound Detector Production.
Caption: Principle of Radiation Detection in this compound.
References
- 1. Characterization of Radiation Detectors (Scintillators) Used in Nuclear Medicine | Radiology Key [radiologykey.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Reviewing polycrystalline this compound X-ray detectors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. Energy Resolution Enhancement of this compound Detectors [authors.library.caltech.edu]
- 6. Toward the Energy Resolution Limit of this compound in Room Temperature Low Energy X-Ray Spectrometry | Scilit [scilit.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. The Fabrication of this compound Detectors for Use in Wavelength Dispersive X-Ray Analysers and Backscatter Photon Measurements | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 9. scispace.com [scispace.com]
- 10. resources.inmm.org [resources.inmm.org]
- 11. Device Fabrication (Scintillators/Radiation Detectors) | Radiology Key [radiologykey.com]
- 12. youtube.com [youtube.com]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for the Preparation and Use of Nessler's Reagent in Ammonia Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nessler's reagent provides a rapid and sensitive method for the colorimetric determination of ammonia (B1221849). The reagent, an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]), reacts with ammonia to produce a distinct yellow-to-brown colored colloid.[1][2] The intensity of the color is directly proportional to the concentration of ammonia present in the sample, which can be quantified spectrophotometrically.[1][3] This method is widely employed in various fields, including water quality analysis, environmental monitoring, and in biological and chemical assays where ammonia is a product or byproduct.[2][4]
These application notes provide a comprehensive guide to the preparation of Nessler's reagent using mercuric iodide, followed by a detailed protocol for the detection and quantification of ammonia.
Data Presentation
Table 1: Composition for the Preparation of Nessler's Reagent
| Component | Formulation 1[5] | Formulation 2[6] | Formulation 3[7] |
| This compound (HgI₂) | 100 g | 3 g | 100 g |
| Potassium Iodide (KI) | 70 g | 2 g | 70 g |
| Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | 160 g (NaOH) | 40 g (30% KOH solution) | 160 g (NaOH) |
| Ammonia-Free Distilled Water | to 1 L | to make a final volume of 20ml initially, then added to the KOH solution | to 1 L |
Table 2: Parameters for Ammonia Detection
| Parameter | Value |
| Wavelength for Absorbance Measurement | 400 - 500 nm (commonly 425 nm)[1][4] |
| Detection Range | 0.05–1.0 mg/L NH₃-N[1] |
| Reaction Time for Color Development | 10 - 20 minutes[1][3] |
| pH of the Reaction | Alkaline (pH > 9)[2][8] |
Experimental Protocols
Protocol 1: Preparation of Nessler's Reagent
This protocol describes the preparation of Nessler's reagent from this compound and potassium iodide.
Materials:
-
This compound (HgI₂)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ammonia-free distilled water
-
Volumetric flasks and beakers
-
Stirring rod
Procedure:
-
Solution A Preparation: In a beaker, dissolve 70 g of potassium iodide (KI) in a minimal amount of ammonia-free distilled water.
-
Slowly add 100 g of this compound (HgI₂) to the potassium iodide solution while stirring continuously.[5][8] A pale yellow, clear solution of potassium tetraiodomercurate(II) will form.[9]
-
Solution B Preparation: In a separate beaker, carefully dissolve 160 g of sodium hydroxide (NaOH) in approximately 500 mL of ammonia-free water.[8] This reaction is highly exothermic, so the solution should be cooled in an ice bath.
-
Final Reagent Preparation: Slowly and with constant stirring, add the potassium tetraiodomercurate(II) solution (Solution A) to the cooled sodium hydroxide solution (Solution B).
-
Dilute the final mixture with ammonia-free water to a total volume of 1 liter.
-
Store the reagent in a tightly sealed, borosilicate glass bottle, protected from light.[8] The reagent should be allowed to stand overnight before its first use to allow any precipitate to settle.
Protocol 2: Detection and Quantification of Ammonia
This protocol outlines the steps for using the prepared Nessler's reagent for the quantitative analysis of ammonia in a sample.
Materials:
-
Nessler's Reagent
-
Ammonia standard solution (e.g., from ammonium (B1175870) chloride)
-
Sample containing an unknown concentration of ammonia
-
Ammonia-free distilled water
-
Rochelle salt solution (Potassium sodium tartrate) - optional, to prevent precipitation[4]
-
Spectrophotometer
-
Cuvettes
-
Pipettes and volumetric flasks
Procedure:
-
Sample Preparation: If the sample contains interfering substances such as calcium, magnesium, or sulfide, it is recommended to distill the sample.[8] Adjust the pH of the sample to approximately 9.5 with a borate (B1201080) buffer before distillation.[8]
-
Preparation of Standard Curve:
-
Prepare a series of ammonia standards with known concentrations (e.g., 0.1, 0.2, 0.5, 1.0 mg/L) by diluting a stock ammonia standard solution with ammonia-free water.
-
Prepare a blank solution using only ammonia-free water.
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 425 nm.[1]
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and the sample.
-
-
Quantification:
-
Plot a standard curve of absorbance versus ammonia concentration for the standards.
-
Determine the concentration of ammonia in the sample by interpolating its absorbance on the standard curve.
-
Mandatory Visualizations
Caption: Workflow for the preparation of Nessler's reagent.
Caption: Chemical reaction pathway for ammonia detection.
Safety Precautions
Nessler's reagent and its components, particularly this compound, are highly toxic and corrosive.[10][11][12]
-
Handling: Always handle the chemicals in a well-ventilated area, preferably under a fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][14] Avoid contact with skin and eyes, and do not inhale the vapors.[10][12]
-
Storage: Store Nessler's reagent in a cool, dark, and locked cabinet away from incompatible materials.[11][12]
-
Disposal: Dispose of all waste containing mercury in accordance with local, state, and federal regulations for hazardous waste.[10][11] Do not discharge into drains or the environment.[11]
Notes on Application
-
Interferences: Several ions can interfere with the Nessler reaction. Calcium and magnesium ions can precipitate in the alkaline reagent, causing turbidity.[8] Sulfide ions can also interfere. Distillation of the sample is an effective way to remove these interferences.[8]
-
Reagent Stability: Nessler's reagent is sensitive to light and should be stored in a dark bottle.[8] Its stability can be limited, and it is recommended to prepare it fresh periodically, although some sources suggest it can be stable for up to a year if stored properly.[8]
-
Ammonia-Free Conditions: It is crucial to use ammonia-free distilled water for all dilutions and reagent preparations to avoid contamination and inaccurate results.[3] Glassware should also be thoroughly cleaned and rinsed with ammonia-free water.
References
- 1. Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions [erunwas.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH3 Production Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction [mdpi.com]
- 5. Nessler's Reagent [itwreagents.com]
- 6. Nessler's Reagent | 7783-33-7 [chemicalbook.com]
- 7. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 8. nemi.gov [nemi.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. carlroth.com [carlroth.com]
- 11. msds.nipissingu.ca [msds.nipissingu.ca]
- 12. media.laballey.com [media.laballey.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. riccachemical.com [riccachemical.com]
Application Notes and Protocols for Ammonia Quantification with Nessler's Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of ammonia (B1221849) in aqueous samples using Nessler's reagent. This colorimetric method is a well-established, sensitive, and reliable technique suitable for various research and development applications.
Principle
The quantification of ammonia by Nessler's method is based on the reaction of ammonia with Nessler's reagent, which is an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]). In the presence of ammonia, this reagent forms a distinct yellow-to-brown colored colloidal suspension of mercuric ammono-basic iodide (Hg₂ONH₂I).[1][2] The intensity of the resulting color is directly proportional to the concentration of ammonia in the sample and can be quantified spectrophotometrically by measuring the absorbance at a wavelength between 410 and 425 nm.[3][4]
Quantitative Performance Data
The Nessler's reagent method offers high sensitivity and a linear response over a defined concentration range. The performance characteristics are summarized in the table below.
| Parameter | Value | References |
| Detection Range | 0.02 - 5.0 mg/L NH₃-N | [3][5] |
| 0.05 - 1.0 mg/L NH₃-N (EPA Method 350.2) | [6] | |
| Wavelength of Max. Absorbance | 410 - 425 nm | [3][4] |
| Linearity (R²) | > 0.99 | [7][8][9] |
| Limit of Detection (LOD) | 0.025 mg/L | [8] |
| Limit of Quantification (LOQ) | 0.10 mg/L | [8] |
Experimental Protocol
This protocol is a comprehensive guide for the quantification of ammonia. For samples with potential interfering substances, a preliminary distillation step is highly recommended.
Reagents and Materials
-
Nessler's Reagent: (Caution: Highly toxic and corrosive). Dissolve 100 g of mercuric iodide (HgI₂) and 70 g of potassium iodide (KI) in a minimal amount of ammonia-free water. Separately, dissolve 160 g of sodium hydroxide (B78521) (NaOH) in 500 mL of ammonia-free water, cool the solution, and then slowly add the this compound-potassium iodide mixture to the NaOH solution with constant stirring. Dilute to 1 liter with ammonia-free water. Store in a dark, well-stoppered bottle.[6]
-
Ammonia-Free Water: Prepare by distillation or by passing distilled water through an ion-exchange column.
-
Rochelle Salt Solution (Potassium Sodium Tartrate): Dissolve 50 g of potassium sodium tartrate (KNaC₄H₄O₆·4H₂O) in 100 mL of ammonia-free water. Boil to remove any traces of ammonia and adjust the final volume to 100 mL.[10] This solution is used to prevent the precipitation of calcium and magnesium ions.[3]
-
Ammonia Standard Stock Solution (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium (B1175870) chloride (NH₄Cl), previously dried at 100°C for one hour, in ammonia-free water and dilute to 1000 mL.
-
Ammonia Standard Working Solutions: Prepare a series of working standards by diluting the stock solution with ammonia-free water to cover the expected concentration range of the samples.
-
Spectrophotometer
-
Glassware: Volumetric flasks, pipettes, graduated cylinders, and cuvettes.
Sample Preparation (with Distillation)
For samples containing interfering substances such as chlorine, hardness (calcium and magnesium), iron, sulfides, and various organic compounds, a preliminary distillation step is necessary to isolate the ammonia.[6][11]
-
Take a 500 mL sample and adjust the pH to 9.5 with a borate (B1201080) buffer.
-
Set up a distillation apparatus.
-
Distill the sample, collecting the distillate in a flask containing 50 mL of 0.04 N H₂SO₄.
-
Collect approximately 200 mL of distillate.
-
Neutralize the distillate with NaOH and bring the volume to 500 mL with ammonia-free water.
Standard Curve Preparation
-
Pipette 50 mL of each ammonia standard working solution into separate 100 mL volumetric flasks.
-
Prepare a blank by adding 50 mL of ammonia-free water to a 100 mL volumetric flask.
-
To each flask, add 1 mL of Rochelle salt solution and mix well.
-
Add 1 mL of Nessler's reagent to each flask and mix thoroughly.
-
Allow the color to develop for 10-20 minutes.[3]
-
Measure the absorbance of each standard at 425 nm against the blank.
-
Plot a calibration curve of absorbance versus ammonia concentration (mg/L).
Sample Analysis
-
Take 50 mL of the pre-treated sample (or an appropriate aliquot diluted to 50 mL with ammonia-free water) and place it in a 100 mL volumetric flask.
-
Add 1 mL of Rochelle salt solution and mix.
-
Add 1 mL of Nessler's reagent and mix.
-
Allow the color to develop for 10-20 minutes.
-
Measure the absorbance at 425 nm against a blank prepared with ammonia-free water.
-
Determine the ammonia concentration in the sample from the standard curve.
Calculation
The concentration of ammonia-nitrogen (mg/L) in the original sample is calculated as follows:
mg/L NH₃-N = (A x B) / V
Where:
-
A = Concentration of NH₃-N from the calibration curve (mg/L)
-
B = Final volume of the diluted sample (mL)
-
V = Initial volume of the sample taken for analysis (mL)
Interferences
Several substances can interfere with the Nessler's method. The table below lists common interferences and methods for their mitigation.[7][11]
| Interfering Substance | Mitigation Method |
| Calcium and Magnesium (Hardness) | Addition of Rochelle salt solution or a mineral stabilizer. |
| Iron, Sulfide | Causes turbidity; remove by distillation. |
| Chlorine | Dechlorinate with sodium thiosulfate (B1220275) before distillation. |
| Aromatic and Aliphatic Amines, Aldehydes, Alcohols | Causes off-colors or turbidity; remove by distillation. |
| Methanol | Can cause a positive interference.[7] |
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for ammonia quantification using Nessler's reagent.
Logical Relationship of the Nessler Reaction
This diagram outlines the chemical principle and the logical steps involved in the formation of the colored complex.
References
- 1. iiste.org [iiste.org]
- 2. mdpi.com [mdpi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions [erunwas.com]
- 6. Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH3 Production Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. Ammonia Nessler determination - Giovannelli Lab protocols [giovannelli-lab-protocols.readthedocs.io]
- 10. images.hach.com [images.hach.com]
- 11. MyHach - Customer Service [support.hach.com]
Application Notes and Protocols for Crystal Growth of Mercuric Iodide by Solvent Evaporation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the growth of mercuric iodide (HgI₂) crystals using the solvent evaporation technique. This method offers a cost-effective and straightforward approach to producing single crystals suitable for various applications, including radiation detection and potentially as crystalline intermediates in pharmaceutical development.[1][2]
Introduction
This compound is a semiconductor material with a wide bandgap (2.13 eV) and high atomic number, making it an excellent candidate for the fabrication of X-ray and gamma-ray detectors that can operate at room temperature.[1][2][3][4][5] The solvent evaporation method is a solution-based crystal growth technique where crystals are formed from a saturated solution as the solvent slowly evaporates.[6][7] This technique allows for the formation of millimeter-sized crystals with varying morphologies depending on the experimental conditions.[1][2][4] While the primary application of this compound crystals is in radiation detection, the principles of controlled crystallization are fundamental in drug development for obtaining pure crystalline forms of active pharmaceutical ingredients (APIs).
Experimental Protocols
This section outlines the detailed methodologies for the crystal growth of this compound by solvent evaporation.
Materials and Equipment
-
Precursor: High-purity this compound (HgI₂) powder (e.g., 99.9%).[1]
-
Solvents:
-
Glassware: Glass reservoirs or beakers (e.g., 100 mL).
-
Evaporation Control:
-
Characterization Equipment (Optional):
-
Scanning Electron Microscope (SEM).[1]
-
X-ray Diffractometer (XRD).
-
Solution Preparation
-
Prepare a saturated solution of this compound in the chosen solvent. The approximate solubilities at 25°C are provided in Table 1.
-
For example, to prepare a saturated solution in 70 mL of ethanol, dissolve approximately 1.4 g of HgI₂ powder.[1]
-
Stir the solution until the powder is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be allowed to return to room temperature before proceeding.
Crystal Growth by Controlled Solvent Evaporation
The rate of solvent evaporation is a critical parameter that influences the size and morphology of the resulting crystals.[1] Four different evaporation rates can be achieved using the following protocols:
2.3.1. High Evaporation Rate
-
Place the glass reservoir containing the saturated HgI₂ solution inside an exhausting hood operating at maximum exhaustion.[1]
-
Leave the top of the reservoir uncovered.[1]
-
This setup will lead to a rapid evaporation of the solvent.
2.3.2. Medium Evaporation Rate
-
Place the uncovered glass reservoir with the solution inside an exhausting hood that is turned off.[1]
2.3.3. Low Evaporation Rate
-
Cover the top of the glass reservoir containing the solution with filter paper.[1]
-
Place the covered reservoir inside an exhausting hood that is turned off.[1] 2.3.4. Super-Low Evaporation Rate
-
Cover the top of the glass reservoir with PVC film.[1]
-
Place the covered reservoir inside an exhausting hood that is turned off.[1]
-
Slowing the evaporation rate to approximately 0.01 ml/h can lead to the formation of millimeter-sized crystals at the bottom of the reservoir.[1]
Influence of Light
Illumination during the evaporation process can affect crystal formation, generally leading to smaller crystal sizes compared to growth in the dark.[1][8] For applications requiring larger, higher-quality crystals, it is recommended to conduct the evaporation process in a dark environment.
Data Presentation
The following tables summarize the quantitative data related to the solvent properties and evaporation rates.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Ethanol | ~20 |
| Acetone | ~24 |
| Diethyl Ether | ~3.5 |
(Data sourced from multiple references)[1][2][4][5]
Table 2: Evaporation Rates for Different Solvents and Conditions
| Evaporation Rate | Solvent | Rate (mL/h) | Experimental Condition |
| High | Ethanol | ~10 | Uncovered, in exhausting hood (max) |
| Acetone | ~40 | Uncovered, in exhausting hood (max) | |
| Medium | Ethanol | ~0.5 | Uncovered, in exhausting hood (off) |
| Acetone | ~1.4 | Uncovered, in exhausting hood (off) | |
| Low | Ethanol | ~0.1 | Covered with filter paper, in hood (off) |
| Acetone | ~1.2 | Covered with filter paper, in hood (off) | |
| Super-Low | Ethanol | ~0.01 | Covered with PVC film, in hood (off) |
| Acetone | ~0.5 | Covered with PVC film, in hood (off) | |
| Diethyl Ether | ~1.7 | Covered with PVC film, in hood (off) |
(Data sourced from reference[1])
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the crystal growth of this compound by the solvent evaporation method.
Caption: Workflow for this compound Crystal Growth.
References
- 1. sbfisica.org.br [sbfisica.org.br]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 7. Experimental Crystal growth – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 8. This compound crystals obtained by solvent evaporation using ethanol-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Application Notes and Protocols for Mercuric Iodide (α-HgI₂) Crystal Growth by Physical Vapor Transport
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the growth of high-quality mercuric iodide (α-HgI₂) single crystals using the Physical Vapor Transport (PVT) method. This compound is a promising semiconductor material for room-temperature X-ray and gamma-ray detectors, crucial for applications in medical imaging and drug development.[1][2][3][4] The quality of these detectors is highly dependent on the purity and structural perfection of the crystals.[2]
Introduction to Physical Vapor Transport of this compound
Physical Vapor Transport (PVT) is a widely used technique for growing high-purity single crystals of materials that sublime, such as this compound.[5] The process involves the sublimation of a polycrystalline source material at a high temperature and its subsequent recrystallization at a cooler location within a sealed ampoule.[5][6] The transport of the vapor from the source to the growing crystal is driven by a precisely controlled temperature gradient.[7]
The α-phase of this compound, which is the desired tetragonal structure for radiation detection applications, is stable at room temperature.[8] It has a wide bandgap of approximately 2.13 eV, enabling low-noise operation at ambient temperatures.[1][4][8]
Pre-Growth Material Purification
The quality of the final single crystal is critically dependent on the purity of the starting this compound material.[1][9] Impurities can act as charge traps, degrading the performance of radiation detectors.[2] Therefore, a multi-step purification process is essential.
Protocol for this compound Purification:
-
Synthesis: High-purity this compound can be synthesized by the reaction of aqueous solutions of mercuric chloride (HgCl₂) or mercuric nitrate (B79036) (Hg(NO₃)₂) with potassium iodide (KI).[10] The resulting precipitate is then filtered and washed.
-
Repeated Sublimation: The synthesized or commercially available this compound powder should undergo multiple cycles of sublimation under vacuum. This process effectively removes volatile impurities.
-
Zone Refining: For the highest purity, zone refining can be employed. This technique involves passing a molten zone along a solid ingot of the material, which segregates impurities to one end.[11]
Experimental Apparatus for Physical Vapor Transport
A typical PVT setup for this compound crystal growth consists of a sealed quartz ampoule placed within a two-zone furnace.
-
Quartz Ampoule: A high-purity, vacuum-sealed quartz ampoule contains the source material and the growing crystal.
-
Two-Zone Furnace: The furnace creates a precise temperature gradient. The source zone is maintained at a higher temperature (T_source) to induce sublimation, while the growth zone is at a slightly lower temperature (T_growth) to allow for controlled deposition and crystallization.
-
Temperature Controller: A programmable temperature controller is crucial for establishing and maintaining the desired temperature profile throughout the growth process.
-
Vacuum System: A vacuum system is used to evacuate the ampoule before sealing to remove atmospheric contaminants.
Physical Vapor Transport Protocol for this compound Crystal Growth
This protocol outlines the key steps for growing α-HgI₂ single crystals using the PVT method.
-
Ampoule Preparation:
-
Thoroughly clean a high-purity quartz ampoule with deionized water and a suitable acid (e.g., aqua regia), followed by rinsing with deionized water and drying in an oven.
-
Load the purified this compound source material into one end of the ampoule.
-
Evacuate the ampoule to a high vacuum (e.g., 10⁻⁵ mmHg) to remove any residual gases.[12]
-
Seal the ampoule under vacuum using a hydrogen-oxygen torch.
-
-
Furnace Setup and Temperature Profile:
-
Place the sealed ampoule into the two-zone furnace.
-
Program the temperature controller to establish the desired temperature profile. A typical source temperature is around 122-126 °C.[12] The temperature of the growth region should be slightly lower to create the necessary supersaturation for crystal growth. The precise temperature difference will influence the growth rate.
-
-
Crystal Growth:
-
Allow the system to stabilize at the set temperatures.
-
The this compound will sublime at the source end and deposit at the cooler growth end.
-
The growth process can take several days to weeks, depending on the desired crystal size. Single crystals up to 1,000 grams have been grown using this method.[1]
-
-
Cool-Down and Crystal Harvesting:
-
After the desired growth period, slowly cool the furnace down to room temperature to avoid thermal shock to the crystal.
-
Carefully remove the ampoule from the furnace.
-
The single crystal can be harvested by breaking the quartz ampoule.
-
Data Presentation
The following tables summarize typical experimental parameters for the PVT growth of this compound.
| Parameter | Typical Value | Reference |
| Source Temperature (T_source) | 122 - 126 °C | [12] |
| Growth Temperature (T_growth) | Slightly lower than T_source | - |
| Vacuum Level | 10⁻⁵ mmHg | [12] |
| Growth Duration | Several days to weeks | - |
| Property | Value | Reference |
| Crystal Structure | α-phase (tetragonal) | [8] |
| Bandgap | 2.13 eV | [1][4][8] |
| Resistivity (as-grown) | ~10¹² Ω·cm | [13][14] |
Visualizations
Experimental Workflow for PVT of this compound
Caption: Experimental workflow for this compound crystal growth by PVT.
Key Parameter Relationships in PVT of this compound
Caption: Influence of key parameters on this compound crystal quality in PVT.
References
- 1. Growth of Single Crystals of this compound on the Ground and in Space* | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. PVA CGS | Physical Vapor Transport (PVT) [pvatepla-cgs.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. youtube.com [youtube.com]
- 8. sbfisica.org.br [sbfisica.org.br]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. Preparation and evaluation of this compound for crystal growth (Conference) | OSTI.GOV [osti.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Optimization of this compound platelets growth by the polymer controlled vapor transport method | Publicación [silice.csic.es]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. 2024.sci-hub.red [2024.sci-hub.red]
Application Notes and Protocols for the Use of Mercuric Iodide in Veterinary Medicine as a Blister Ointment
For Researchers, Scientists, and Drug Development Professionals
Warning: The use of mercuric iodide in veterinary medicine is largely considered outdated and is associated with significant toxicity risks to both the animal and the handler. Its application has been superseded by more modern and safer therapeutic modalities. This document is intended for informational and research purposes only and does not constitute an endorsement or recommendation for its use.
Introduction
This compound (HgI₂), also known as red iodide of mercury, has been historically used in veterinary medicine, particularly in equine practice, as a key ingredient in "blistering" or vesicant ointments.[1][2][3] The primary application of these ointments was as a counter-irritant for various equine ailments, including chronic inflammatory conditions of the bones, bursae, and tendons.[2][4][5] The underlying principle of blistering is to induce an acute inflammatory response in the skin, which in turn is believed to stimulate blood flow and promote the healing of deeper, chronic injuries. However, the efficacy of this treatment is not well-supported by modern scientific evidence, and the risks associated with mercury toxicity are substantial.[3][6]
These application notes provide a detailed overview of the historical use, formulation, and application protocols of this compound blister ointments, alongside a discussion of its proposed mechanism of action and the significant toxicological concerns.
Data Presentation
Table 1: Formulation of a this compound Blister Ointment
The following formulation is based on a patent for a "new generation blister" intended to optimize the treatment of tendinitis in horses.[7]
| Component | Quantity (for 50g of blister) | Percentage by Weight | Purpose |
| This compound | 1.67 g | 3.34% | Active blistering agent (vesicant) |
| Croton Oil | 0.56 g | 1.12% | Vesicant and counter-irritant |
| Turpentine Spirits | 1.1 g | 2.20% | Counter-irritant, rubefacient |
| Black Ointment | 10 g | 20.00% | Base, potential antiseptic properties |
| Oil of Cedar | 5 g | 10.00% | Aromatic, potential mild irritant |
| Tincture of Iodine | 10 g | 20.00% | Antiseptic, mild irritant |
| Excipient | 21.67 g | 43.34% | Ointment base/vehicle |
Table 2: Clinical and Toxicological Data from Case Reports
The following data is compiled from case reports of this compound toxicosis in horses. Due to the nature of case reports, the data is not from controlled experiments but provides valuable insights into the clinical consequences of its use.
| Case Reference | History of Application | Clinical Signs of Toxicity | Outcome |
| Markel et al., 1984[7] | Application of a mercuric blister for an unspecified condition. | Acute renal failure. | Information not available. |
| Guglick et al., 1995[2][4] | An inorganic mercuric blistering agent was applied topically for dorsal metacarpal disease. | Anorexia, abdominal discomfort, depression, dependent edema, pollakiuria, nonproductive cough, oral ulceration, and renal dysfunction.[2][4] | The horse was euthanized 18 days after exposure due to the development of acute laminitis.[2][4] |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of this compound blister ointments are scarce in modern scientific literature due to the abandonment of this therapy. The following protocols are reconstructed based on historical accounts and general practices for applying blistering agents.
Protocol 1: Preparation and Application of this compound Blister Ointment
Objective: To apply a this compound blistering agent to a localized area as a counter-irritant.
Materials:
-
This compound blister ointment (see Table 1 for a representative formulation)
-
Clippers
-
Surgical scrub and sterile water
-
Protective gloves (for the handler)
-
Small brush for application
-
Sedative (if required for the horse's safety)
-
Neck cradle (to prevent the horse from licking the treated area)
-
Petroleum jelly
Procedure:
-
Preparation of the Application Site:
-
Clip the hair from the area to be treated.
-
Thoroughly clean the skin with a surgical scrub and rinse with sterile water.
-
Allow the area to dry completely.
-
-
Safety Precautions:
-
The handler must wear protective gloves to avoid skin contact with the this compound ointment.[7]
-
Ensure the procedure is performed in a well-ventilated area.
-
Sedate the horse if necessary to ensure the safety of both the animal and the handler and to prevent the ointment from being spread to unintended areas.[7]
-
-
Application of the Ointment:
-
Using a small brush, apply a thin, even layer of the this compound blister ointment to the prepared area.
-
Rub the ointment into the skin for approximately 5 minutes.[1]
-
Remove any excess ointment.
-
-
Post-Application Care:
-
Apply petroleum jelly to the flexor surfaces distal to the blistered area to prevent runoff and irritation of sensitive tissues.[1]
-
Fit the horse with a neck cradle to prevent licking or biting of the treated area.[1]
-
Keep the horse shod to minimize injury from pawing at the irritated site.[1]
-
Institute a daily exercise regimen, such as 30 minutes of walking twice daily, to reduce the risk of laminitis or lymphangitis.[1]
-
Protocol 2: Monitoring and Aftercare of the Blistered Area
Objective: To manage the inflammatory response and promote healing of the blistered skin.
Materials:
-
Antibiotic powder
-
Petroleum jelly
-
Warm water and soft soap
Procedure:
-
Initial Inflammatory Phase (First 10 days):
-
Monitor the horse for signs of excessive pain, swelling, or systemic illness.
-
If blisters form and burst, they should be left alone and sprayed with an antibiotic powder to prevent secondary infection.[1]
-
Anti-inflammatory treatment is rarely administered unless the reaction is severe.[1]
-
Continue the prescribed walking exercise.
-
-
Scab Removal and Healing Phase (After 10 days):
-
After 10 days, liberally apply petroleum jelly to the blistered areas and leave it on overnight to soften the scabs.[1]
-
The following day, gently wash the area with warm water and soft soap to lift the scabs without causing bleeding.[1]
-
If any areas are still moist, dress them with antibiotic wound powder.[1]
-
Continue daily walking.
-
Repeat the scab-softening procedure after another 7-10 days if scabs persist.[1]
-
-
Return to Work:
-
The horse can typically be turned out to pasture or begin light ridden exercise after 6 weeks.[1]
-
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound as a blistering agent is not fully elucidated in the context of controlled scientific studies. However, it is understood to act as a potent irritant, inducing a localized inflammatory cascade. The proposed therapeutic effect is based on the principle of counter-irritation, where an acute, localized inflammation is thought to alleviate a deeper, chronic inflammatory state.
The cellular and molecular signaling pathways involved are likely complex and multifactorial, involving direct cellular damage and the subsequent release of inflammatory mediators. Based on the known toxicology of mercury and the general inflammatory response to vesicants, a plausible signaling pathway can be proposed.
Proposed Signaling Pathway for this compound-Induced Inflammation
Caption: Proposed mechanism of this compound-induced blistering and counter-irritation.
Experimental Workflow for Evaluating a Blistering Agent
The following diagram outlines a hypothetical experimental workflow for a preclinical study to evaluate the efficacy and safety of a blistering agent, adapted from modern drug development standards.
Caption: A hypothetical experimental workflow for the evaluation of a blistering agent.
Conclusion
The use of this compound as a blister ointment in veterinary medicine represents a historical therapeutic approach with significant safety concerns. While the principle of counter-irritation is the basis for its use, the lack of robust scientific evidence supporting its efficacy, combined with the well-documented toxicity of mercury, has led to its decline in modern veterinary practice. The information provided in these application notes serves as a historical and scientific overview for research and drug development professionals. Any consideration of similar therapeutic approaches should prioritize the development of safer alternatives and be guided by rigorous, controlled experimental evaluation.
References
- 1. Vesicant-Induced Skin Injury Research – Countermeasures Against Chemical Threats [counteract.rutgers.edu]
- 2. madbarn.com [madbarn.com]
- 3. vetlexicon.com [vetlexicon.com]
- 4. Mercury toxicosis caused by ingestion of a blistering compound in a horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extravasation of Antineoplastic Agents: Prevention and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute renal failure associated with application of a mercuric blister in a horse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mercuric Iodide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mercuric iodide (HgI₂) as a catalyst and promoter in various organic synthesis reactions. The information is intended for use in a laboratory research and development setting.
Introduction
This compound is a scarlet-red, dense powder that has found niche applications in organic synthesis, primarily leveraging its Lewis acidic character and high affinity for halogens and sulfur. While its use has been somewhat limited due to toxicity concerns, it remains a valuable reagent for specific transformations where other catalysts may be less effective. This document details its application in glycosylation reactions, deprotection of sulfur-containing protecting groups, and other selected transformations.
Koenigs-Knorr Glycosylation and Oligosaccharide Synthesis
This compound is an effective promoter in the Koenigs-Knorr reaction, a classical method for the formation of glycosidic bonds. It facilitates the reaction between a glycosyl halide (donor) and an alcohol (acceptor) to form a glycoside.
Reaction Principle
In the Koenigs-Knorr reaction, this compound assists in the abstraction of the halide from the anomeric carbon of the glycosyl donor. This generates a highly reactive oxocarbenium ion intermediate. The alcohol acceptor then attacks this intermediate to form the glycosidic linkage. The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. A participating group (e.g., an acetyl group) typically leads to the formation of a 1,2-trans-glycoside.
Quantitative Data for Oligosaccharide Synthesis
The following table summarizes representative examples of oligosaccharide synthesis using this compound as a catalyst.[1]
| Product | Glycosyl Donor | Glycosyl Acceptor | Catalyst | Yield | Reference |
| Disaccharide | Acetobromomannose | 8-ethoxycarbonyloct-1-yl 2,3-di-O-benzoyl-α-L-rhamnopyranoside | HgI₂ | 49% | [1] |
| Trisaccharide | Protected Galactopyranosyl-Mannopyranosyl Bromide | 8-methoxycarbonyloct-1-yl 2,3-O-cyclohexylidene-α-L-rhamnopyranoside | HgI₂ | 26% | [1] |
Experimental Protocol: Synthesis of a Disaccharide
This protocol is adapted from the synthesis of a disaccharide analog of the repeating unit of Salmonella sero-group A, B, and D.[1]
Materials:
-
8-ethoxycarbonyloct-1-yl 2,3-di-O-benzoyl-α-L-rhamnopyranoside (Acceptor)
-
Acetobromomannose (Donor)
-
This compound (HgI₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the rhamnopyranoside acceptor in anhydrous DCM, add freshly activated 4 Å molecular sieves.
-
Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents relative to the donor) to the mixture.
-
Add a solution of acetobromomannose (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Combine the organic filtrates, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure to obtain the crude protected disaccharide.
-
Purify the crude product by silica gel column chromatography.
-
For deprotection, dissolve the purified protected disaccharide in a mixture of methanol and DCM and treat with a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the deprotected disaccharide.
Deprotection of Thioacetals and Thioketals
This compound, in combination with a water source, is an effective reagent for the cleavage of thioacetals and thioketals to regenerate the corresponding carbonyl compounds. This is particularly useful as thioacetals are stable to many other reagents.
Reaction Principle
The deprotection mechanism relies on the high affinity of the soft Lewis acid Hg²⁺ for the soft sulfur atoms of the thioacetal. Coordination of this compound to the sulfur atoms weakens the carbon-sulfur bonds, facilitating nucleophilic attack by water and subsequent hydrolysis to the carbonyl compound.
Experimental Protocol: General Procedure for Thioacetal Deprotection
Materials:
-
Thioacetal-protected compound
-
This compound (HgI₂)
-
Calcium carbonate (CaCO₃) (optional, as an acid scavenger)
-
Aqueous acetone (B3395972) or aqueous acetonitrile
-
Diethyl ether or dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thioacetal in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add this compound (2.2 equivalents) and calcium carbonate (2.2 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or dichloromethane.
-
Wash the combined organic extracts with a saturated aqueous solution of potassium iodide (to remove residual mercury salts), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude carbonyl compound by silica gel column chromatography if necessary.
Other Applications
Cyclization Reactions
Mercuric salts, including this compound, can mediate the cyclization of tethered alkynedithioacetals to form five- and six-membered carbocycles and heterocycles. However, it has been noted that in some cases, this compound may interrupt the reaction at an intermediate stage, with mercuric chloride being more effective for completing the cyclization.[1] Researchers should consider this when selecting the mercuric salt for such transformations.
Vinyl Ether Synthesis via Transetherification
Mercuric salts can catalyze the transetherification reaction between a vinyl ether and an alcohol. While mercuric acetate (B1210297) is more commonly cited for this purpose, this compound can also be used, although it may be a less active catalyst.[2]
General Reaction:
R¹-O-CH=CH₂ + R²-OH --HgI₂ (cat.)--> R²-O-CH=CH₂ + R¹-OH
The reaction is typically driven to completion by using a large excess of the starting vinyl ether.
Disclaimer: this compound and other mercury compounds are highly toxic and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All waste containing mercury must be disposed of according to institutional and environmental regulations.
References
Application of Mercuric Iodide in Digital Medical Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercuric iodide (HgI₂), a compound semiconductor, has emerged as a promising material for direct conversion X-ray detectors in digital medical imaging.[1][2] Its advantageous properties, including a wide bandgap (2.13 eV) and high atomic numbers for both mercury (80) and iodine (53), enable efficient room-temperature operation and superior X-ray absorption.[1][3][4] This high absorption efficiency allows for the creation of detectors that can produce high-quality images at lower radiation doses, a significant advantage in medical applications.[5] Unlike indirect detectors that first convert X-rays to light, this compound directly converts X-ray photons into electrical signals, which eliminates the blurring associated with light spreading and allows for higher spatial resolution.[5]
These application notes provide an overview of the use of this compound in digital radiography and fluoroscopy, detailing its performance characteristics and the protocols for detector fabrication.
Principle of Operation
Polycrystalline this compound films function as photoconductors. When exposed to X-rays, electron-hole pairs are generated within the material. An applied electric field then separates these charge carriers, and the resulting electrical signal is collected by a thin-film transistor (TFT) array.[5][6] This direct conversion process forms the basis of high-resolution digital medical imaging.
Caption: Direct X-ray to digital image conversion workflow.
Performance Characteristics
This compound detectors have been developed for both radiographic and fluoroscopic applications, demonstrating diagnostic quality images.[5][7] Key performance metrics are summarized in the table below.
| Parameter | Value | Notes |
| Pixel Pitch | 127 µm, 139 µm | Determines the sampling frequency and spatial resolution.[5][6] |
| Resolution | ~3.9 lp/mm (for 127 µm pixel pitch) | Limited by the Nyquist frequency of the TFT array.[5][6] |
| Dark Current | < 10 pA/mm² | Desirable for medical imagers to minimize noise.[5] Achievable at lower bias (~0.5-0.8 V/µm) and temperature (<25°C).[5] |
| X-ray Sensitivity | Up to 7100 ke/mR/pixel (for 100 µm pixels) | Superior to many other materials, allowing for lower dose imaging.[6] |
| Operating Voltage | ~0.5 V/µm | Low operating voltage allows for simpler and lower-cost electronics.[6] |
| Image Lag | Adequate for fluoroscopic rates | An important characteristic for real-time imaging applications.[6][7] |
Experimental Protocols
The fabrication of this compound detectors is a critical step in achieving high performance. The most common method for depositing the polycrystalline this compound film onto the TFT array is Physical Vapor Deposition (PVD).[5][6][7]
Protocol: Fabrication of this compound Detectors via Physical Vapor Deposition (PVD)
Objective: To deposit a uniform, high-quality polycrystalline this compound film onto a thin-film transistor (TFT) array for use as a direct conversion X-ray detector.
Materials and Equipment:
-
High-purity this compound powder
-
Thin-film transistor (TFT) array substrate
-
Physical Vapor Deposition (PVD) system with a vacuum chamber
-
Evaporators
-
Substrate holder
-
Temperature and pressure controllers
-
Thin palladium (Pd) foil for top electrode deposition
-
Plastic encapsulant
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the TFT array to remove any contaminants that could affect film adhesion and performance.
-
Mount the TFT array onto the substrate holder within the PVD system.
-
-
Source Preparation:
-
Load the high-purity this compound powder into the evaporators at the base of the PVD reactor.
-
-
Deposition Process:
-
Evacuate the chamber to a reduced pressure to facilitate the sublimation of the this compound.
-
Heat the evaporators to sublimate the this compound powder, creating a vapor.
-
The TFT array is suspended over the evaporators, and the this compound vapor deposits onto its surface, forming a polycrystalline film.[5] The thickness of this film can range from 140 to 300 microns.[7]
-
Maintain a relatively low deposition temperature (<90°C) to ensure the formation of the desired tetragonal red α-phase of this compound, which is crucial for high detection efficiency.[3]
-
-
Electrode Deposition:
-
After the this compound deposition, a thin top electrode, typically made of palladium (60-100 nm thick), is deposited onto the this compound layer via vacuum deposition.[8]
-
-
Encapsulation:
-
To protect the detector from environmental factors, a plastic encapsulation is applied.[8]
-
-
Post-Deposition Annealing:
-
An optional annealing step can be performed to improve the crystalline structure and density of the deposited layer, which can lead to a better combination of dark current and sensitivity.[8]
-
Caption: PVD fabrication workflow for HgI2 detectors.
Applications in Medical Imaging
The unique properties of this compound detectors make them suitable for a range of medical imaging modalities:
-
Digital Radiography: The high resolution and sensitivity of this compound detectors allow for detailed static X-ray images with potentially lower radiation doses.
-
Fluoroscopy: The adequate image lag characteristics enable their use in real-time imaging applications, such as angiography and interventional procedures.[6][7]
Challenges and Future Directions
Despite the promising performance, challenges remain in the widespread adoption of this compound detectors. These include managing leakage currents, which can be influenced by factors like applied electric field and material purity, and addressing image lag, particularly in demanding applications.[8][9] Ongoing research focuses on optimizing the deposition process, improving material purity, and exploring advanced detector structures, such as the incorporation of Frisch grids, to enhance performance and overcome these limitations.[10] The development of larger area detectors is also a key area of advancement to meet the requirements of various medical imaging applications.[7]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Radiation Detectors (Scintillators) Used in Nuclear Medicine | Radiology Key [radiologykey.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of this compound and Lead Iodide X-Ray Detectors for X-Ray Imaging Applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 9. Comparison of this compound and Lead Iodide X-Ray Detectors for X-Ray Imaging Applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
handling and storage procedures for mercuric iodide in the lab
Application Notes and Protocols for Mercuric Iodide (HgI₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HgI₂), also known as mercury (II) iodide, is a highly toxic, dense, scarlet-red solid. It is a key component in various chemical syntheses and analytical reagents, most notably in the preparation of Nessler's reagent for the detection of ammonia.[1][2] Due to its extreme toxicity and potential for environmental harm, strict adherence to proper handling and storage procedures is paramount in a laboratory setting.[3][4] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, as well as an example of its use in a common laboratory procedure.
Quantitative Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 7774-29-0 |
| Molecular Formula | HgI₂ |
| Molecular Weight | 454.40 g/mol [5] |
| Appearance | Scarlet-red powder/crystals[5] |
| Odor | Odorless[5] |
| Melting Point | 259 °C (498 °F)[5] |
| Boiling Point | ~354 °C (~669 °F) (sublimes)[5] |
| Solubility in Water | 6 mg/100 g at 25 °C (77 °F)[5] |
| Specific Gravity | 6.36 @ 25°C/4°C[5] |
| Vapor Density | 16.0 (Air = 1)[5] |
Table 2: Toxicological Data and Exposure Limits
| Parameter | Value |
| Oral LD50 (rat) | 18 mg/kg[3][5] |
| OSHA PEL (TWA) | 0.1 mg/m³ (as Hg)[3] |
| ACGIH TLV (TWA) | 0.025 mg/m³ (as Hg)[3] |
| NIOSH IDLH | 10 mg/m³ (as Hg)[3] |
Hazard Identification and Safety Precautions
This compound is classified as acutely toxic and may be fatal if swallowed, inhaled, or in contact with skin.[3][4] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear double-layered nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[4][6]
-
Eye Protection: ANSI-approved, properly fitting safety glasses or chemical splash goggles are mandatory. A face shield is highly recommended.[6]
-
Skin and Body Protection: A full-length lab coat, long pants, and closed-toe shoes are required. Ensure there is no exposed skin between the shoe and ankle.[6]
-
Respiratory Protection: All work with this compound powder must be conducted in a certified chemical fume hood.[6] If there is a risk of inhalation, a NIOSH-certified respirator should be worn.[6]
Experimental Protocols
General Handling Procedures
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Designate a specific area for its use.[6] An emergency eyewash station and safety shower must be readily accessible.[3]
-
Weighing: Conduct all weighing operations within a chemical fume hood to prevent the dispersion of dust.[7] Use a dedicated set of spatulas and weighing boats.
-
Transferring: When transferring the powder, do so carefully to minimize dust generation.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces and equipment used.
Preparation of Nessler's Reagent
Nessler's reagent is a solution of potassium tetraiodomercurate(II) (K₂[HgI₄]) in a potassium hydroxide (B78521) solution, used for the qualitative detection of ammonia.
Materials:
-
This compound (HgI₂)
-
Potassium iodide (KI)
-
Distilled water
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Glass-stoppered flask
-
Volumetric flasks
Procedure:
-
Dissolving the Iodides: In a glass-stoppered flask, dissolve 10.0 g of this compound in 100 mL of a 10% potassium iodide solution. The solution should be complete or nearly complete.[1]
-
Preparing the Alkaline Solution: In a separate beaker, dissolve 50 g of potassium hydroxide in 50 mL of distilled water. Caution: This is a highly exothermic reaction and the solution will become very hot. Handle with care.
-
Combining the Solutions: Allow the potassium hydroxide solution to cool to room temperature. Slowly and with constant stirring, add the cooled alkaline solution to the this compound-potassium iodide solution.
-
Final Dilution: Dilute the combined solution to 1 liter with distilled water.
-
Storage: Store the prepared Nessler's reagent in a tightly sealed, amber glass bottle, away from light.
Storage and Disposal
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4][6]
-
Keep the container tightly closed and protected from light.[3][8]
-
Store in a designated area for highly toxic chemicals, away from incompatible substances.[6]
-
Incompatible Materials: Bromides, chlorides, ammonia, alkalis, cyanides, copper and lead salts, iodoform, and hydrogen peroxide.[5][6]
Disposal:
-
All this compound waste, including contaminated materials, must be disposed of as hazardous waste.[6]
-
Do not dispose of this compound down the drain or in regular trash.[6]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.[6]
Emergency Procedures
Spills:
-
Evacuate the area and restrict access.
-
Do not attempt to clean up a spill unless you are trained to do so.[6]
-
Contact your institution's emergency response team or environmental health and safety department immediately.[6]
-
If trained, cover the spill with an absorbent material like dry earth or sand to prevent spreading. Do not use water.[6]
-
Carefully collect the spilled material and place it in a sealed container for disposal.
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azom.com [azom.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. purdue.edu [purdue.edu]
- 7. labbox.es [labbox.es]
- 8. carlroth.com [carlroth.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Application Notes and Protocols for the Synthesis of Organomercuric Compounds from Mercuric Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomercuric compounds, characterized by a direct carbon-mercury bond, have historically been significant reagents and intermediates in organic synthesis. Although their use has been curtailed due to toxicity concerns, they remain important in specific applications, including as standards for environmental analysis, in the synthesis of other organometallic compounds, and in specialized chemical transformations. Mercuric iodide (HgI₂) serves as a key precursor for the synthesis of a variety of organomercuric compounds, primarily through reactions with nucleophilic organometallic reagents.
These application notes provide detailed protocols for the synthesis of two major classes of organomercuric compounds from this compound: organomercuric iodides (RHgI) and diorganomercurials (R₂Hg). The methodologies described herein utilize common and robust synthetic routes, including the use of Grignard and organolithium reagents.
Core Concepts and Reaction Pathways
The synthesis of organomercuric compounds from this compound predominantly relies on the principle of transmetalation. The electrophilic mercury(II) center of HgI₂ readily reacts with the nucleophilic carbon of organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). The stoichiometry of the reaction is the critical determinant of the final product.
-
Synthesis of Organomercuric Iodides (RHgI): Employing a 1:1 molar ratio of the organometallic reagent to this compound favors the formation of the mono-substituted product, the organothis compound.
-
Synthesis of Diorganomercurials (R₂Hg): Using a 2:1 molar ratio of the organometallic reagent to this compound leads to the formation of the di-substituted product, the diorganomercurial.
An alternative, direct method involves the photochemical reaction of an alkyl iodide with elemental mercury, which can be generated in situ or used directly.
Experimental Protocols
Critical Safety Note: Organomercuric compounds are highly toxic and can be absorbed through the skin and respiratory tract. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis of Phenylthis compound via Grignard Reagent
This protocol details the synthesis of an arylthis compound using a Grignard reagent.
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reactants: Place magnesium turnings (1.22 g, 0.05 mol) in the flask. In the dropping funnel, add a solution of bromobenzene (B47551) (7.85 g, 0.05 mol) in 25 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (~2-3 mL) of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by bubbling and a cloudy appearance), a small crystal of iodine can be added as an initiator. Gentle warming with a heat gun may also be applied briefly.
-
Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting dark grey to brown solution is the phenylmagnesium bromide reagent.
Part B: Reaction with this compound
-
Reaction Setup: In a separate, dry three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, prepare a suspension of this compound (22.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.
-
Addition: Cool the this compound suspension in an ice bath. Slowly add the prepared phenylmagnesium bromide solution from Part A via a cannula or dropping funnel with vigorous stirring over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (~100 g) and dilute hydrochloric acid (20 mL). This will quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and then brine.
-
Purification: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude phenylthis compound can be purified by recrystallization from ethanol (B145695) or toluene (B28343) to yield a white crystalline solid.
Protocol 2: Synthesis of Di-n-propylmercury via Grignard Reagent
This protocol describes the synthesis of a dialkylmercurial.
Part A: Preparation of n-Propylmagnesium Bromide
-
Follow the procedure in Protocol 1, Part A, substituting 1-bromopropane (B46711) (6.15 g, 0.05 mol) for bromobenzene to prepare the n-propylmagnesium bromide solution.
Part B: Reaction with this compound
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere, suspend this compound (11.35 g, 0.025 mol) in 50 mL of anhydrous diethyl ether.
-
Addition: Cool the suspension in an ice bath and slowly add the n-propylmagnesium bromide solution (0.05 mol, from Part A) with vigorous stirring. A 2:1 molar ratio of Grignard reagent to this compound is crucial.
-
Reaction and Work-up: Follow steps 3 and 4 from Protocol 1, Part B.
-
Isolation and Purification: Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate. After filtration, carefully remove the diethyl ether by distillation at atmospheric pressure (use a water bath for heating). The remaining di-n-propylmercury can be purified by vacuum distillation.
Protocol 3: Synthesis of Diphenylmercury (B1670734) via Organolithium Reagent
This protocol outlines the use of an organolithium reagent for the synthesis of a diarylmercurial.
Part A: Preparation of Phenyllithium (B1222949)
-
Apparatus Setup: Assemble a dry three-necked flask with a stirrer, reflux condenser (with an inert gas inlet), and a dropping funnel.
-
Reactants: Place lithium wire or powder (1.4 g, 0.2 mol) in the flask containing 50 mL of anhydrous diethyl ether.
-
Reaction: Slowly add a solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Completion: After the addition, stir the mixture at room temperature for 1 hour to ensure complete formation of phenyllithium.
Part B: Reaction with this compound
-
Reaction Setup: In a separate, dry flask, suspend this compound (22.7 g, 0.05 mol) in 100 mL of anhydrous diethyl ether and cool in an ice bath.
-
Addition: Slowly add the phenyllithium solution (0.1 mol, from Part A) to the stirred suspension of this compound.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Slowly add water to the reaction mixture to quench any unreacted phenyllithium. Then, add dilute hydrochloric acid to dissolve the lithium salts.
-
Isolation and Purification: Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate. Remove the ether by rotary evaporation. The crude diphenylmercury can be purified by recrystallization from a suitable solvent like benzene (B151609) or ethanol to yield white crystals.[1]
Protocol 4: Photochemical Synthesis of Methylthis compound
This protocol describes a direct synthesis method that does not require pre-formation of an organometallic reagent.[2][3]
-
Apparatus Setup: In a closed reactor equipped with a reflux condenser, an efficient mechanical stirrer, and a means for heating, charge the reactants. The reactor should be positioned to allow for illumination by a strong light source (e.g., a mercury vapor lamp or ordinary frosted electric light bulbs in close proximity).[2][3]
-
Reactants: Charge the reactor with elemental mercury (100 parts by weight), methyl iodide (375 parts by weight), and iodine (8 parts by weight) as a catalyst.[2][3] The excess methyl iodide serves as the reaction medium.
-
Reaction: Vigorously agitate the mixture while irradiating with visible light. The reaction is continued until the elemental mercury has been consumed, which may take several hours.[3]
-
Byproduct Removal: After the reaction is complete, turn off the light source. To remove the soluble this compound byproduct, add an additional amount of mercury to the mixture and continue stirring in the dark for approximately one hour. This reduces the HgI₂ to insoluble mercurous iodide (Hg₂I₂).[3]
-
Isolation: Filter the resulting suspension. The filtrate contains the methylthis compound dissolved in the excess methyl iodide.
-
Purification: Add water to the filtrate and recover the excess methyl iodide by distillation. The product remains in the aqueous suspension.[3] Further purification can be achieved by recrystallization from ethanol.[2]
Quantitative Data Summary
The following tables summarize typical yields and physical properties for various organomercuric compounds synthesized from mercury(II) halides.
Table 1: Synthesis of Organomercuric Iodides (RHgI)
| Compound | R Group | Starting Materials | Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Methylthis compound | Methyl | Hg, CH₃I, I₂ | Photochemical | Quantitative[3] | 143-145 |
| Methylthis compound | Methyl | HgI₂, CH₃MgI | Grignard | ~53%[4] | 143-145 |
| n-Propylthis compound | n-Propyl | Hg, n-PrI, I₂ | Photochemical | Not specified | 107-108[3] |
Table 2: Synthesis of Diorganomercurials (R₂Hg)
| Compound | R Group | Starting Materials | Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Diphenylmercury | Phenyl | HgCl₂, C₆H₅MgBr | Grignard | 75% | 121 |
| Diphenylmercury | Phenyl | Bromobenzene, Na/Hg | Amalgam | 32-37%[1] | 121-123[1] |
| Di-p-tolylmercury | p-Tolyl | HgCl₂, p-tolylMgBr | Grignard | 70% | 235-238 |
| Di-α-naphthylmercury | α-Naphthyl | HgCl₂, α-naphthylMgBr | Grignard | 90% | 240-243 |
Diagrams
The following diagrams illustrate the key synthetic pathways and experimental workflows described in these notes.
References
Troubleshooting & Optimization
preventing polycrystalline formation in mercuric iodide crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercuric iodide (HgI₂) crystals. The information aims to help prevent polycrystalline formation and address other common issues encountered during crystal growth experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common crystal growth methods for this compound?
A1: The two primary methods for growing this compound crystals are the solvent evaporation technique and the physical vapor transport (PVT) method.[1] The solvent evaporation method is a cost-effective and straightforward technique that involves dissolving this compound powder in a volatile solvent and allowing the solvent to evaporate slowly, leading to crystal formation.[1] The PVT method involves the sublimation of purified this compound material in a controlled temperature gradient, allowing the vapor to deposit and form a single crystal.[2][3][4]
Q2: Why is polycrystalline formation a problem in this compound crystals?
A2: Polycrystalline materials consist of many small crystal grains with different orientations. These grain boundaries act as defects that can trap charge carriers, reducing the performance of devices such as radiation detectors, which rely on the efficient collection of charge.[5][6] For applications in X-ray and gamma-ray detection, a large, single crystal with a high degree of structural perfection is essential for optimal performance.
Q3: What are the different phases of this compound, and how do they affect crystal growth?
A3: this compound can exist in several solid phases, with the most common being the red tetragonal α-phase and the yellow orthorhombic β-phase.[7] The α-phase is the stable form at room temperature and is the desired phase for most applications. The β-phase is stable at temperatures above 127°C.[3] If crystals are grown at high temperatures and then cooled, the phase transition from β to α can introduce stress and defects, leading to the formation of polycrystalline material.[2] There is also a metastable orange phase that can appear during crystallization from organic solvents.[7]
Q4: How important is the purity of the starting material?
A4: The purity of the initial this compound powder is critical for growing high-quality single crystals. Impurities can act as nucleation sites, leading to the formation of multiple small crystals (polycrystallinity) instead of a single large one.[8] They can also introduce defects into the crystal lattice, which negatively impact the electronic properties of the final device.[8] Therefore, purification of the raw material is a crucial step before crystal growth.[2]
Q5: What is the influence of stoichiometry on crystal quality?
A5: Deviation from the precise stoichiometric ratio of mercury and iodine can affect crystal quality.[9][10] An excess of either mercury or iodine can lead to the formation of defects and inhomogeneities in the crystal, which can be detrimental to detector performance.[9] High-temperature purification and growth processes can sometimes induce dissociation of HgI₂, leading to non-stoichiometry.[9]
Troubleshooting Guides
Issue 1: Polycrystalline formation instead of a single crystal.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Impure Starting Material | Purify the this compound powder before growth using techniques like multiple sublimation or zone refining to remove organic and inorganic impurities.[2] The starting material should have a purity of at least 99.9%.[1] |
| High Nucleation Rate | Reduce the nucleation rate by optimizing the growth parameters. In the solvent evaporation method, this can be achieved by slowing down the evaporation rate.[1][7] In the PVT method, a slower heating ramp and a carefully controlled temperature gradient are crucial.[2] |
| Phase Transition | In the PVT method, ensure that the growth temperature is below the α- to β-phase transition temperature of 127°C to avoid the formation of the yellow β-phase, which can lead to polycrystalline material upon cooling.[2] |
| Thermal Stress | Minimize thermal stress during and after growth. In the PVT method, use a slow and controlled cooling rate to prevent cracking and the introduction of defects.[9] |
| Incorrect Stoichiometry | Ensure the starting material is stoichiometric. High-temperature processing can lead to the loss of iodine.[9] Analysis of the starting material for excess mercury or iodine is recommended.[10] |
Issue 2: Formation of yellow or orange crystals instead of red α-phase crystals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Growth Temperature (Yellow Crystals) | If using the PVT method, the growth temperature is likely above the 127°C phase transition point, leading to the formation of the β-phase.[3] Reduce the temperature of the growth zone to below this threshold. |
| Metastable Phase Formation (Orange Crystals) | When using the solvent evaporation method, a metastable orange phase can sometimes form.[7] This phase should eventually convert to the stable red α-phase. Allowing the crystals to age in the solution may facilitate this transformation. |
Issue 3: Small or poorly formed crystals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Fast Evaporation Rate (Solvent Evaporation) | A high evaporation rate leads to rapid supersaturation and the formation of many small crystallites.[1][7] Reduce the evaporation rate by covering the container with a lid with small openings or by placing it in a controlled environment. |
| Inappropriate Solvent (Solvent Evaporation) | The choice of solvent and its solubility characteristics for this compound are important. Solvents with very high volatility may evaporate too quickly. Experiment with different solvents like ethanol (B145695), acetone, or ether to find the optimal conditions.[1][7] |
| Suboptimal Temperature Gradient (PVT) | The temperature difference between the source material and the growing crystal is a critical parameter in the PVT method. A temperature gradient that is too steep or too shallow can affect the transport rate and crystal morphology. Fine-tuning the temperatures of the different furnace zones is necessary.[2] |
| Light Exposure (Solvent Evaporation) | Studies have shown that growing this compound crystals in the dark can lead to larger and better-formed crystals compared to growth under ambient light.[7] |
Quantitative Data Summary
Table 1: Solvent Evaporation Parameters for this compound Crystal Growth
| Solvent | Solubility at 25°C (mg/mL) | Evaporation Rate (mL/h) | Resulting Crystal Formation |
| Ethanol | ~20 | 10 (High) | Most material evaporates with the solvent.[1][7] |
| 0.5 (Medium) | A well-defined thin ring of material forms.[7] | ||
| 0.1 (Low) | A thicker ring of material forms.[7] | ||
| 0.01 (Super-low) | Millimeter-sized single crystals form.[1][7] | ||
| Acetone | ~24 | 40 (High) | Similar to high-rate ethanol evaporation.[7] |
| 1.4 (Medium) | - | ||
| 1.2 (Low) | - | ||
| 0.5 (Super-low) | - | ||
| Ether | ~3.5 | 1.7 (Super-low) | - |
Table 2: Physical Vapor Transport (PVT) Temperature Profiles for this compound Crystal Growth
| Zone | Temperature Range (°C) | Purpose | Reference |
| Source Zone | 135 - 170 | Sublimation of the this compound powder. | [2] |
| Growth Zone | 90 - 115 | Deposition and growth of the single crystal. | [2] |
Experimental Protocols
Protocol 1: Purification of Raw this compound by Multiple Sublimation
-
Place the raw this compound powder in a clean quartz ampoule.
-
Evacuate the ampoule to a pressure of 10⁻⁵ to 10⁻⁶ Torr.
-
Heat the end of the ampoule containing the powder to a temperature sufficient for sublimation (e.g., 150-200°C).
-
Maintain a cooler region at the other end of the ampoule where the purified this compound will deposit.
-
After the initial sublimation is complete, collect the purified material from the cool end.
-
Repeat the sublimation process multiple times (typically 3-4 times) to achieve high purity.
Protocol 2: Solvent Evaporation Method for Single Crystal Growth
-
Prepare a saturated solution of purified this compound in a suitable volatile solvent (e.g., ethanol).[1]
-
Filter the solution to remove any undissolved particles.
-
Pour the solution into a clean glass container (e.g., a beaker or petri dish).
-
Cover the container with a lid that has small perforations to control the rate of evaporation.
-
Place the container in a dark, vibration-free environment.[7]
-
Monitor the container over several days to weeks for the formation of single crystals as the solvent slowly evaporates. The target is a "super-low" evaporation rate of around 0.01 mL/h for ethanol.[1][7]
Protocol 3: Physical Vapor Transport (PVT) Method for Single Crystal Growth
-
Load the purified this compound source material into a clean, sealed quartz ampoule under vacuum.
-
Place the ampoule in a multi-zone furnace that allows for precise temperature control along its length.
-
Establish a stable temperature gradient, with the source zone at a higher temperature (e.g., 160°C) and the growth zone at a lower temperature (e.g., 105°C).[2]
-
Slowly ramp up the furnace to the desired temperatures to allow for controlled nucleation.[2]
-
Maintain the temperature gradient for an extended period (days to weeks) to allow the this compound to sublimate from the source and deposit as a single crystal in the cooler zone.
-
After the growth is complete, slowly cool the furnace down to room temperature to minimize thermal stress on the crystal.
Visualizations
Caption: Workflow for this compound crystal growth.
Caption: Troubleshooting polycrystalline formation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. sbfisica.org.br [sbfisica.org.br]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. cris.huji.ac.il [cris.huji.ac.il]
Technical Support Center: Mercuric Iodide (HgI₂) Crystal Growth
Welcome to the technical support center for mercuric iodide (α-HgI₂) crystal growth. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing experimental conditions, with a specific focus on temperature control. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the growth of this compound crystals.
| Problem | Potential Causes | Suggested Solutions |
| No Crystal Growth or Very Small Crystals | - Unsaturated Solution: The concentration of this compound in the solvent is too low. - Inappropriate Temperature Gradient: The temperature difference between the source material and the growth zone is not optimal. - Vibrations: The experimental setup is located in an area with excessive vibrations, which can inhibit nucleation.[1] - Contamination: Impurities in the starting material or solvent can hinder crystal growth.[1][2] | - Increase Solute Concentration: Ensure the solution is saturated. You can achieve this by adding more solute or by allowing some solvent to evaporate.[1][3] - Optimize Temperature Profile: Adjust the temperatures of the source and growth zones to establish an appropriate supersaturation level. Experiment with different temperature gradients. - Isolate the Setup: Move the crystal growth apparatus to a location with minimal vibrations.[1] - Use High-Purity Materials: Start with high-purity this compound (99% or higher) and use distilled or deionized water for any aqueous steps.[4] |
| Formation of Yellow Crystals (β-phase) | - Growth Temperature Too High: this compound undergoes a phase transition from the red alpha (α) form to the yellow beta (β) form at temperatures above 126°C.[5] The yellow phase is metastable and will convert back to the red phase upon cooling, often resulting in polycrystalline material.[6] | - Lower the Growth Temperature: Ensure the temperature in the crystal growth zone remains below the 126°C phase transition temperature.[5] For vapor transport methods, a growth zone temperature between 80°C and 115°C has been used successfully.[6] |
| Polycrystalline Growth or Poor Crystal Quality | - Rapid Cooling: Cooling the crystal too quickly after growth can introduce stress and defects. - Phase Transition: Cooling through the 126°C phase transition can cause the formation of polycrystalline material if the yellow β-phase was present.[6] - High Nucleation Rate: A high sublimation rate of the source material can lead to the formation of many small crystals instead of a few large ones. | - Slow Cooling Protocol: Implement a gradual cooling ramp after the growth is complete to minimize thermal shock. - Maintain Temperature Below 126°C: As mentioned previously, keeping the growth temperature below the phase transition point is crucial. - Reduce Sublimation Rate: Lowering the source temperature can decrease the sublimation rate, leading to fewer nucleation sites and promoting the growth of larger, higher-quality crystals.[6] Using a solid mass of starting material instead of a powder can also help reduce the initial sublimation rate.[6] |
| Dendritic or Irregular Crystal Growth | - High Supersaturation: An excessively high concentration gradient between the source and the crystal can lead to unstable, dendritic growth. - Impurities: Contaminants can disrupt the regular addition of molecules to the crystal lattice, causing irregular growth patterns.[2] | - Reduce Temperature Gradient: A smaller temperature difference between the source and growth zones will lower the supersaturation level and promote more stable growth. - Purify Starting Materials: Ensure the this compound and any solvents or other materials used are of the highest possible purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the source material during physical vapor transport (PVT) growth?
A1: The optimal source temperature depends on the specific PVT method and the desired growth rate. For the polymer-controlled vapor transport method, sublimation temperatures of around 122-126°C have been reported.[4] In horizontal ampoule growth, source zone temperatures have ranged from 120°C to 200°C.[6] It is important to carefully control the source temperature to maintain a stable vapor pressure for consistent crystal growth.
Q2: What is the ideal temperature for the crystal growth zone?
A2: The growth zone must be kept at a lower temperature than the source zone to allow for supersaturation and subsequent crystal deposition. Crucially, the temperature should be maintained below the α-to-β phase transition temperature of 126°C to prevent the formation of the undesirable yellow β-phase.[5] Successful growth has been achieved with growth zone temperatures in the range of 80°C to 115°C.[6]
Q3: How does the temperature gradient affect crystal growth?
A3: The temperature gradient between the source and the growth zone is a critical parameter that drives the vapor transport of this compound. A larger gradient will increase the transport rate and potentially the growth rate. However, an excessively large gradient can lead to high supersaturation, resulting in rapid, uncontrolled nucleation and the growth of poor-quality, small, or dendritic crystals. A smaller, carefully controlled gradient is generally preferred for growing large, high-quality single crystals.
Q4: Can temperature be used to control the nucleation process?
A4: Yes, temperature plays a key role in controlling nucleation. A slow and gradual increase in the furnace temperature to the desired growth profile can help to minimize the number of initial nucleation sites, which is favorable for growing larger single crystals.[6] This technique allows for a more controlled onset of sublimation and deposition.
Q5: What is the significance of the 126°C phase transition?
A5: At temperatures above 126°C, the stable red, tetragonal α-phase of this compound transforms into a yellow, orthorhombic β-phase.[5] While this transition is reversible upon cooling, it can introduce significant stress and defects into the crystal structure, often leading to the formation of polycrystalline material.[6] Therefore, for growing high-quality single α-HgI₂ crystals, the entire growth process should be conducted at temperatures below this transition point.
Quantitative Data Summary
The following tables summarize key temperature parameters from various experimental setups for this compound crystal growth.
Table 1: Temperature Parameters for Horizontal Ampoule Growth by Physical Vapor Transport [6]
| Parameter | Temperature Range (°C) | Notes |
| Source Zone (End Zone 1) | 120 - 200 | The higher temperature zone where the HgI₂ material sublimes. |
| Intermediate Zone (Middle Zone 2) | 100 - 130 | A buffer zone to control the temperature gradient. |
| Growth Zone (End Zone 3) | 80 - 90 | The cooler zone where the crystals grow. Must be below 126°C. |
Table 2: Temperature for Polymer Controlled Vapor Transport [4]
| Parameter | Temperature (°C) |
| Sublimation Temperature | 122 - 126 |
Experimental Protocols
Protocol 1: Horizontal Ampoule Growth by Physical Vapor Transport (PVT)
This protocol is based on the horizontal furnace technique for growing this compound crystals.[6]
-
Ampoule Preparation:
-
Clean a quartz or Pyrex ampoule thoroughly.
-
Load the purified this compound powder or a pre-solidified mass into one end of the ampoule. Using a solidified mass is preferred to reduce the initial sublimation rate.[6]
-
Evacuate the ampoule to a high vacuum and seal it.
-
-
Furnace Setup:
-
Use a multi-zone horizontal furnace capable of maintaining distinct temperature zones.
-
Place the sealed ampoule inside the furnace, with the end containing the source material in the hottest zone (End Zone 1).
-
-
Temperature Profile and Growth:
-
Slowly ramp up the temperature of the furnace to the desired profile. A slow warm-up allows for controlled nucleation.[6]
-
An example of a successful thermal profile is:
-
Source Zone (End Zone 1): 120°C
-
Intermediate Zone (Middle Zone 2): 100°C
-
Growth Zone (End Zone 3): 80°C[6]
-
-
Maintain this temperature profile for the duration of the crystal growth, which can range from several days to weeks depending on the desired crystal size.
-
-
Cooling:
-
After the growth period, slowly cool the furnace down to room temperature to prevent thermal shock to the grown crystals.
-
Visualizations
Caption: Experimental workflow for this compound crystal growth by PVT.
Caption: Troubleshooting flowchart for temperature-related issues.
References
improving the spectral resolution of mercuric iodide detectors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mercuric iodide (HgI₂) detectors. The focus is on improving spectral resolution and addressing common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of this compound (HgI₂) detectors?
This compound detectors are favored for several key properties. Their large electronic bandgap (2.1 eV) allows for operation at room temperature, eliminating the need for cryogenic cooling.[1] The high atomic numbers of mercury (80) and iodine (53) result in a high photoelectric effect, leading to excellent efficiency for detecting X-rays and gamma rays, particularly at higher energies.[2] Additionally, their high resistivity enables the fabrication of large detectors with low leakage currents and noise levels.[2]
Q2: What level of spectral resolution can I typically expect from an HgI₂ detector?
Standard gamma-ray detectors can routinely achieve a spectral resolution of better than 4% Full Width at Half Maximum (FWHM) for the 662 keV peak of Cesium-137.[1] With advanced electronics and optimized detector design, this can be improved to 2% or better.[2] Specialized pulse processing techniques have been shown to dramatically enhance resolution, with one study achieving 2.6% FWHM from a detector that gave 8.3% FWHM using standard methods.[3]
Q3: Are there specific applications of HgI₂ detectors relevant to drug development?
Yes, the properties of HgI₂ detectors make them suitable for applications in nuclear medicine and radiopharmaceutical quality control.[4][5] Their high energy resolution and room temperature operation are advantageous for:
-
Molecular Imaging: Used in technologies like Single Photon Emission Computed Tomography (SPECT) and X-ray Computed Tomography (CT).[6][7]
-
Radiopharmaceutical Quality Control: Ensuring the purity and identity of radiolabeled compounds by accurately resolving the energies of emitted gamma rays.[5] The high efficiency of HgI₂ is beneficial for analyzing the complex spectra of various medical isotopes.[2]
Q4: What is the typical operating temperature range for an HgI₂ detector?
HgI₂ detectors demonstrate stable performance over a broad temperature range, typically from below 0°C to over 50°C, with only minimal changes in the full-energy peak position.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the operation of HgI₂ detectors that can degrade spectral resolution.
Issue 1: Poor Energy Resolution and Asymmetric Peak Shape (Tailing)
Symptoms:
-
Broadened photopeaks in the energy spectrum.
-
A "tail" on the low-energy side of the peak.
-
Reduced peak-to-valley ratio.
Possible Causes and Solutions:
| Cause | Description | Troubleshooting Steps |
| Incomplete Charge Collection | This is a primary cause of tailing. Holes in HgI₂ have lower mobility and are more susceptible to trapping at crystal defects than electrons. If not all charge carriers are collected at the electrodes, the resulting pulse height is lower, contributing to the low-energy tail.[2] | 1. Optimize Bias Voltage: Increase the bias voltage to improve the electric field strength, which enhances charge carrier velocity and reduces transit time, thereby minimizing trapping. Find the optimal voltage that provides the best resolution without significantly increasing leakage current noise. 2. Increase Shaping Time: Use longer shaping times in the amplifier to allow more time for the slow-moving holes to be collected.[1] Note that very long shaping times can increase susceptibility to electronic noise. 3. Implement Pulse Shape Discrimination (PSD): Use advanced digital or analog pulse processing techniques to correct for variations in pulse shape caused by charge trapping. A common method involves using both a fast and a slow shaping amplifier to analyze the pulse and apply a correction.[3] |
| Crystal Defects and Impurities | Structural inhomogeneities, dislocations, and impurities within the HgI₂ crystal act as trapping centers for charge carriers, preventing their full collection.[8] | 1. Crystal Selection: If possible, characterize multiple crystals and select the one with the best spectral performance. The quality of the crystal is paramount. 2. Material Purification: The performance of the detector is highly dependent on the purity of the source material.[1] If fabricating your own detectors, ensure the highest purity starting material is used. |
| High Leakage Current | Excessive leakage current contributes to electronic noise, which broadens the spectral peaks. Leakage current is sensitive to temperature and the quality of the detector contacts. | 1. Temperature Control: Operate the detector at a stable, and if possible, slightly cooled temperature. While HgI₂ operates at room temperature, performance can often be improved by cooling the detector and the input FET of the preamplifier. 2. Check Detector Contacts: Poorly fabricated or degraded electrical contacts can be a source of high leakage current. Inspect the contacts and consider re-fabrication if necessary. |
Issue 2: Unstable or Drifting Spectral Peaks (Polarization)
Symptoms:
-
Gradual shift in peak position over time after applying bias voltage.
-
Deterioration of energy resolution over time.
-
A gradual improvement in spectral response may also be observed after initial application of bias.[2]
Possible Causes and Solutions:
| Cause | Description | Troubleshooting Steps |
| Charge Carrier Trapping and Space Charge Build-up | "Polarization" is the phenomenon where trapped charges (often holes) build up a space charge region within the crystal. This internal electric field opposes the applied bias field, leading to a reduction in charge collection efficiency over time. | 1. Alternate Bias Polarity: Periodically reversing the polarity of the bias voltage can help to detrap accumulated charges. 2. Light Exposure: Exposing the detector to light can help neutralize trapped space charge. This should be done carefully according to manufacturer or established protocols. 3. Reset Bias: Turn off the bias voltage for a period to allow trapped charges to dissipate, then reapply the voltage. |
Data Presentation: Performance Parameters
The following tables summarize key performance parameters and their typical dependencies. Absolute values can vary significantly based on crystal quality, detector geometry, and electronics.
Table 1: Typical Operating Parameters and Performance
| Parameter | Typical Value / Range | Impact on Performance | Reference |
| Energy Resolution (FWHM @ 662 keV) | 2% - 4% (Standard); <2% (Optimized) | Lower values indicate better ability to distinguish between gamma rays of close energies. | [2] |
| Operating Bias Voltage | 500 V - 3000 V | Affects charge collection efficiency and leakage current. | [9] |
| Shaping Time | 1 µs - 12 µs | Balances charge collection (longer time) against electronic noise and count rate (shorter time). | [1] |
| Leakage Current | Picoamps to Nanoamps | A primary source of electronic noise; highly temperature-dependent. | |
| Operating Temperature | -20°C to +50°C | Affects leakage current and charge carrier mobility. Stable temperature is crucial. | [2] |
Table 2: Qualitative Effects of Parameter Adjustment on Spectral Resolution
| Parameter Adjusted | Change | Effect on Charge Collection | Effect on Electronic Noise | Overall Impact on Resolution |
| Bias Voltage | Increase | Improves (reduces trapping) | Increases (higher leakage current) | Improves to an optimal point, then degrades. |
| Shaping Time | Increase | Improves (more time to collect holes) | Increases (integrates more noise) | Improves to an optimal point, then degrades. |
| Temperature | Decrease | Slightly Reduces (lower mobility) | Decreases (lower leakage current) | Generally improves due to significant noise reduction. |
Experimental Protocols
Protocol 1: Basic Characterization of an HgI₂ Detector
This protocol outlines the fundamental steps to assess the spectroscopic performance of a planar HgI₂ detector.
1. System Setup: a. Connect the HgI₂ detector to a charge-sensitive preamplifier. b. Connect the preamplifier output to a shaping amplifier. c. Route the amplifier output to a Multi-Channel Analyzer (MCA). d. Connect the high-voltage power supply to the detector bias input.
2. Initial Checks (Zero Bias): a. With the high voltage off, acquire a baseline spectrum from the MCA. This represents the electronic noise of the system.
3. Applying Bias and Stabilization: a. Place a calibrated gamma source (e.g., ¹³⁷Cs) at a reproducible distance from the detector. b. Slowly ramp up the bias voltage to the recommended operating point. Caution: Rapid changes in voltage can damage the detector. c. Allow the detector to stabilize under bias for a period (can range from minutes to hours) to mitigate initial polarization effects.
4. Data Acquisition: a. Set the shaping amplifier gain so that the photopeak of interest (e.g., 662 keV for ¹³⁷Cs) is in the upper third of the MCA range. b. Select an appropriate shaping time (start with a mid-range value, e.g., 2-4 µs). c. Acquire a spectrum for a sufficient duration to obtain good statistics in the photopeak.
5. Analysis: a. Use the MCA software to determine the Full Width at Half Maximum (FWHM) of the photopeak. b. Calibrate the energy spectrum using at least two known gamma-ray sources (e.g., ²⁴¹Am and ¹³⁷Cs). c. Calculate the energy resolution as: Resolution (%) = (FWHM / Peak Centroid) * 100. d. Visually inspect the peak for low-energy tailing.
6. Optimization: a. Repeat steps 4-5 for different bias voltages and shaping times to find the optimal operating conditions that yield the best energy resolution.
Protocol 2: Outline for Physical Vapor Transport (PVT) Growth of HgI₂ Crystals
Growing high-quality crystals is critical for detector performance. The PVT method is commonly used.[10][11]
1. Material Purification: a. Start with high-purity (e.g., 99%) HgI₂ powder. b. Perform repeated sublimation and zone refining to remove impurities that can act as charge trapping centers.[10]
2. Ampoule Preparation: a. Clean a quartz growth ampoule thoroughly (e.g., with aqua regia), rinse with deionized water, and dry completely in an oven.[11] b. Outgas the ampoule under vacuum at an elevated temperature (e.g., 240°C) to remove volatile contaminants.[12]
3. Crystal Growth: a. Load the purified HgI₂ source material into the ampoule and evacuate to high vacuum (e.g., 10⁻⁵ mmHg).[11] b. Place the sealed ampoule in a multi-zone furnace that allows for a precise temperature gradient. c. Heat the source zone to a temperature that promotes sublimation (e.g., 122-126°C), ensuring it stays below the 127°C phase transition temperature of HgI₂.[11] d. Maintain the growth zone (cold end) at a slightly lower temperature to allow for the controlled condensation and growth of a single crystal. e. The slow transport of HgI₂ vapor from the source to the growth pedestal results in crystal formation. This process can take several days to weeks.
4. Cooldown and Harvesting: a. Once the desired crystal size is achieved, slowly cool the furnace to room temperature to avoid thermal shock and cracking. b. Carefully remove the crystal from the ampoule.
Visualizations
The following diagrams illustrate key concepts in troubleshooting and operating HgI₂ detectors.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Energy Resolution Enhancement of this compound Detectors [authors.library.caltech.edu]
- 4. The Development of this compound Gamma-Radiation Detectors for Application in Nuclear Medicine | Semantic Scholar [semanticscholar.org]
- 5. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals | MDPI [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. An evaluation of HgI2 detectors for x-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Radiation Detectors (Scintillators) Used in Nuclear Medicine | Radiology Key [radiologykey.com]
- 9. researchgate.net [researchgate.net]
- 10. Device Fabrication (Scintillators/Radiation Detectors) | Radiology Key [radiologykey.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Technical Support Center: Mercuric Iodide (HgI₂) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of mercuric iodide (HgI₂).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is commonly synthesized via precipitation by reacting an aqueous solution of a mercury(II) salt (like mercuric chloride, HgCl₂, or mercuric nitrate, Hg(NO₃)₂) with a solution of potassium iodide (KI).[1][2][3][4] Another method involves the direct reaction of mercury and iodine, which can be initiated photochemically.[5][6] For high-purity single crystals, physical vapor transport or sublimation is often employed as a growth and purification method.[7][8][9]
Q2: What are the different crystalline forms of this compound and why are they important?
A2: this compound exists in a few polymorphic forms. The alpha (α) form is a red, tetragonal crystal, which is stable at room temperature.[2][10] The beta (β) form is a yellow, orthorhombic crystal that is stable above 126°C.[2] There is also a metastable orange form that can appear during recrystallization.[2][10] The crystalline phase is critical as it determines the material's electrical and optical properties, which are crucial for applications like radiation detectors.[8][10][11]
Q3: What are the primary challenges in producing high-purity this compound?
A3: The main challenges in producing high-purity HgI₂ include the presence of elemental impurities, structural defects, and deviations from stoichiometry.[7][8][12] These imperfections can act as charge trapping and recombination centers, which degrade the performance of devices like radiation detectors.[8][13] Common elemental impurities can include copper, silver, and various other metals.[7][13]
Q4: What are the most effective methods for purifying this compound?
A4: Several techniques are used to purify this compound. Sublimation is a widely used method where crude HgI₂ is heated, often under vacuum, causing it to vaporize and then re-condense as a purified solid on a cold surface, leaving non-volatile impurities behind.[1][7][14][15] Zone refining is another powerful technique for achieving high purity, where a molten zone is passed through a solid ingot of HgI₂, segregating impurities to one end.[7][16][17][18] Recrystallization and electrolysis have also been employed for purification.[14]
Troubleshooting Guides
Synthesis Issues
Problem: Low yield of this compound precipitate.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Ensure the molar ratios of the mercury(II) salt and potassium iodide solutions are correct. A slight excess of KI can help ensure complete precipitation of the mercury salt. |
| Incomplete Reaction | Allow sufficient time for the reaction to complete. Stir the solution to ensure thorough mixing of the reactants.[2] |
| Loss during Washing | This compound has low solubility in water, but excessive washing with large volumes of water can lead to some product loss.[2][19] Use a minimal amount of cold water for washing. |
Problem: The final product is not the desired red α-HgI₂.
| Potential Cause | Troubleshooting Step |
| Formation of the Yellow β-Phase | If the synthesis or drying temperature exceeds 126°C, the yellow β-phase will form.[2] Ensure drying temperatures are kept below this transition point. The yellow form will slowly convert back to the red form upon cooling, and this process can be expedited by gentle scratching or tapping.[1] |
| Presence of Impurities | Certain impurities can influence the crystal structure. Ensure high-purity starting materials are used.[4] |
Purification Issues
Problem: Sublimation yields are low or the product is still impure.
| Potential Cause | Troubleshooting Step |
| Sublimation Temperature is Too Low or Too High | An optimal temperature gradient is crucial. If the temperature is too low, the sublimation rate will be very slow. If it's too high, impurities may also sublime. Experiment with the temperature gradient to find the optimal conditions for your setup. |
| Vacuum is Insufficient | A good vacuum is necessary to lower the sublimation temperature and prevent reactions with atmospheric gases.[15] Check your vacuum system for leaks. |
| Non-volatile Impurities Carried Over | Ensure the crude material is properly dried and free of solvents before starting sublimation to prevent bumping, which can carry over impurities. |
Problem: Zone refining is not effectively removing impurities.
| Potential Cause | Troubleshooting Step |
| Incorrect Zone Speed | The speed at which the molten zone travels is critical. A very slow speed is generally required for effective segregation of impurities.[16] Typical rates for inorganic substances are in the range of 0.5–30 cm/hr.[16] |
| Unfavorable Distribution Coefficient | For some impurities, the distribution coefficient between the solid and liquid phases may be close to 1, making separation by zone refining difficult.[16][17] In such cases, multiple passes of the zone are necessary.[18] |
| Contamination from the Container | The container material can be a source of contamination. Choose a container material that is inert to this compound at high temperatures, such as borosilicate glass or quartz.[16] |
Quantitative Data Summary
The following table summarizes the typical purity levels and impurity concentrations in this compound at different stages of purification.
| Purification Stage | Purity Level | Key Impurities & Typical Concentrations |
| As-Synthesized (Precipitated) | ~99% | Soluble mercury salts (≤0.05%), Mercurous mercury (as Hg, ≤0.1%).[20][21] |
| After Sublimation | >99.9% | Significant reduction in non-volatile metallic and organic impurities. |
| After Zone Refining | >99.999% | Total elemental contamination can be reduced to the ppm or even ppb level.[7] For example, total elemental contamination in some sections can be as low as 15 ppm.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Precipitation
-
Preparation of Reactant Solutions:
-
Dissolve 13.5 g of mercuric chloride (HgCl₂) in 150 ml of deionized water.
-
Dissolve 16.6 g of potassium iodide (KI) in 200 ml of deionized water.[1]
-
-
Precipitation:
-
Isolation and Washing:
-
Allow the precipitate to settle.
-
Separate the precipitate from the solution by suction filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove soluble byproducts like potassium chloride.[1]
-
-
Drying:
Protocol 2: Purification of this compound by Sublimation
-
Apparatus Setup:
-
Place the crude, dry this compound powder in a sublimation apparatus. This typically consists of a vessel to hold the solid and a cold finger or a cooled surface above it.[15]
-
-
Sublimation Process:
-
Collection:
-
Once a sufficient amount of purified material has collected, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully break the vacuum and scrape the purified this compound crystals from the cold surface. Non-volatile impurities will remain as a residue in the heating vessel.[1]
-
Visualizations
Caption: Workflow for the synthesis of this compound via precipitation.
Caption: Workflow for the purification of this compound by sublimation.
Caption: Logical troubleshooting flow for common synthesis and purification issues.
References
- 1. prepchem.com [prepchem.com]
- 2. azom.com [azom.com]
- 3. youtube.com [youtube.com]
- 4. Preparation and evaluation of this compound for crystal growth (Conference) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. US2914451A - Preparation of organo mercuric compounds - Google Patents [patents.google.com]
- 7. Elemental Impurity Analysis of this compound by Icp/Ms | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. scielo.br [scielo.br]
- 11. sbfisica.org.br [sbfisica.org.br]
- 12. Gravitational Effects on this compound Crystal Growth | NIST [nist.gov]
- 13. Defects and impurities in mercuric iodine processing (Conference) | OSTI.GOV [osti.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. innovation.world [innovation.world]
- 16. Zone melting - Refining, Purification, Separation | Britannica [britannica.com]
- 17. Production of High Purity Metals: A Review on Zone Refining Process [scirp.org]
- 18. Research Status of High-Purity Metals Prepared by Zone Refining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mercuric Iodide (HgI₂) Radiation Detectors
Welcome to the technical support center for mercuric iodide (HgI₂) radiation detectors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of their detectors, with a primary focus on reducing background noise.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound detectors?
A1: Background noise in HgI₂ detectors can originate from several sources, broadly categorized as electronic and detector-intrinsic noise.
-
Electronic Noise: This arises from the preamplifier and associated electronics. Key contributors include thermal noise from resistors, shot noise from leakage current, and flicker noise (1/f noise) from the input field-effect transistor (FET).[1][2] The electronic noise can be a limiting factor for energy resolution, especially at lower energies.[3][4]
-
Detector-Intrinsic Noise:
-
Leakage Current: Thermally generated charge carriers (electrons and holes) that are present even without incident radiation contribute to the dark current, a significant source of noise.[5][6] While HgI₂ has a wide bandgap that minimizes this, it is still a factor.[7]
-
Incomplete Charge Collection (ICC): Due to trapping and recombination of charge carriers at defect sites within the crystal, not all the charge generated by a radiation event is collected at the electrodes.[6][8][9] This leads to a tailing of the photopeak on the low-energy side, which can obscure features in the spectrum.[3][6]
-
Polarization: Over time, with an applied bias, charge can accumulate within the detector, creating an internal electric field that opposes the applied field.[10][11][12] This effect can lead to a degradation of spectral performance and changes in peak position.
-
Crystal Defects: Imperfections in the HgI₂ crystal lattice, introduced during growth or fabrication, act as trapping centers for charge carriers, contributing to ICC and overall noise.[13][14]
-
Q2: How does temperature affect the performance and noise of my HgI₂ detector?
A2: Temperature has a significant impact on detector performance. An increase in temperature leads to a higher dark current, which in turn increases electronic noise.[15] While HgI₂ detectors are valued for their room-temperature operation, cooling the input FET of the preamplifier can significantly improve energy resolution.[1][16] However, the detector itself can operate over a wide temperature range, from below zero to over 50°C, with stable performance.[6]
Q3: What is "polarization" in HgI₂ detectors and how can I mitigate it?
A3: Polarization is the build-up of trapped charge within the detector volume, which distorts the internal electric field and degrades charge collection efficiency.[10][11] This can manifest as a gradual change in the spectral response after applying the bias voltage.[11] Mitigation strategies include:
-
Interband Illumination: Exposing the detector to light with energy greater than the bandgap can help to de-trap the accumulated charge.[10]
-
Applying a Positive Bias to a Metal-Insulator-Semiconductor (MIS) Structure: This can help to stabilize the detector's response.[10]
-
Periodic Bias Reversal: In some semiconductor detectors, periodically reversing the polarity of the bias voltage can help to prevent the build-up of polarized charge.
Troubleshooting Guides
Issue 1: High Electronic Noise / Poor Energy Resolution
Symptoms:
-
Broadened spectral peaks (high Full Width at Half Maximum - FWHM).
-
High electronic noise linewidth as measured with a pulser.[1][3]
-
Difficulty resolving closely spaced energy lines.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Preamplifier Noise | 1. Select an appropriate preamplifier: Pulsed-light feedback preamplifiers have been shown to achieve excellent energy resolution with HgI₂ detectors.[1][3] 2. Cool the input FET: Cooling the input Field-Effect Transistor (FET) of the preamplifier, for instance with a Peltier element, can significantly reduce thermal noise and improve resolution.[1][16] |
| Improper Shaping Time | 1. Optimize the shaping time: Longer shaping times can allow for more complete charge collection, improving resolution, but are limited by the detector's leakage current.[5][6] Shorter shaping times may be necessary at high count rates to avoid pulse pile-up, though this can degrade resolution.[4] |
| Grounding and Shielding Issues | 1. Check all electrical connections: Ensure all cables are securely connected and of high quality. 2. Verify proper grounding: Implement a single-point ground to avoid ground loops. 3. Shield the detector and preamplifier: Enclose the detector and front-end electronics in a light-tight, electrically shielded housing to minimize microphonic and electromagnetic interference.[5] |
Issue 2: Low-Energy Peak Tailing / Asymmetric Peaks
Symptoms:
-
Spectral peaks exhibit a "tail" on the low-energy side.[3][6]
-
Reduced peak-to-valley ratio.[6]
-
Inaccurate peak centroids and areas.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Charge Collection (ICC) | 1. Increase Bias Voltage: A higher bias voltage can improve charge collection efficiency, but be careful not to exceed the manufacturer's recommendation, as this can increase leakage current. 2. Utilize Pulse Processing Techniques: Advanced techniques that analyze the rise time of pulses can be used to correct for variations in charge trapping, significantly improving energy resolution.[17] |
| Poor Detector Contacts | 1. Inspect detector contacts: The type and quality of the electrical contacts on the detector surface can influence charge collection. Thin evaporated palladium contacts, for instance, have been associated with low-energy tailing.[3] Carbon contacts have shown good performance.[3] |
| Crystal Defects | 1. Characterize the detector: The level of ICC is highly dependent on the quality of the specific HgI₂ crystal. If the problem persists, the detector itself may have a high density of defects. |
Experimental Protocols
Protocol 1: Characterization of Electronic Noise
Objective: To quantify the contribution of the electronic system to the overall noise and energy resolution.
Methodology:
-
Setup: Connect the HgI₂ detector to the preamplifier and the rest of the signal processing chain (amplifier, ADC, MCA).
-
Disconnect Detector: Carefully disconnect the detector from the preamplifier input.
-
Inject Test Pulses: Connect a precision electronic pulser to the preamplifier input.
-
Acquire Spectrum: Acquire a spectrum of the electronic pulses.
-
Measure FWHM: Determine the Full Width at Half Maximum (FWHM) of the pulser peak in the resulting spectrum. This value represents the electronic noise of the system.
-
Reconnect Detector: Turn off the bias, reconnect the detector, and then re-apply the bias.
-
Acquire Radiation Spectrum: Use a calibrated radiation source (e.g., ⁵⁵Fe) to acquire a spectrum.
-
Compare Resolutions: Compare the FWHM of the pulser peak to the FWHM of a known radiation peak. This allows for the deconvolution of electronic noise from the total detector resolution. A 225 eV FWHM for a pulser has been achieved with high-performance systems.[1][3]
Protocol 2: Correction for Incomplete Charge Collection via Pulse Shape Analysis
Objective: To improve energy resolution by correcting for signal variations due to charge trapping.
Methodology:
-
Signal Splitting: The output signal from the preamplifier is split into two parallel processing chains.
-
Fast and Slow Shaping: One chain uses a short shaping time constant (e.g., 100 ns) to measure the initial rise of the pulse, which is sensitive to the depth of interaction. The other chain uses a long shaping time constant (e.g., 6.4 µs) to measure the total collected charge.[17]
-
Pulse Height Analysis: Both the "fast" and "slow" pulse heights are digitized for each event.
-
Correction Algorithm: A correlation is established between the ratio of the fast and slow pulse heights and the charge collection efficiency. This correlation is then used to apply a correction factor to the slow pulse height on an event-by-event basis.
-
Reconstruct Spectrum: The corrected pulse heights are used to generate a new energy spectrum, which will exhibit improved resolution and reduced peak tailing. This technique has been shown to improve the energy resolution at 662 keV from 8.3% to 2.6% FWHM.[17]
Quantitative Data Summary
Table 1: Reported Energy Resolution of this compound Detectors
| Energy | FWHM (eV) | System Configuration | Reference |
| 1.25 keV (Mg Kα) | 245 | Room temperature detector and FET, pulsed-light feedback preamplifier. | [3] |
| 5.9 keV (⁵⁵Fe) | 295 | Room temperature detector and FET, pulsed-light feedback preamplifier. | [1] |
| 5.9 keV | 315 | Thermoelectrically cooled detector and FET. | [4] |
| 662 keV (¹³⁷Cs) | < 3% | Advanced electronic systems, long shaping times. | [5] |
| 662 keV (¹³⁷Cs) | 2.6% | With pulse processing correction for ICC (from 8.3% uncorrected). | [17] |
Visualizations
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Performance of Room Temperature this compound (Hgi2) Detectors in the Ultralow-Energy X-Ray Region | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. scispace.com [scispace.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Furnace design for the this compound crystal growth for new semiconductor radiation detector [inis.iaea.org]
- 8. Factors Contributing to Incomplete Charge Collection in Si(Li) X-ray Detectors - Enlighten Theses [theses.gla.ac.uk]
- 9. Incomplete charge collection in EDS measurements [globalsino.com]
- 10. inis.iaea.org [inis.iaea.org]
- 11. Polarization and gain in this compound gamma-ray spectrometers [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Defects in red this compound related to device applications (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Energy Resolution Measurements of this compound Detectors Using a Cooled Fet Preamplifier | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 17. Energy Resolution Enhancement of this compound Detectors [authors.library.caltech.edu]
Technical Support Center: Managing Mercuric Iodide Toxicity in Experimental Setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the toxicity of mercuric iodide (HgI₂) in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe irritation to the skin and eyes.[1] Prolonged or repeated exposure may lead to organ damage, particularly affecting the kidneys, and it is suspected of damaging fertility or the unborn child.[1]
Q2: What immediate actions should be taken in case of accidental exposure to this compound?
A2: In case of any exposure, it is crucial to seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
Q3: What are the proper storage requirements for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1] It should be stored away from incompatible substances such as strong oxidizing agents.[1] The storage area should be clearly marked with appropriate hazard warnings.[1]
Q4: How should I dispose of this compound waste?
A4: All materials contaminated with this compound must be disposed of as hazardous waste.[1] Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[1] Follow your institution's and local regulations for the disposal of mercury-containing hazardous waste. Do not dispose of this material down the drain or in the general trash. A detailed chemical neutralization protocol is provided in the Troubleshooting Guide section.
Troubleshooting Guides
Guide 1: Managing a this compound Spill
This guide provides a step-by-step procedure for handling a small-scale this compound spill on a non-porous surface. For large spills or spills on porous surfaces, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
| Step | Action |
| 1. Evacuate & Secure | Immediately evacuate the spill area and restrict access. |
| 2. Ventilate | If it is safe to do so, open a window to increase ventilation. |
| 3. PPE | Wear appropriate Personal Protective Equipment (PPE): two pairs of nitrile or neoprene gloves, safety goggles, and a lab coat.[1] |
| 4. Containment | Cover the spill with a mercury-binding sulfur powder or a commercial mercury absorbent.[1] |
| 5. Collection | Carefully collect the amalgamated material using a plastic scoop and place it in a labeled, sealed container for hazardous waste disposal.[1] |
| 6. Decontamination | Clean the spill area with a mercury decontamination solution. |
| 7. Disposal | Dispose of all contaminated materials (including PPE) as hazardous waste.[1] |
Logical Flow for a Small-Scale this compound Spill
Caption: Troubleshooting workflow for a this compound spill.
Guide 2: Chemical Neutralization of this compound Waste
This protocol describes a method for converting aqueous this compound waste into the less soluble and more stable mercuric sulfide (B99878) (HgS) for safer disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
| Step | Action |
| 1. Preparation | In a designated hazardous waste container, dilute the aqueous this compound waste with water to a concentration of less than 1 g/L. |
| 2. pH Adjustment | Slowly add a 1 M sodium hydroxide (B78521) solution to adjust the pH of the waste to approximately 8-10. Use pH indicator strips to monitor the pH. |
| 3. Precipitation | While stirring, slowly add a 1 M solution of sodium sulfide (Na₂S) or sodium thiosulfate (B1220275) (Na₂S₂O₃) in a 1.5 molar excess to the this compound solution. A black precipitate of mercuric sulfide (HgS) will form. |
| 4. Digestion | Gently heat the mixture to 50-60°C for 1-2 hours while stirring to encourage complete precipitation and particle agglomeration. |
| 5. Settling | Turn off the heat and allow the precipitate to settle overnight. |
| 6. Separation | Carefully decant the supernatant. Test the supernatant for the presence of mercury ions using a mercury test kit. If mercury is detected, repeat the precipitation step. |
| 7. Disposal | The precipitated mercuric sulfide should be filtered, air-dried, and placed in a sealed, labeled container for disposal as hazardous waste. The treated supernatant, if free of mercury, can be neutralized to a pH of 7 and disposed of according to local regulations. |
Data Presentation
Toxicological Data for this compound
| Property | Value | Species |
| LD50 (Oral) | 18 mg/kg | Rat |
| LD50 (Dermal) | 75 mg/kg | Rat |
Data sourced from Safety Data Sheets.
Occupational Exposure Limits for Mercury Compounds
| Organization | Limit (as Hg) | Notes |
| ACGIH | TWA: 0.025 mg/m³ | Skin designation |
| NIOSH | TWA: 0.05 mg/m³ | - |
| OSHA | C: 0.1 mg/m³ | Ceiling limit |
TWA: Time-Weighted Average; C: Ceiling. Data sourced from Safety Data Sheets.
Experimental Protocols
Protocol: Synthesis of Nessler's Reagent
Nessler's reagent is used for the qualitative detection of ammonia. This protocol involves the use of this compound and should be performed with extreme caution in a fume hood.
Materials:
-
This compound (HgI₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Beakers
-
Stirring rod
-
Volumetric flask (100 mL)
Procedure:
-
In a 100 mL beaker, dissolve 7 g of potassium iodide in 10 mL of distilled water.
-
In a separate 100 mL beaker, weigh out 2 g of this compound.
-
Slowly add the potassium iodide solution to the this compound with continuous stirring. A red precipitate will initially form and then dissolve to form a pale yellow solution of potassium tetraiodomercurate(II) (K₂[HgI₄]).
-
In a third beaker, dissolve 4 g of sodium hydroxide in 20 mL of distilled water. Allow the solution to cool to room temperature.
-
Carefully add the sodium hydroxide solution to the potassium tetraiodomercurate(II) solution while stirring.
-
Transfer the final solution to a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Store the prepared Nessler's reagent in a tightly capped, amber-colored bottle.
Experimental Workflow for Nessler's Reagent Synthesis
Caption: Workflow for the synthesis of Nessler's reagent.
Signaling Pathways
This compound-Induced Apoptosis via the Mitochondrial Pathway
Exposure to mercuric compounds can induce apoptosis (programmed cell death) through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by this compound.
References
Technical Support Center: Proper Disposal of Mercuric Iodide Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling and disposal of mercuric iodide (HgI₂) waste.
Frequently Asked Questions (FAQs)
Q1: How is this compound waste classified?
A1: this compound waste is classified as a hazardous waste.[1] Specifically, it falls under the EPA hazardous waste code D009 for mercury.[1] Generators of this waste must comply with EPA regulations for storage, transportation, treatment, and disposal.[1]
Q2: What are the immediate steps I should take after generating this compound waste?
A2: All materials contaminated with this compound, including empty containers, personal protective equipment (PPE), and spill cleanup materials, must be disposed of as hazardous waste.[1] Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
Q3: What type of container should I use for this compound waste?
A3: Use a chemically compatible and sealable container. High-density polyethylene (B3416737) (HDPE) containers are a common choice. The container must be in good condition, with no cracks or leaks, and have a secure, screw-on cap. It should be clearly labeled as "Hazardous Waste: this compound".
Q4: How should I store the this compound waste container before disposal?
A4: Store the sealed and labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, chlorine trifluoride, potassium, and sodium.[1] The storage area should be a designated hazardous waste accumulation area, and the container should be kept closed except when adding waste.
Q5: Can I dispose of this compound waste down the drain?
A5: No. Never pour this compound or any mercury-containing waste down the drain.[1] It is highly toxic to aquatic life and can contaminate water systems.
Q6: Is there a way to treat this compound waste in the lab before disposal?
A6: Yes, aqueous this compound waste can be chemically treated to convert it into a more stable and less soluble form, mercuric sulfide (B99878) (HgS). This process is detailed in the Experimental Protocols section below. However, the final precipitate must still be disposed of as hazardous waste.
Troubleshooting Guide
| Issue | Recommended Action |
| A small amount of this compound powder has spilled on the lab bench. | 1. Isolate the area: Prevent anyone from walking through the spill area. 2. Wear appropriate PPE: At a minimum, wear nitrile gloves, safety goggles, and a lab coat. 3. Contain the spill: Use a mercury spill kit or a mercury-binding powder to cover the spill. 4. Collect the material: Carefully use a plastic scoop or cardboard to collect the amalgamated material. Do not use a broom or a standard vacuum cleaner. 5. Package the waste: Place all contaminated materials (powder, scoop, gloves, etc.) into a sealed, labeled hazardous waste container. 6. Decontaminate the area: Clean the surface with a mercury decontamination solution. |
| The hazardous waste container for this compound is full. | 1. Ensure the container is securely sealed. 2. Make sure the hazardous waste label is completely and accurately filled out. 3. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not overfill containers. |
| I am unsure if my waste stream contains a high enough concentration of this compound to be considered hazardous. | 1. Assume the waste is hazardous and manage it accordingly. 2. Consult your institution's EHS department. They can provide guidance on waste characterization. Any waste containing this compound should be treated as hazardous. |
| I accidentally mixed this compound waste with an incompatible chemical (e.g., a strong oxidizing agent). | 1. Do not touch the container. 2. If there is no immediate reaction, evacuate the area, secure it, and post a warning sign. 3. Immediately contact your institution's EHS department or a professional hazardous materials team for guidance. |
Quantitative Data: Regulatory Thresholds for Mercury Waste
The following table summarizes key regulatory limits that define mercury-containing materials as hazardous waste.
| Regulation/Guideline | Parameter | Threshold | Description |
| EPA RCRA | Toxicity Characteristic Leaching Procedure (TCLP) | 0.2 mg/L | If the leachate from a waste sample contains mercury at or above this concentration, it is classified as a D009 hazardous waste. |
| EPA LDR Program | High Mercury Subcategory | ≥ 260 mg/kg | Wastes with total mercury content at or above this level generally require treatment by retorting or roasting (RMERC). |
| EPA LDR Program | Low Mercury Subcategory | < 260 mg/kg | Wastes below this concentration must be treated to meet a specific TCLP level (e.g., 0.025 mg/L for non-retort residues). |
| Minamata Convention | Waste contaminated with mercury | 15 mg/kg | A total concentration threshold used to define mercury waste under this international treaty. |
Experimental Protocols
Protocol: In-Lab Precipitation of Aqueous this compound Waste
This protocol describes the conversion of soluble this compound in an aqueous solution to the highly insoluble mercuric sulfide (HgS) for stabilization prior to disposal.
Safety Precautions:
-
Always perform this procedure in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, a face shield, a lab coat, and nitrile gloves.
-
Have a mercury spill kit readily available.
Materials:
-
Aqueous this compound waste solution.
-
Sodium sulfide nonahydrate (Na₂S·9H₂O).
-
Dilute acetic acid or sulfuric acid (for pH adjustment).
-
pH indicator strips or a pH meter.
-
A sealed and labeled hazardous waste container for the final solid waste.
-
Stir plate and magnetic stir bar.
-
Beaker large enough to hold the waste volume.
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask).
Procedure:
-
Characterize the Waste: Determine the approximate concentration and total mass of this compound in the aqueous waste solution. This is crucial for calculating the required amount of sodium sulfide.
-
pH Adjustment: Place the beaker with the aqueous this compound waste on a stir plate and begin gentle stirring. Slowly add dilute acid to adjust the pH of the solution to approximately 6.0. Check the pH frequently. Effective mercury stabilization with sulfide occurs at a pH of 6.[2][3]
-
Sulfide Addition: Calculate the molar amount of this compound in the waste. Weigh out an equimolar amount of sodium sulfide nonahydrate (a 1:1 sulfide/mercury molar ratio is optimal).[2][3]
-
Slowly add the sodium sulfide to the stirring solution. A precipitate of mercuric sulfide (HgS), which is typically black, will form.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the reaction goes to completion.
-
Filtration: Set up the filtration apparatus. Carefully filter the mixture to separate the solid mercuric sulfide precipitate from the liquid.
-
Manage Filtrate: Test the filtrate for the presence of mercury to ensure complete precipitation. The filtrate should be disposed of as hazardous aqueous waste, following your institution's guidelines.
-
Collect Solid Waste: Carefully transfer the collected mercuric sulfide precipitate (filter cake) into the designated, pre-labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate all glassware and equipment used in the procedure with a suitable mercury decontamination solution before washing.
-
Final Disposal: The sealed container with the mercuric sulfide waste must be disposed of through your institution's hazardous waste management program.
Disposal Workflow
Caption: Decision workflow for handling this compound waste.
References
troubleshooting Nessler's reagent preparation and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nessler's reagent.
Frequently Asked Questions (FAQs)
1. What is Nessler's reagent and what is it used for?
Nessler's reagent is an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]).[1] It is a highly sensitive chemical used for the qualitative and quantitative detection of ammonia (B1221849) (NH₃) and ammonium (B1175870) ions (NH₄⁺) in various samples, particularly in water and biological fluids.[1][2][3][4] The reaction of Nessler's reagent with ammonia produces a distinct yellow to brown color, the intensity of which is proportional to the ammonia concentration.[2][3][4][5]
2. My freshly prepared Nessler's reagent is cloudy or has a precipitate. Is it still usable?
A slight precipitate may form upon storage and, in many cases, does not affect the reagent's performance.[1][6] It is often recommended to use the clear supernatant.[6][7] However, if a significant amount of precipitate forms immediately after preparation, it could indicate an issue with the preparation process, such as incorrect reagent concentrations or addition speed.[8]
3. Why did my Nessler's reagent turn black or a very dark color in the control tube?
If your control tube (without the analyte) turns a blackish or very dark color, it indicates contamination.[9] This could be due to ammonia contamination in the distilled water used for preparation or from the laboratory environment.[10] It is crucial to use ammonia-free distilled water and work in a well-ventilated area away from ammonia sources.[11]
4. The color development with my sample is very rapid and a brown precipitate forms immediately. What does this mean?
Rapid formation of a dark brown precipitate indicates a high concentration of ammonia in your sample.[2][3][4][7] In such cases, the sample needs to be diluted to bring the ammonia concentration within the linear range of the assay for accurate quantification.[5]
5. I am observing a white or orange precipitate after adding Nessler's reagent to my sample. What is the cause?
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White Precipitate: This is often caused by high concentrations of hardness ions, such as calcium and magnesium, in the sample.[12][13] To mitigate this, you can dilute the sample or add a complexing agent like Rochelle salt (potassium sodium tartrate) or EDTA.[12][13]
-
Orange Precipitate or Color: High concentrations of ammonia can lead to an orange color.[14] Additionally, the presence of interfering substances like aldehydes or amines can also cause an orange color to develop.[14]
6. My Nessler's reagent seems to have lost sensitivity over time. How can I improve its stability?
Loss of sensitivity can occur over time. To ensure stability:
-
Store the reagent in a tightly closed, corrosive-resistant container.[15][16][17][18]
-
Store at a cool temperature, with some sources recommending 2-8 °C.[19]
-
Avoid exposure to air and contaminants.
7. What are the main safety precautions when preparing and using Nessler's reagent?
Nessler's reagent is highly toxic and corrosive due to its mercury content.[11]
-
Always work in a well-ventilated area or under a chemical fume hood.[17][18]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]
-
Dispose of the reagent and any waste as hazardous material according to institutional guidelines.[15]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of Nessler's reagent.
| Parameter | Value/Range | Notes |
| Wavelength for Spectrophotometry | 420 - 450 nm | The optimal wavelength may vary slightly depending on the specific protocol.[5] |
| Typical Ammonia Detection Limit | 0.025 mg/L | This can vary based on the instrument and path length of the cuvette.[8] |
| Upper Detection Limit | ~2.0 mg/L | Samples with higher concentrations require dilution.[8] |
| Storage Temperature | 2 - 8 °C | Recommended for optimal stability.[19] |
Experimental Protocols
Protocol 1: Standard Preparation of Nessler's Reagent
This protocol is a commonly cited method for preparing Nessler's reagent.
Materials:
-
Mercuric chloride (HgCl₂)
-
Potassium iodide (KI)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ammonia-free distilled water
Procedure:
-
Solution A: Dissolve a specific amount of mercuric chloride in ammonia-free distilled water. For example, dissolve 2 grams of HgCl₂ in 40-50 ml of water.[1]
-
Solution B: In a separate beaker, dissolve potassium iodide in a minimal amount of ammonia-free distilled water. For instance, dissolve 5-7 grams of KI in 10 ml of water.[1]
-
Mixing: Slowly and with constant stirring, add the potassium iodide solution (Solution B) to the mercuric chloride solution (Solution A). A red precipitate of mercuric iodide will form and then redissolve as more KI solution is added.[20] Continue adding the KI solution until the precipitate completely dissolves, resulting in a pale yellow solution.[1]
-
Alkaline Solution: Prepare a separate solution of sodium hydroxide or potassium hydroxide. For example, dissolve 4 grams of NaOH in 20-30 ml of water and allow it to cool.[1]
-
Final Preparation: Add the cool alkaline solution to the potassium tetraiodomercurate solution.
-
Final Volume: Bring the final volume to 100 ml with ammonia-free distilled water.[1]
-
Maturation: Allow the reagent to stand for at least 24 hours to allow any precipitate to settle.[11] Use the clear supernatant for your experiments.
Protocol 2: Alternative Preparation Method
This method provides different quantities of reagents.
Materials:
-
This compound (HgI₂)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Ammonia-free distilled water
Procedure:
-
Dissolve 100 g of this compound and 70 g of potassium iodide in a small amount of ammonia-free water.[11]
-
In a separate flask, dissolve 160 g of sodium hydroxide in 500 ml of ammonia-free water and cool the solution.[11]
-
Slowly and with stirring, add the this compound-potassium iodide solution to the cooled sodium hydroxide solution.[11]
-
Dilute the final solution to 1 liter with ammonia-free water.[11]
-
Allow the solution to stand overnight and filter through a fritted-glass crucible if necessary.[11]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the preparation and use of Nessler's reagent.
A troubleshooting workflow for Nessler's reagent preparation and usage issues.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Adding Methods of Nessler's Reagent Having Effects on Determination of Water Quality Ammonia Nitrogen | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nemi.gov [nemi.gov]
- 12. Hexis - Customer Service [suporte.hexis.com.br]
- 13. researchgate.net [researchgate.net]
- 14. MyHach - Customer Service [support.hach.com]
- 15. chemscience.com [chemscience.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. thermofishersci.in [thermofishersci.in]
- 18. merckmillipore.com [merckmillipore.com]
- 19. biolab.rs [biolab.rs]
- 20. youtube.com [youtube.com]
improving the efficiency of mercuric iodide-based semiconductors
Technical Support Center: Mercuric Iodide (HgI₂) Semiconductors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound (HgI₂) based semiconductors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (HgI₂) a promising material for room-temperature radiation detectors? A1: this compound is a compelling material for room-temperature radiation detectors due to its wide electronic bandgap (2.1 eV) and the high atomic numbers of its components (Mercury: 80, Iodine: 53).[1] These properties result in a high photoelectric efficiency and low leakage current at room temperature, eliminating the need for cryogenic cooling required by other high-resolution detectors like High-Purity Germanium (HPGe).[2]
Q2: What are the main challenges associated with using HgI₂ detectors? A2: The primary challenges include difficulties in growing large, high-purity single crystals with minimal structural defects.[3][4] The performance of HgI₂ detectors is often limited by incomplete charge collection, particularly of holes, due to their low mobility and susceptibility to trapping at crystal defects.[2][3] Additionally, device stability and the fabrication of reliable, ohmic electrical contacts can be problematic.[5][6]
Q3: What types of radiation can HgI₂ detectors measure? A3: HgI₂ detectors are primarily used for sensing X-rays and gamma rays.[1][4] Their high atomic number provides excellent stopping power for high-energy photons, making them suitable for applications in nuclear material monitoring, medical imaging, and scientific research.[2][7]
Q4: What is "polarization" in HgI₂ detectors? A4: Polarization is an effect observed in many high-bandgap semiconductor detectors. It involves the build-up of trapped charges within the crystal lattice under a continuous bias voltage, which creates an internal electric field that opposes the applied field. This can lead to a degradation of detector performance over time, affecting the stability and reproducibility of measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystal growth, device fabrication, and operation of this compound detectors.
Crystal Growth & Material Purity
Q: My grown HgI₂ crystals are small, polycrystalline, or have visible inclusions. What are the likely causes and solutions? A: This issue typically points to problems with material purity, temperature control, or the growth environment.
-
Cause 1: Impure Source Material: The purity and stoichiometry of the starting HgI₂ powder are critical.[1] Impurities can act as nucleation sites, leading to polycrystalline growth and inclusions.
-
Cause 2: Inadequate Temperature Control: Unstable or incorrect temperature gradients in the growth furnace can disrupt the vapor transport mechanism, preventing the formation of a single large crystal.
-
Solution: Calibrate and stabilize the furnace to maintain a precise and steady temperature profile. The growth temperature should be high enough to ensure sufficient vapor pressure but remain below the material's melting point.
-
-
Cause 3: Convection Currents: Gravity-induced convection currents in the growth ampoule can disturb the diffusion-controlled growth process, leading to defects.[9][10]
Device Fabrication
Q: I'm observing high leakage current after depositing electrical contacts. What could be the problem? A: High leakage current is often related to surface contamination, poor contact quality, or the introduction of defects during fabrication.
-
Cause 1: Surface Contamination/Damage: The process of cutting, polishing, and etching the crystal wafer can leave behind surface damage or chemical residues that create conductive pathways.
-
Solution: After mechanical polishing, use a chemical etching process (e.g., with a potassium iodide solution) to remove the damaged surface layer.[11] Ensure thorough rinsing with deionized water and proper drying in a clean environment.
-
-
Cause 2: Non-Ohmic or Reactive Contacts: The choice of contact material and deposition method is crucial. Sputtering, for instance, can heat the crystal surface and cause HgI₂ to volatilize, deteriorating the interface.[6] Some metals can diffuse into the crystal, creating defects.[11][12]
-
Solution: Colloidal graphite (B72142) (e.g., Aquadag) is often a good choice as it can be applied without damaging the surface and forms a stable, ohmic contact.[6] If using metal contacts, consider deposition techniques that minimize surface heating.
-
-
Cause 3: Lack of Surface Passivation: An unpassivated surface is susceptible to environmental factors and can have a high density of surface states, contributing to leakage current.
-
Solution: Apply a passivation layer, such as a thin insulating polymer coating (e.g., Humiseal), over the detector surface (excluding the contact areas) to protect it and stabilize its electrical properties.
-
Detector Performance
Q: The energy resolution of my detector is poor, and I see significant low-energy "tailing" on the spectral peaks. Why is this happening? A: Poor energy resolution and peak tailing are classic signs of incomplete charge collection.
-
Cause 1: Hole Trapping: Holes in HgI₂ have much lower mobility and a shorter lifetime than electrons, making them prone to being "trapped" at defect sites before they can be collected at the electrode.[2] This results in a smaller-than-expected signal pulse, which contributes to the low-energy tail.
-
Solution 1: Improve crystal quality through better purification and growth techniques to reduce the density of trapping centers.[3][9]
-
Solution 2: Optimize the detector's operating bias voltage. A higher voltage can reduce carrier transit time, increasing the probability of collection before trapping occurs.
-
Solution 3: Employ pulse processing electronics. Using long shaping times can help collect more of the slow-moving holes.[2] Advanced techniques that analyze the shape of the pulse can also be used to correct for trapping effects and improve resolution.[13]
-
-
Cause 2: Non-Stoichiometry: A large excess of either mercury or iodine in the crystal can create non-stoichiometric defects that act as charge traps, degrading energy resolution.[14]
-
Solution: Carefully control the stoichiometry of the source material used for crystal growth.[14]
-
-
Cause 3: Electronic Noise: Noise from the preamplifier can be a significant factor, especially when long shaping times are used to combat hole trapping.[2]
Q: The detector's performance is unstable and degrades over time. What causes this? A: Instability can be due to mobile impurities within the crystal, surface degradation, or issues with the electrical contacts.
-
Cause 1: Mobile Ions: Certain impurities, such as copper and silver, are mobile within the HgI₂ lattice and can drift under the influence of the applied electric field, leading to changes in detector performance over time.[6][12]
-
Solution: Start with the highest purity source material possible and avoid introducing contaminants during the fabrication process (e.g., from etchants or contact materials).[12]
-
-
Cause 2: Surface Degradation: Exposure to air, humidity, or even light can alter the surface properties of the HgI₂ crystal.
-
Solution: Proper surface passivation and encapsulation of the detector are critical for long-term stability.[5] Store the detector in a dark, dry environment when not in use.
-
-
Cause 3: Contact Delamination or Reaction: The bond between the electrode material and the crystal surface may weaken, or a chemical reaction may occur at the interface.
-
Solution: Ensure proper surface preparation before contact deposition and select a chemically stable contact material like colloidal graphite.[6]
-
Quantitative Data Summary
Table 1: Typical Properties of this compound for Radiation Detection
| Property | Value | Significance |
| Band Gap | 2.1 eV | Allows for room-temperature operation with low thermal noise.[1] |
| Atomic Number (Z) | 80 (Hg), 53 (I) | High Z provides excellent stopping power for X-rays and gamma rays.[2] |
| Density | 6.4 g/cm³ | High density contributes to high detection efficiency.[2] |
| Resistivity | > 10¹³ Ω·cm | High resistivity is necessary for low leakage currents.[2] |
| Electron Mobility-Lifetime (μτ)e | ~10⁻⁴ cm²/V | Determines electron charge collection efficiency. |
| Hole Mobility-Lifetime (μτ)h | ~10⁻⁶ - 10⁻⁵ cm²/V | Lower value is the primary cause of incomplete charge collection.[2] |
Table 2: Comparison of Preamplifier Performance with HgI₂ Detector
| Preamplifier Type | Energy Resolution (FWHM) for 5.9 keV | Reference |
| Resistor-Feedback | (Not specified, generally higher noise) | [15] |
| Drain-Feedback | (Not specified, intermediate performance) | [15] |
| Pulsed-Light Feedback | 295 eV | [15] |
This table demonstrates the significant impact of electronics on performance. The pulsed-light feedback preamplifier achieved the best energy resolution.
Experimental Protocols
Protocol 1: Purification of Raw this compound
-
Objective: To reduce impurities and control the stoichiometry of the starting HgI₂ material before crystal growth.
-
Materials: Commercial HgI₂ powder, quartz ampoule, vacuum system, tube furnace.
-
Methodology:
-
Load the commercial HgI₂ powder into a clean, dry quartz ampoule.
-
Connect the ampoule to a high-vacuum system and evacuate to a pressure of approximately 10⁻⁶ Torr.
-
Gently heat the ampoule to remove any adsorbed water or volatile impurities.
-
Seal the ampoule under vacuum.
-
Place the ampoule in a horizontal tube furnace with a defined temperature gradient.
-
Heat the end of the ampoule containing the powder to initiate sublimation. The HgI₂ will vaporize and re-condense in the cooler zone of the ampoule.
-
Repeat this sublimation process multiple times. Non-volatile impurities will be left behind at the hot end of the ampoule in each step.
-
After the final sublimation, the purified HgI₂ crystals are collected from the cold end of the ampoule.
-
Protocol 2: Fabrication of a Planar HgI₂ Detector
-
Objective: To prepare a functional detector from a single HgI₂ crystal.
-
Materials: Single crystal of HgI₂, low-concentration diamond saw or thread saw, polishing papers, deionized water, potassium iodide (KI) etching solution, colloidal graphite, fine application brush, insulating encapsulant (e.g., Humiseal).
-
Methodology:
-
Slicing: Carefully slice a wafer of the desired thickness (e.g., 1-3 mm) from the single crystal using a thread saw.
-
Polishing: Mechanically polish the two parallel faces of the wafer using progressively finer grades of polishing paper to achieve a smooth, mirror-like finish.
-
Etching: Prepare a fresh etching solution (e.g., 10% KI in deionized water). Immerse the crystal wafer in the solution for a short duration (e.g., 30-60 seconds) to remove the mechanically damaged surface layer.
-
Rinsing: Immediately and thoroughly rinse the etched wafer with deionized water to stop the etching process and remove any residual salts. Dry the wafer completely in a clean, controlled environment.
-
Contact Deposition: Using a fine brush or other precision application method, paint a thin, uniform layer of colloidal graphite onto the center of each polished face to form the electrodes. Allow the contacts to dry completely according to the manufacturer's instructions.
-
Encapsulation: Apply a thin layer of an insulating encapsulant over the surfaces of the detector, leaving the electrode areas exposed. This passivation step protects the crystal from the environment and reduces surface leakage currents.
-
Mounting: Mount the finished detector onto a suitable substrate for handling and connection to the preamplifier electronics.
-
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for HgI₂ detector production.
Caption: Troubleshooting poor energy resolution.
Caption: Factors affecting detector performance.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4966763A - Direct vapor/solid synthesis of this compound using compounds of mercury and iodine - Google Patents [patents.google.com]
- 9. Enhancement of this compound Detector Performance Through Crystal Growth in Microgravity: The Roles of Lattice Order | NIST [nist.gov]
- 10. Enhancement of this compound detector performance through crystal growth in microgravity: The roles of lattice order (Conference) | OSTI.GOV [osti.gov]
- 11. Introduction of extrinsic defects into this compound during processing (Journal Article) | OSTI.GOV [osti.gov]
- 12. Defects and impurities in mercuric iodine processing (Conference) | OSTI.GOV [osti.gov]
- 13. Energy Resolution Enhancement of this compound Detectors [authors.library.caltech.edu]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
Validation & Comparative
A Comparative Guide to Room-Temperature Semiconductor Detectors: Mercuric Iodide vs. CdTe and CZT
For researchers, scientists, and drug development professionals, the selection of an appropriate radiation detector is paramount for obtaining accurate and reliable experimental data. Among the various types of detectors, room-temperature semiconductors have garnered significant interest due to their high efficiency and good energy resolution without the need for cryogenic cooling. This guide provides an objective comparison of three prominent room-temperature semiconductor detector materials: mercuric iodide (HgI₂), cadmium telluride (CdTe), and cadmium zinc telluride (CZT).
This comparison delves into their fundamental material properties, key performance metrics, and operational stability, supported by experimental data from various studies. The information is presented to aid in the selection of the most suitable detector for specific research and development applications.
Material Properties and Performance Metrics
The performance of a semiconductor radiation detector is intrinsically linked to its fundamental material properties. A high atomic number (Z) and density are crucial for efficient gamma-ray absorption. A wide bandgap allows for room-temperature operation with low leakage current, while the charge transport properties, specifically the mobility-lifetime product (µτ) for electrons and holes, dictate the charge collection efficiency and, consequently, the energy resolution.
Below is a summary of the key physical and performance characteristics of HgI₂, CdTe, and CZT.
| Property | This compound (HgI₂) | Cadmium Telluride (CdTe) | Cadmium Zinc Telluride (CZT) |
| Average Atomic Number (Z) | 65.3 | 50 | ~49.8 |
| **Density (g/cm³) ** | 6.4[1] | 5.85 | 5.78 |
| Bandgap (eV) at 300K | 2.13 - 2.2[2][3] | 1.44 - 1.52[4] | 1.5 - 2.2 |
| Energy per e-h pair (eV) | ~4.2 | 4.43 | ~4.6 |
| Resistivity (Ω·cm) | > 10¹³[3] | 10⁹ - 10¹¹ | > 10¹⁰ |
| Energy Resolution (FWHM at 662 keV) | <2% - 4%[3][5] (can be improved with signal processing to 2.6%[6][7]) | >2%[8][9] | <1% - 3%[9] |
| Electron Mobility-Lifetime (µτe) (cm²/V) | 10⁻⁴ - 10⁻³ | 10⁻³ - 10⁻²[4] | 10⁻³ - 10⁻² |
| Hole Mobility-Lifetime (µτh) (cm²/V) | 10⁻⁶ - 10⁻⁵ | 10⁻⁵ - 10⁻⁴[4] | 10⁻⁶ - 10⁻⁵ |
Detailed Performance Comparison
Energy Resolution
Energy resolution is a critical performance metric that defines a detector's ability to distinguish between gamma rays of closely spaced energies. It is typically expressed as the full width at half maximum (FWHM) of a photopeak at a specific energy.
-
This compound (HgI₂): HgI₂ detectors can achieve excellent energy resolution, with reported values of less than 2% to 4% FWHM at 662 keV.[3][5] Advanced pulse processing techniques can further improve this to as low as 2.6% FWHM at 662 keV by correcting for charge trapping.[6][7]
-
Cadmium Telluride (CdTe): CdTe detectors generally exhibit an energy resolution of greater than 2% at 662 keV.[8][9] Their performance is often limited by poorer charge collection for holes.
-
Cadmium Zinc Telluride (CZT): CZT detectors are known for their superior energy resolution, often achieving less than 1% to 3% FWHM at 662 keV.[9] This makes CZT a highly competitive material for applications requiring precise energy spectroscopy.
dot
Figure 1: Logical relationship between detector materials, influencing factors, and key performance metrics.
Charge Collection Efficiency
Charge collection efficiency (CCE) is determined by the mobility-lifetime product (µτ) of the charge carriers (electrons and holes). A higher µτ product signifies that charge carriers can travel further within the crystal before being trapped, leading to a more complete charge collection and better energy resolution.
-
This compound (HgI₂): HgI₂ exhibits a significant disparity between electron and hole transport properties. The electron mobility-lifetime product (µτe) is in the range of 10⁻⁴ to 10⁻³ cm²/V, while the hole mobility-lifetime product (µτh) is much lower, around 10⁻⁶ to 10⁻⁵ cm²/V. This poor hole transport is a primary factor limiting the performance of HgI₂ detectors.
-
Cadmium Telluride (CdTe): CdTe generally has better charge transport properties than HgI₂. The µτe for CdTe is typically in the range of 10⁻³ to 10⁻² cm²/V, while the µτh is around 10⁻⁵ to 10⁻⁴ cm²/V.[4]
-
Cadmium Zinc Telluride (CZT): CZT shares similar charge transport characteristics with CdTe, with a µτe of 10⁻³ to 10⁻² cm²/V and a µτh of 10⁻⁶ to 10⁻⁵ cm²/V. The addition of zinc to CdTe is primarily to increase the material's resistivity and bandgap, which reduces leakage current and improves energy resolution.
Operational Stability
The long-term stability of a detector is crucial for reproducible measurements. Key factors affecting stability include polarization effects and radiation hardness.
-
This compound (HgI₂): While HgI₂ detectors can have stable performance over long operating lifetimes, they can be susceptible to surface degradation.[3] However, studies have shown that HgI₂ is very radiation tolerant, showing little degradation in energy resolution or CCE after exposure to high proton fluences.
-
Cadmium Telluride (CdTe): CdTe detectors are known to be susceptible to bias-induced polarization, which can lead to a time-dependent degradation in performance.[4] This phenomenon is a significant challenge for long-term, stable operation.
-
Cadmium Zinc Telluride (CZT): CZT detectors generally exhibit better stability compared to CdTe, with reduced polarization effects. However, they can still show performance degradation under high radiation fluxes. Studies on the radiation tolerance of CZT have shown a clear degradation in energy resolution and CCE at proton fluences above 10⁹ protons/cm².
Experimental Protocols
The characterization of these semiconductor detectors typically involves a standardized set of experimental procedures and equipment.
Gamma-Ray Spectroscopy Setup
A typical experimental setup for gamma-ray spectroscopy with a semiconductor detector includes the following components:
-
Semiconductor Detector: The HgI₂, CdTe, or CZT crystal with appropriate electrical contacts.
-
Preamplifier: A charge-sensitive preamplifier to convert the small charge pulse from the detector into a voltage pulse.
-
Shaping Amplifier: To shape and amplify the preamplifier output pulse to optimize the signal-to-noise ratio.
-
Multichannel Analyzer (MCA): To digitize the amplified pulses and generate an energy spectrum.
-
High Voltage Power Supply: To apply the necessary bias voltage to the detector.
-
Radioactive Source: A calibrated gamma-ray source (e.g., ¹³⁷Cs for 662 keV) is used for energy calibration and performance evaluation.
-
Data Acquisition System: A computer with appropriate software to control the MCA and analyze the spectra.
The entire setup is typically housed in a light-tight and electrically shielded enclosure to minimize noise.
dot
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. This compound single crystals for nuclear radiation detectors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Progress in the Development of CdTe and CdZnTe Semiconductor Radiation Detectors for Astrophysical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Energy Resolution Enhancement of this compound Detectors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. Potentialities of High-Resolution 3-D CZT Drift Strip Detectors for Prompt Gamma-Ray Measurements in BNCT [mdpi.com]
A Comparative Guide to Ammonia Concentration Validation: Nessler's Reagent vs. Alternatives
For researchers, scientists, and professionals in drug development, accurate quantification of ammonia (B1221849) is critical in various applications, from monitoring cell culture health to assessing environmental samples. This guide provides an objective comparison of the widely used Nessler's reagent method with two common alternatives: the Berthelot (Indophenol) method and Ion-Selective Electrodes (ISEs). We will delve into the principles, experimental protocols, and performance data of each technique to assist you in selecting the most suitable method for your research needs.
Method Principles and Reactions
Nessler's Reagent Method
The Nessler's reagent method is a colorimetric technique that relies on the reaction of ammonia with Nessler's reagent, which is an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]).[1] In the presence of ammonia, a distinct yellow-to-brown colloidal suspension is formed.[1][2][3] The intensity of the resulting color is directly proportional to the concentration of ammonia in the sample.[1] The chemical reaction is as follows:
2K₂[HgI₄] + NH₃ + 3KOH → Hg₂O·NH₂I + 7KI + 2H₂O[4]
The colored product, often referred to as Millon's base dimer, can be quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength between 400 and 425 nm.[1][5][6]
Berthelot (Indophenol) Method
The Berthelot method, also known as the indophenol (B113434) blue method, is another sensitive colorimetric technique for ammonia determination.[6] This reaction involves two main steps. First, in an alkaline medium, ammonia reacts with hypochlorite (B82951) to form monochloramine. Subsequently, the monochloramine reacts with a phenolic compound, most commonly phenol (B47542) or sodium salicylate (B1505791), in the presence of a catalyst like sodium nitroprusside, to produce a blue-colored indophenol dye.[6][7][8] The intensity of the blue color, which is proportional to the ammonia concentration, is measured spectrophotometrically at a wavelength of approximately 630-697.5 nm.[5][9] Using sodium salicylate is often preferred as it is significantly less toxic than phenol.[7]
Ion-Selective Electrode (ISE) Method
The ammonia-selective electrode offers a direct potentiometric method for measuring ammonia concentration.[10][11][12] The electrode typically features a gas-permeable membrane that separates the sample solution from an internal electrolyte solution containing a fixed concentration of ammonium (B1175870) ions. Dissolved ammonia gas (NH₃) from the sample diffuses across the membrane and alters the pH of the internal solution. This change in pH is detected by an internal pH electrode, and the resulting potential difference is proportional to the ammonia concentration in the sample. To ensure that most of the ammonium ions (NH₄⁺) in the sample are converted to gaseous ammonia (NH₃), the pH of the sample is raised above 11 before measurement.[11]
Performance Comparison
To facilitate an easy comparison of these three methods, the following table summarizes their key performance characteristics.
| Feature | Nessler's Reagent Method | Berthelot (Indophenol) Method | Ion-Selective Electrode (ISE) |
| Principle | Colorimetric | Colorimetric | Potentiometric |
| Detection Range | 0.05–1.0 mg/L NH₃-N[1] | 0.025–5.0 mg/L of NH₃-N[6] | 0.01 to 17,000 ppm (mg/L)[11] |
| Wavelength | 400-425 nm[1][6] | ~630 nm[9] | Not Applicable |
| Reaction Time | ~10-30 minutes[6] | ~1 hour[13] | ~30 seconds to 1 minute[9][11] |
| Interferences | Calcium, magnesium, iron, sulfides[14], various metal cations[6] | Amines[7], sample pH can significantly affect the reaction[9] | Volatile amines[15], Potassium (K⁺) ions[10][12][16] |
| Advantages | Fast reaction, relatively simple.[6] | High sensitivity and accuracy.[6] | Wide detection range, rapid measurement, not affected by sample color or turbidity.[11][17] |
| Disadvantages | Contains highly toxic mercury[6], potential for precipitation at high concentrations[4], interferences from metal ions.[6][14] | Slower reaction time[13], sensitive to pH changes.[9] | Lower precision at low concentrations, potential interference from other ions.[9] |
Experimental Protocols
Nessler's Reagent Method Protocol
-
Sample Preparation: If necessary, distill the sample to remove interferences. For water samples, preservation can be achieved by acidifying to a pH <2 with sulfuric acid.[1]
-
Standard Curve Preparation: Prepare a series of ammonia standards with known concentrations (e.g., 0.0 to 0.10 mg NH₃-N/50 mL).[1]
-
Reaction:
-
Pipette 50 mL of the standard or sample into a graduated mixing cylinder.[14]
-
Add 1-2 mL of Rochelle salt solution (potassium sodium tartrate) to prevent precipitation of calcium and magnesium ions, and mix.[6]
-
Add 1-2 mL of Nessler's reagent and mix thoroughly by inverting the cylinder several times.[1][14]
-
-
Incubation: Allow the solution to stand for at least 10 minutes for color development.[5]
-
Measurement: Measure the absorbance of the solution at 425 nm using a spectrophotometer. Use a blank solution (ammonia-free water treated with the same reagents) to zero the instrument.[1]
-
Calculation: Determine the ammonia concentration of the sample by comparing its absorbance to the standard curve.[1]
Berthelot (Indophenol) Method Protocol
-
Sample and Standard Preparation: Prepare ammonia standards and samples in a similar manner to the Nessler's method.
-
Reagent Preparation:
-
Phenol (or Salicylate) Reagent: Prepare an alkaline solution of phenol or sodium salicylate.
-
Hypochlorite Solution: A solution of sodium hypochlorite.
-
Catalyst: A dilute solution of sodium nitroprusside.
-
-
Reaction:
-
To a specific volume of sample or standard, add the phenol (or salicylate) reagent and mix.
-
Add the sodium nitroprusside catalyst and mix.
-
Add the sodium hypochlorite solution and mix thoroughly.
-
-
Incubation: Allow the mixture to stand for approximately 1 hour at room temperature for the blue color to develop fully.[13]
-
Measurement: Measure the absorbance at approximately 630 nm against a reagent blank.
-
Calculation: Calculate the ammonia concentration from the standard curve.
Ion-Selective Electrode (ISE) Protocol
-
Electrode Calibration: Calibrate the ammonia ISE and meter according to the manufacturer's instructions using at least two standard solutions of known ammonia concentrations that bracket the expected sample concentration.
-
Sample Preparation:
-
Pipette a known volume of the sample (e.g., 100 mL) into a beaker.[9]
-
Place a magnetic stir bar in the beaker and place it on a stir plate.
-
-
Measurement:
-
Immerse the ammonia ISE into the sample.
-
Add a small volume of a concentrated sodium hydroxide (B78521) solution to raise the sample pH to above 11.
-
Begin stirring at a constant rate.
-
Allow the electrode potential reading (in millivolts) to stabilize.
-
-
Calculation: The meter will typically display the ammonia concentration directly in units such as ppm or mg/L based on the calibration.
Visualizing the Workflows and Relationships
To better illustrate the practical application and comparative logic of these methods, the following diagrams have been generated.
Caption: Experimental workflow for ammonia validation using Nessler's reagent.
Caption: Comparison of ammonia validation methods.
Conclusion
The choice of method for ammonia concentration validation depends heavily on the specific requirements of the experiment, including required sensitivity, sample matrix, available equipment, and safety considerations.
-
Nessler's Reagent: Offers a rapid and straightforward colorimetric assay but is hampered by the high toxicity of mercury in the reagent and its susceptibility to interferences from common metal ions.
-
Berthelot (Indophenol) Method: Provides higher sensitivity and is a suitable alternative to avoid the use of mercury. However, it requires a longer reaction time and is sensitive to pH fluctuations.
-
Ion-Selective Electrode (ISE): Is ideal for rapid, real-time measurements across a very broad concentration range and is unaffected by sample turbidity or color. Its main limitations are lower precision at trace concentrations and potential interferences from other ions.
For researchers prioritizing speed and simplicity with samples low in interfering ions, the Nessler method can be effective, provided safety protocols for handling mercury are strictly followed. When high sensitivity is paramount and longer analysis times are acceptable, the Berthelot method is a superior colorimetric choice. For applications requiring a wide dynamic range, immediate results, and analysis of colored or turbid samples, the ISE method is the most practical and efficient option. Validating results with an orthogonal method is always recommended to ensure the highest degree of accuracy and confidence in your findings.[18]
References
- 1. Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions [erunwas.com]
- 2. quora.com [quora.com]
- 3. What is the action of the Nesslers reagent on ammonia class 11 chemistry CBSE [vedantu.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH3 Production Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction | MDPI [mdpi.com]
- 7. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 8. labcarediagnostics.com [labcarediagnostics.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. vernier.com [vernier.com]
- 11. coleparmer.com [coleparmer.com]
- 12. independencescience.com [independencescience.com]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. nemi.gov [nemi.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Ammonium Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 17. m.youtube.com [m.youtube.com]
- 18. How To Accurately Quantify Ammonia Yield In NRR Experiments Avoiding Contamination [eureka.patsnap.com]
A Comparative Guide to Mercuric Iodide (HgI₂) Crystal Growth Techniques
For Researchers, Scientists, and Drug Development Professionals
Mercuric iodide (α-HgI₂) is a semiconductor material of significant interest for the fabrication of room-temperature X-ray and gamma-ray detectors. Its high atomic number (Z = 80 for Hg, 53 for I) and wide bandgap (approximately 2.13 eV) provide excellent radiation stopping power and low dark current, making it a compelling choice for applications in medical imaging, astrophysics, and nuclear material detection.[1] The performance of these detectors is, however, critically dependent on the quality of the single crystals from which they are fabricated.
This guide provides a comparative overview of the primary techniques used for growing this compound crystals, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate method for their specific applications. The principal methods discussed are Physical Vapor Transport (PVT), the Temperature Oscillation Method (TOM), and Solution Growth.
Comparison of Crystal Growth Techniques
The choice of crystal growth technique significantly impacts the resulting crystal's size, purity, structural perfection, and, consequently, the performance of the final detector. Below is a summary of key performance indicators for crystals grown by different methods.
| Parameter | Physical Vapor Transport (PVT) | Temperature Oscillation Method (TOM) | Solution Growth (Solvent Evaporation) |
| Typical Crystal Size | Large single crystals, up to several cm³[2] | Up to 2 cm³ | Millimeter-sized crystals[1][3] |
| Growth Rate | Slow, typically mm/day | Controlled, can be varied | Variable, dependent on evaporation rate[1][3] |
| Crystal Purity | High, can be improved by repeated growth[4] | High | Purity depends on solvent and precursor purity |
| Defect Density | Moderate to low | Generally lower than PVT | Can be high due to solvent inclusions |
| Electron Mobility (μe) | ~100 cm²/V·s | ~120 cm²/V·s | Lower than vapor-grown crystals |
| Hole Mobility (μh) | 1-4 cm²/V·s | ~6 cm²/V·s | Significantly lower than vapor-grown crystals |
| Mobility-Lifetime Product (μτ)e | 10⁻⁴ - 10⁻⁵ cm²/V | Generally higher than PVT | Lower than vapor-grown crystals |
| Mobility-Lifetime Product (μτ)h | 10⁻⁵ - 10⁻⁶ cm²/V | Generally higher than PVT | Lower than vapor-grown crystals |
| Energy Resolution (FWHM) | <4% at 662 keV (¹³⁷Cs)[2] | Good, comparable to high-quality PVT | Generally poorer |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of crystal growth processes. Below are representative protocols for the three main techniques.
Physical Vapor Transport (PVT)
The PVT method is a widely used technique for growing large, high-purity single crystals of materials that sublime. The process involves the sublimation of a polycrystalline source material at a higher temperature and its subsequent recrystallization on a seed crystal or pedestal at a lower temperature within a sealed ampoule.
Polymer Controlled Vapor Transport Method Protocol: [5][6]
-
Ampoule Preparation: A Pyrex glass ampoule (e.g., 3.5 cm inner diameter, 27 cm length) is cleaned with aqua regia (25% HNO₃, 75% HCl) for 12 hours, followed by rinsing 10 times with distilled water and drying in a furnace for 10 days.[5][6]
-
Outgassing: The cleaned ampoule is outgassed for 2 hours at 240 °C under a vacuum of 10⁻⁵ mmHg.[5][6]
-
Material Loading: 25 g of 99% purity this compound powder, dried at 60 °C, and 1 wt% of a selected polymer (e.g., cerit poly CP-10) are loaded into the ampoule using a long-stem funnel to prevent powder from adhering to the walls.[5][6]
-
Sealing: The ampoule is evacuated to 10⁻² mmHg, purged twice with high-purity argon, and then evacuated to 10⁻⁵ mmHg while being cooled with liquid nitrogen to prevent sublimation. The ampoule is then sealed under this vacuum.[6]
-
Crystal Growth: The sealed ampoule is placed in a two-zone furnace. The source material is heated to a sublimation temperature of approximately 122-126 °C. The other end of the ampoule (the cold finger or pedestal) is maintained at a lower temperature to induce supersaturation and crystal growth. The temperature gradient is critical and must be carefully controlled to manage the nucleation and growth rate.
-
Harvesting: After the growth period (which can last for days to weeks), the furnace is slowly cooled to room temperature to prevent thermal shock to the crystal. The ampoule is then carefully broken to retrieve the grown single crystal.
Temperature Oscillation Method (TOM)
The TOM is a refinement of the PVT technique that aims to improve crystal quality by cyclically alternating between growth and sublimation phases. This process helps to select the most stable and perfect crystallites for continued growth while sublimating away smaller, less perfect ones.
Experimental Protocol:
-
Apparatus Setup: A sealed quartz ampoule containing high-purity (99.999%) synthesized HgI₂ is placed in a multi-zone furnace. The system is designed to allow for precise and independent temperature control of the source material and the growing crystal.
-
Initial Growth: A seed crystal is formed on a pedestal at a temperature of 101 °C, with the source material held at a slightly lower temperature (e.g., 95 °C) to initiate growth.
-
Temperature Oscillation: The temperature of the source material is periodically oscillated.
-
Growth Phase: The source temperature is lowered (e.g., to 95 °C, below the crystal temperature) for a set period (e.g., 96 seconds), causing material to sublime from the source and deposit onto the crystal.
-
Etch-back Phase: The source temperature is raised (e.g., to 105 °C, above the crystal temperature) for a shorter period (e.g., 48 seconds), causing a slight sublimation of the freshly grown material from the crystal. This step removes imperfections and less stable nuclei.
-
-
Continuation: This cycle is repeated, allowing for the slow and controlled growth of a high-quality single crystal.
-
Vapor Pressure Control: The growth can be performed under an excess vapor pressure of either iodine or mercury to control stoichiometry and influence the electronic properties of the crystal. Crystals grown in an excess iodine vapor have been shown to exhibit higher resistivity and better charge carrier mobility.
-
Cooling and Harvesting: Similar to the PVT method, the system is slowly cooled to room temperature before the crystal is retrieved.
Solution Growth: Solvent Evaporation Technique
Solution growth methods offer a simpler and less energy-intensive alternative to vapor transport techniques, though they often yield smaller crystals with a higher density of defects.
-
Solution Preparation: A saturated solution of this compound is prepared by dissolving 99.9% pure HgI₂ powder in a volatile solvent.[1][3] Common solvents and their approximate solubilities at 25 °C are:
-
Controlled Evaporation: The solvent is allowed to evaporate at a controlled rate. The evaporation rate is a critical parameter influencing crystal formation.[1]
-
High Rates (~10 ml/h for ethanol): Most of the HgI₂ evaporates with the solvent, leaving behind a thin film or small crystallites.[1]
-
Low Rates (~0.1 ml/h for ethanol): A well-defined ring of material forms on the wall of the reservoir.[1]
-
Super-Low Rates (~0.01 ml/h for ethanol): This slow evaporation minimizes the influence of Bérnard-Marangoni convection, allowing for the nucleation and growth of millimeter-sized rectangular crystals at the bottom of the reservoir.[1]
-
-
Crystal Formation: As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of HgI₂ crystals. The process should be carried out in a vibration-free environment with controlled temperature and atmospheric conditions.
-
Harvesting: Once the solvent has completely evaporated, the resulting crystals can be carefully removed from the reservoir.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described crystal growth techniques.
Caption: Workflow for Physical Vapor Transport (PVT).
Caption: Workflow for Temperature Oscillation Method (TOM).
Caption: Workflow for Solution Growth (Solvent Evaporation).
Logical Comparison of Techniques
The relationship between the growth techniques and their primary outcomes can be visualized as a trade-off between crystal quality and experimental complexity/cost.
Caption: Comparison of HgI₂ growth techniques.
References
Navigating the Maze of Ammonia Detection: A Guide to Modern Alternatives to Mercuric Iodide
For researchers, scientists, and drug development professionals, the accurate quantification of ammonia (B1221849) is a critical aspect of various experimental workflows. The traditional use of mercuric iodide-based reagents, such as Nessler's reagent, has long been a staple for this purpose. However, the inherent toxicity and environmental concerns associated with mercury have necessitated a shift towards safer, yet equally reliable, alternatives. This guide provides an objective comparison of modern methods for ammonia detection, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
This comprehensive guide explores the performance of prominent alternatives to this compound, including the Indophenol (B113434) (Berthelot), Salicylate (B1505791), and o-Phthaldialdehyde (OPA) methods, as well as the application of electrochemical sensors. We present a detailed comparison of their performance metrics, experimental procedures, and the underlying chemical principles.
Performance Comparison of Ammonia Detection Methods
The selection of an appropriate ammonia detection method hinges on a variety of factors, including the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of the discussed alternatives to provide a clear comparison.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Response Time | Key Advantages | Key Disadvantages |
| Indophenol (Berthelot) | Colorimetric | 0.2 µg NH₃/mL[1] | 20 - 700 µg/m³ (for air samples)[1] | ~1 hour[2] | Well-established, good sensitivity | Use of toxic phenol (B47542), slow color development, potential interferences[1][2] |
| Salicylate | Colorimetric | 0.01 - 1.5 mg/L[3] | 0.02 - 50 mg/L[4] | 5 - 20 minutes[4][5] | Safer alternative to phenol, good sensitivity | Potential for interference from metal ions[6][7] |
| o-Phthaldialdehyde (OPA) | Fluorometric | 0.0099 µmol/L[8][9] | 0.032 - 20.0 µmol/L[8][9] | < 30 seconds (for background), 2-3 hours for full incubation[10] | High sensitivity, rapid initial reaction | Reagent stability can be a concern, potential for background fluorescence[10] |
| Electrochemical Sensor | Amperometric/Potentiometric | ~0.1 ppm (gas)[11], 0.62 µM (aqueous)[12] | 0 - 1000 ppm (gas)[11] | < 50 seconds (T90)[11] | High sensitivity, rapid response, portable | Lifespan can be limited by exposure, potential for cross-sensitivity[12] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and procedural steps of these detection methods, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
For reproducible and accurate results, adherence to a well-defined experimental protocol is paramount. Below are detailed methodologies for the key alternatives to this compound.
Indophenol (Berthelot) Method
This method is based on the reaction of ammonia with phenol and hypochlorite in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-colored indophenol dye. The absorbance of this dye is measured spectrophotometrically at approximately 630 nm.[1]
Reagents:
-
Phenol Solution: Prepare a solution of phenol in ethanol.
-
Sodium Nitroprusside Solution: Prepare a fresh aqueous solution of sodium nitroprusside.
-
Alkaline Citrate (B86180) Solution: Dissolve sodium citrate and sodium hydroxide (B78521) in deionized water.
-
Sodium Hypochlorite Solution: Use a commercial bleach solution of known concentration.
-
Ammonia Standard Solutions: Prepare a series of standard solutions from a stock solution of ammonium (B1175870) chloride.
Procedure:
-
To a known volume of the sample (or standard), add the alkaline citrate solution, followed by the phenol solution and then the sodium nitroprusside solution. Mix well after each addition.
-
Add the sodium hypochlorite solution and mix immediately.
-
Allow the color to develop in the dark for approximately 1 hour.
-
Measure the absorbance of the solution at 630 nm using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the ammonia concentration in the sample from the calibration curve.
Interferences: Certain metal ions such as ferrous, chromous, and manganous ions can cause positive interference by precipitation. Copper ions can inhibit color development. The addition of a complexing agent like EDTA can mitigate these interferences.[1] Sulfide, nitrite, and sulfite may also interfere at high concentrations.[1]
Salicylate Method
A safer variation of the Indophenol method, this procedure replaces the toxic phenol with sodium salicylate. The reaction mechanism is similar, resulting in the formation of a green-colored indosalicylate complex.[13][14]
Reagents:
-
Salicylate-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside in deionized water. This solution should be stored in a dark bottle and prepared fresh weekly.[5]
-
Hypochlorite Solution: A solution of sodium hypochlorite, often combined with a buffer.
-
Buffer Solution: An alkaline buffer, such as a borate (B1201080) or phosphate (B84403) buffer, to maintain the optimal pH.
-
Ammonia Standard Solutions: Prepared as in the Indophenol method.
Procedure:
-
To the sample or standard, add the salicylate-nitroprusside reagent and the buffer solution. Mix thoroughly.
-
Add the hypochlorite solution and mix.
-
Allow the color to develop for a specified time (typically 5-20 minutes).[4][5]
-
Construct a calibration curve and determine the sample concentration as described for the Indophenol method.
Interferences: Metal ions such as iron and manganese can interfere by precipitation. The addition of complexing agents like citrate or EDTA is recommended to prevent this.[6][16]
o-Phthaldialdehyde (OPA) Fluorometric Method
This highly sensitive method is based on the reaction of ammonia with o-phthalaldehyde (B127526) (OPA) and a thiol (such as sulfite) in an alkaline medium to form a fluorescent isoindole derivative. The fluorescence intensity is proportional to the ammonia concentration.[8]
Reagents:
-
OPA Reagent: Dissolve OPA in methanol (B129727) and then dilute with deionized water. This solution is light-sensitive and should be stored in the dark.[10]
-
Sulfite Solution: Prepare a fresh aqueous solution of sodium sulfite.[10]
-
Buffer Solution: An alkaline buffer, such as a borate buffer, to maintain a pH of around 11.[8]
-
Ammonia Standard Solutions: Prepare a series of dilute standards due to the high sensitivity of the method.
Procedure:
-
To the sample or standard, add the buffer solution, OPA reagent, and sulfite solution.
-
Mix and allow the reaction to proceed at room temperature for a specified time (can be rapid for initial fluorescence, but full development may take longer).[10]
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths typically around 360 nm and 420-450 nm, respectively.
-
Construct a calibration curve by plotting fluorescence intensity versus ammonia concentration.
-
Determine the ammonia concentration in the sample from the calibration curve.
Interferences: Primary amines can also react with OPA, leading to potential positive interference. Background fluorescence from the sample matrix can also be a source of error.[17]
Electrochemical Sensors
Electrochemical ammonia sensors offer a rapid and direct measurement of ammonia concentration, often in gaseous samples, but also applicable to aqueous solutions with appropriate setup. These sensors typically operate based on an amperometric or potentiometric principle. In an amperometric sensor, ammonia diffuses across a gas-permeable membrane and undergoes an electrochemical reaction at a sensing electrode, generating a current proportional to the ammonia concentration.[18]
Experimental Workflow:
-
Sensor Calibration: Calibrate the sensor using certified gas standards of known ammonia concentrations or standard aqueous solutions. This involves exposing the sensor to a zero gas (ammonia-free air or nitrogen) to set the baseline, followed by exposure to one or more span gases to establish the response curve.
-
Sample Introduction: For gaseous samples, the sensor is placed in the environment to be monitored. For aqueous samples, the sample is typically alkalinized to convert ammonium ions to dissolved ammonia gas, which is then purged and carried to the sensor.
-
Signal Stabilization: Allow the sensor signal to stabilize, which is indicated by a steady reading on the meter. The time required for stabilization is the response time of the sensor.
-
Measurement: Record the stable signal (current or potential).
-
Concentration Determination: The instrument's internal software or a calibration curve is used to convert the measured signal into an ammonia concentration.
Considerations: The lifespan of electrochemical sensors can be affected by prolonged exposure to high concentrations of ammonia.[12] Cross-sensitivity to other gases can be a potential source of interference, and the specific interferences will depend on the sensor's design and materials.
References
- 1. Indophenol method | DOC [slideshare.net]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. nemi.gov [nemi.gov]
- 4. sterlitech.com [sterlitech.com]
- 5. Salicylate Test — Measuring ammonia with the colorimeter [stuff.iorodeo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Modified o-Phthalaldehyde Fluorometric Analytical Method for Ultratrace Ammonium in Natural Waters Using EDTA-NaOH as Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bcodata.whoi.edu [bcodata.whoi.edu]
- 11. Ammonia NH3 Gas Sensor – EC4-NH3-1000 – Liquid Gas Sensor – EC Sense [ecsense.com]
- 12. mdpi.com [mdpi.com]
- 13. faculty.smcm.edu [faculty.smcm.edu]
- 14. images.hach.com [images.hach.com]
- 15. Determination Method for Ammonia Nitrogen in Surface Water (Salicylate Spectrophotometric Method) - Persee [pgeneral.com]
- 16. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 17. repository.library.noaa.gov [repository.library.noaa.gov]
- 18. Ammonia sensor working principle - Fosensor [hnfosensor.com]
Performance Showdown: Alpha vs. Beta Mercuric Iodide for Radiation Detection
In the realm of semiconductor radiation detectors, mercuric iodide (HgI2) stands out for its high atomic number and wide bandgap, enabling efficient room-temperature operation. This material exists in two primary crystalline forms, or polymorphs: the alpha (α) phase and the beta (β) phase. While both forms have the same chemical composition, their differing crystal structures lead to a significant disparity in their suitability and performance as radiation detectors. This guide provides a detailed comparison of alpha and beta this compound, supported by experimental data, to inform researchers and scientists in their choice of detector materials.
The primary distinguishing factor between the two phases is their stability at different temperatures. The alpha phase, which is a vibrant red tetragonal crystal, is the stable form at and below room temperature. In contrast, the beta phase, a pale yellow rhombic crystal, is only stable at temperatures above 127°C.[1][2][3] This fundamental property is the principal reason why alpha-mercuric iodide is the exclusive choice for fabricating this compound radiation detectors. The beta phase is not viable for detectors operating under standard conditions due to its thermal instability.
Quantitative Performance Comparison
The following table summarizes the key physical and detector performance parameters of alpha- and beta-mercuric iodide. It is important to note that detector performance metrics for the beta phase are largely unavailable in the literature, a direct consequence of its instability at typical operating temperatures.
| Property | Alpha (α) this compound | Beta (β) this compound |
| Crystal Structure | Tetragonal | Rhombic |
| Color | Red | Yellow |
| Stable Temperature Range | < 127°C | > 127°C |
| Bandgap | ~2.13 eV | Data not available |
| Energy Resolution | 2.6% - 8.3% FWHM @ 662 keV | Not applicable for detectors |
| 3 - 4 keV FWHM @ 60 keV | ||
| 295 - 850 eV FWHM @ 5.9 keV | ||
| Mobility-Lifetime (µτ) Product (cm²/V) | Electrons: 1.8 x 10⁻⁴ | Data not available |
| Holes: 2.0 x 10⁻⁶[4] | ||
| Leakage Current | pA - nA range | Data not available |
| Charge Collection Efficiency | Dependent on bias voltage and detector thickness | Data not available |
In-Depth Performance Analysis of Alpha-Mercuric Iodide
Alpha-mercuric iodide's wide bandgap of approximately 2.13 eV is a key advantage, as it results in very low leakage currents (in the picoampere to nanoampere range), minimizing detector noise and allowing for room-temperature operation with good energy resolution.[5] The high atomic numbers of mercury (80) and iodine (53) provide a high photoelectric absorption cross-section, making it an excellent material for detecting X-rays and gamma rays.
The energy resolution of α-HgI2 detectors is a critical performance metric. For higher energy gamma rays, such as the 662 keV peak from a ¹³⁷Cs source, resolutions ranging from 2.6% to 8.3% (FWHM) have been reported. For lower energy X-rays, the resolution is significantly better, with values between 295 eV and 850 eV FWHM for 5.9 keV X-rays.
Charge transport properties, quantified by the mobility-lifetime (µτ) product, are crucial for efficient charge collection. In α-HgI2, the µτ product for electrons is significantly higher than for holes (e.g., 1.8 x 10⁻⁴ cm²/V for electrons vs. 2.0 x 10⁻⁶ cm²/V for holes), leading to better collection of electron charges.[4] This difference can cause incomplete charge collection for interactions occurring at different depths within the detector, a phenomenon known as "hole tailing," which can degrade the energy resolution.
Experimental Protocols
Fabrication of Alpha-Mercuric Iodide Detectors
The fabrication of high-quality α-HgI2 detectors is a multi-step process that requires careful control of parameters to minimize defects that can act as charge traps.
1. Purification of Raw Material: The process begins with the purification of commercially available this compound powder. A common and effective technique is repeated sublimation in a vacuum. The raw HgI2 is placed in a sealed quartz ampoule under vacuum and a temperature gradient is applied. The HgI2 sublimes from the hotter end and recrystallizes at the colder end, leaving behind less volatile impurities. This process is typically repeated several times to achieve high purity.
2. Crystal Growth: Single crystals of α-HgI2 are most commonly grown using the Physical Vapor Transport (PVT) method, also known as the static sublimation method.[6][7]
-
Apparatus: A sealed quartz ampoule containing the purified HgI2 is placed in a two-zone furnace.
-
Process: The source material is heated to a temperature of around 122-126°C, causing it to sublime.[6][8] The vapor is transported to a slightly cooler region of the ampoule where it supersaturates and deposits onto a seed crystal or the ampoule wall, leading to the growth of a single crystal.
-
Control: Precise control of the temperature gradient between the source and the growing crystal is critical to control the growth rate and minimize the formation of defects.
3. Detector Fabrication:
-
Cutting and Cleaving: The grown single crystal is carefully cut into wafers, typically a few millimeters thick, using a thread saw soaked in a potassium iodide (KI) solution to minimize mechanical damage.[5] These wafers are then cleaved along their crystallographic planes to produce smooth surfaces.
-
Etching: The surfaces of the crystal are often etched with a solution (e.g., 10% KI in deionized water) to remove any surface damage from cutting and handling.
-
Contact Deposition: Electrical contacts are deposited on opposite faces of the crystal. Palladium is a commonly used contact material and is typically deposited by vacuum evaporation to a thickness of around 250 Å.[9]
-
Encapsulation: To protect the detector from environmental degradation, it is often encapsulated in a suitable resin.
Performance Characterization
1. Current-Voltage (I-V) Measurement: The leakage current of the fabricated detector is measured as a function of the applied bias voltage using a picoammeter. This measurement is performed in the dark to avoid photo-generated current and provides information about the bulk and surface conductivity of the crystal.
2. Energy Resolution Measurement:
-
Setup: The detector is connected to a charge-sensitive preamplifier, a shaping amplifier, and a multichannel analyzer (MCA). A radioactive source emitting photons of a known energy (e.g., ²⁴¹Am for 59.5 keV X-rays or ¹³⁷Cs for 662 keV gamma rays) is placed in front of the detector.
-
Procedure: A bias voltage is applied to the detector. The photons interacting with the detector generate charge carriers, which are collected and converted into a voltage pulse by the preamplifier. The shaping amplifier filters and shapes the pulse, and the MCA sorts the pulses by their height to generate an energy spectrum.
-
Analysis: The energy resolution is determined by measuring the Full Width at Half Maximum (FWHM) of the photopeak in the energy spectrum and is typically expressed as a percentage of the peak energy for gamma rays or in units of energy (eV or keV) for X-rays.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the fabrication and characterization of an alpha-mercuric iodide detector.
References
- 1. Mercury(II) iodide - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound single crystals for nuclear radiation detectors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. scielo.br [scielo.br]
- 7. Mass transport during growing this compound by static sublimation method | Semantic Scholar [semanticscholar.org]
- 8. Optimization of this compound platelets growth by the polymer controlled vapor transport method | Publicación [silice.csic.es]
- 9. Process Monitoring for Fabrication of this compound Room Temperature Radiation Detectors | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
A Comparative Analysis of Mercuric Iodide Detectors for Radiation Detection
A comprehensive cross-validation of Mercuric Iodide (HgI₂) detector performance against other established radiation detection technologies, providing researchers, scientists, and drug development professionals with a detailed guide to selecting the appropriate detector for their specific applications.
This compound (HgI₂) detectors have emerged as a promising technology for radiation detection, offering distinct advantages in certain applications. This guide provides a thorough comparison of HgI₂ detectors with other commonly used detector types, including Cadmium Telluride (CdTe), Cadmium Zinc Telluride (CZT), High-Purity Germanium (HPGe), and Sodium Iodide (NaI(Tl)). The following sections present a detailed analysis of their performance based on key metrics, supported by experimental data and standardized protocols.
Performance Metrics: A Head-to-Head Comparison
The selection of a radiation detector is contingent on its performance characteristics. This section provides a quantitative comparison of HgI₂ detectors with its alternatives across several critical parameters.
Energy Resolution
Energy resolution is a crucial factor for applications requiring the identification of specific radionuclides. It refers to the detector's ability to distinguish between two gamma-ray energies that are close to each other. A lower Full Width at Half Maximum (FWHM) value indicates better energy resolution.
| Detector Type | Energy Resolution (FWHM) at ~662 keV | Reference |
| HgI₂ | < 4% | [1] |
| CdTe | ~3.7% (standard), ~1% (with pulse processing) | |
| CZT | ~2.5% | [2] |
| HPGe | ~0.15% | [2] |
| NaI(Tl) | ~7% | [2] |
Detection Efficiency
Detection efficiency refers to the ratio of the number of detected radiation events to the total number of radiation events emitted by the source. Higher efficiency is desirable for reducing measurement times and for detecting weak radioactive sources.
| Detector Type | Relative Detection Efficiency | Reference |
| HgI₂ | High | [1] |
| CdTe | High | |
| CZT | High | |
| HPGe | Moderate (lower than scintillators for high energies) | [5] |
| NaI(Tl) | Very High | [5] |
Due to their high atomic number and density, HgI₂, CdTe, and CZT detectors exhibit high detection efficiency for X-rays and gamma rays.[1] NaI(Tl) detectors are also known for their high efficiency, particularly for larger crystal sizes.[5] HPGe detectors, while excellent in energy resolution, generally have lower intrinsic efficiency compared to scintillators, especially at higher energies.[3]
Charge Collection Efficiency (CCE)
In semiconductor detectors, the CCE is a measure of how effectively the electron-hole pairs created by the incident radiation are collected at the electrodes. Incomplete charge collection can lead to degraded energy resolution and spectral distortions.
| Detector Type | Charge Collection Efficiency Characteristics | Reference |
| HgI₂ | Can be affected by hole trapping, leading to "hole tailing" in spectra. | [1] |
| CdTe | Also susceptible to hole trapping and polarization effects. | |
| CZT | Generally better charge collection properties than CdTe. | |
| HPGe | Excellent charge collection. | |
| NaI(Tl) | Not applicable (scintillation-based detection). |
A significant challenge for both HgI₂ and CdTe detectors is the relatively poor mobility and trapping of holes, which can result in incomplete charge collection and asymmetric peaks in the energy spectrum, a phenomenon known as "hole tailing".[1] CZT detectors generally exhibit improved charge transport properties compared to CdTe. HPGe detectors are known for their superior charge collection efficiency.
Leakage Current
Leakage current is the small electrical current that flows through a detector even in the absence of radiation. High leakage current can contribute to electronic noise, thereby degrading the energy resolution.
| Detector Type | Typical Leakage Current |
| HgI₂ | Very low at room temperature |
| CdTe | Generally higher than HgI₂ |
| CZT | Can be an issue, but improvements are being made |
| HPGe | Very low (requires cooling) |
| NaI(Tl) | Not applicable (photomultiplier tube dark current is the analogous parameter) |
This compound's wide bandgap contributes to its very low leakage current at room temperature, which is a significant advantage. CdTe and CZT detectors can have higher leakage currents, which can impact their performance, although advancements in material growth and device fabrication are addressing this issue.[6]
Spatial Resolution
For imaging applications, spatial resolution is a critical parameter, representing the ability to distinguish between two closely spaced objects.
| Detector Type | Spatial Resolution Characteristics | Reference |
| HgI₂ | Can achieve high spatial resolution. | |
| CdTe | Good spatial resolution. | |
| CZT | Good spatial resolution. | [7] |
| HPGe | Can be configured for high spatial resolution in segmented detectors. | |
| NaI(Tl) | Limited by the scintillation process and photomultiplier tube design. | [7] |
Semiconductor detectors like HgI₂, CdTe, and CZT can be pixelated to achieve high spatial resolution, making them suitable for various imaging applications.[7] The spatial resolution of scintillator-based detectors like NaI(Tl) is inherently limited by the spread of scintillation light.[7]
Experimental Protocols
To ensure a fair and accurate comparison of detector performance, standardized experimental protocols are essential. The following outlines the methodologies for measuring the key performance metrics discussed above.
Energy Resolution Measurement
-
Source Selection: Utilize a calibrated gamma-ray source with well-defined and easily identifiable photopeaks (e.g., Cobalt-60 with peaks at 1173 keV and 1332 keV, or Cesium-137 with a peak at 662 keV).[8]
-
Experimental Setup:
-
Position the radioactive source at a fixed and reproducible distance from the detector.
-
Connect the detector to a preamplifier, a spectroscopy amplifier, and a multi-channel analyzer (MCA).
-
For HPGe detectors, ensure proper cryogenic cooling with liquid nitrogen.
-
-
Data Acquisition:
-
Acquire a gamma-ray spectrum for a sufficient duration to obtain statistically significant counts in the photopeaks of interest (typically aiming for at least 10,000 counts in the net peak area).[9]
-
-
Data Analysis:
-
Use the MCA software to determine the Full Width at Half Maximum (FWHM) of the desired photopeak.
-
Calculate the energy resolution as a percentage: Energy Resolution (%) = (FWHM / Peak Centroid Energy) * 100.[10]
-
Detection Efficiency Measurement
-
Source Characterization: Use a calibrated radioactive source with a known activity and gamma-ray emission probability.
-
Experimental Setup:
-
Place the source at a well-defined distance from the detector.
-
Acquire a spectrum for a known live time.
-
-
Data Analysis:
Charge Collection Efficiency (CCE) Assessment
A qualitative assessment of CCE can be made by examining the shape of the photopeaks in the acquired spectrum. The presence of significant "tailing" on the low-energy side of the peak is indicative of incomplete charge collection. More quantitative methods often involve analyzing the pulse shapes from the detector, which requires specialized electronics and analysis software.
Leakage Current Measurement
-
Experimental Setup:
-
Place the detector in a light-tight and electrically shielded enclosure to minimize external interference.
-
Connect the detector to a stable high-voltage power supply and a sensitive picoammeter.
-
-
Procedure:
-
Apply the recommended operating bias voltage to the detector.
-
Measure the current flowing through the detector in the absence of any radiation source. This measured current is the leakage current.
-
Spatial Resolution Measurement (for imaging detectors)
-
Phantom Selection: Use a resolution phantom, such as a bar phantom or a hot-rod phantom, with features of known sizes and spacings.[12]
-
Imaging Procedure:
-
Place the phantom in close proximity to the detector surface.
-
Irradiate the phantom with a uniform field of radiation.
-
Acquire an image of the phantom.
-
-
Data Analysis:
-
Visually inspect the image to determine the smallest set of bars or rods that can be clearly distinguished. This provides a qualitative measure of the spatial resolution.
-
For a more quantitative analysis, techniques like calculating the Modulation Transfer Function (MTF) can be employed.[7]
-
Visualizing the Comparison: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.
Caption: Workflow for Measuring Energy Resolution.
Caption: Signal Generation in Different Detector Types.
Conclusion
The cross-validation of this compound detectors with other established methods reveals a nuanced landscape of performance trade-offs. HgI₂ detectors offer a compelling combination of good energy resolution and high detection efficiency at room temperature, making them a strong candidate for applications where the logistical constraints of cryogenic cooling for HPGe detectors are prohibitive. While challenges related to charge collection persist, ongoing advancements in material purification and detector fabrication continue to enhance their performance.[13] For applications demanding the utmost in energy resolution, HPGe remains the unparalleled choice. Conversely, for applications where high efficiency is paramount and energy resolution is less critical, NaI(Tl) scintillators provide a cost-effective solution. The choice between HgI₂, CdTe, and CZT often comes down to the specific requirements of the application, with each material offering a unique set of advantages and disadvantages. This guide provides the foundational data and methodologies to enable researchers and professionals to make an informed decision based on the specific demands of their work.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. academicjournals.org [academicjournals.org]
- 6. pos.sissa.it [pos.sissa.it]
- 7. scispace.com [scispace.com]
- 8. ortec-online.com [ortec-online.com]
- 9. mirion.com [mirion.com]
- 10. 122.physics.ucdavis.edu [122.physics.ucdavis.edu]
- 11. arxiv.org [arxiv.org]
- 12. Impact of Collimator Material on Spatial Resolution and Sensitivity in Semiconductor-Based Imaging Systems: A Monte Carlo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. race.elsevierpure.com [race.elsevierpure.com]
A Guide to Assessing the Purity of Synthesized Mercuric Iodide for Researchers and Drug Development Professionals
A comprehensive evaluation of synthesized mercuric iodide is critical for its application in sensitive technologies such as radiation detectors and medical imaging devices, where purity directly impacts performance. This guide provides an objective comparison of common synthesis and purification methods, details analytical techniques for purity assessment, and presents a performance comparison with alternative materials.
This compound (HgI₂), a semiconductor with a wide bandgap and high atomic number, is a material of significant interest in the development of room-temperature X-ray and gamma-ray detectors. The efficacy of these devices is intrinsically linked to the purity and crystalline quality of the this compound used. This document outlines key methods for synthesizing and assessing the purity of this compound, offering valuable insights for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Synthesis and Purification of this compound
The most prevalent method for synthesizing this compound is through the precipitation reaction between an aqueous solution of a mercury(II) salt, such as mercuric chloride (HgCl₂), and an iodide salt, typically potassium iodide (KI).[1][2] The resulting scarlet-red precipitate of this compound can be further purified to enhance its quality.
Common purification techniques include:
-
Sublimation: Vacuum sublimation is a highly effective method for purifying this compound, as it separates the volatile HgI₂ from non-volatile impurities.[3]
-
Zone Refining: This technique involves passing a molten zone through the material, which segregates impurities to one end, yielding a highly purified product.[3]
-
Recrystallization: Dissolving the crude this compound in a suitable solvent and allowing it to recrystallize can also remove impurities.
A direct vapor/solid synthesis method has also been developed to produce high-purity this compound.[4][5] This process involves reacting a gaseous mercury compound with a heated particulate iodide compound, with the resulting this compound vapor being condensed in a cooler region to yield a product with a purity of at least 99.9%.[5]
Assessing Purity: A Multi-faceted Approach
A combination of analytical techniques is employed to provide a comprehensive assessment of the purity of synthesized this compound. These methods evaluate different aspects of purity, from elemental composition to crystalline structure.
Elemental Purity Analysis
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the concentration of trace elemental impurities in this compound.[3] The presence of even minute quantities of certain elements can significantly degrade the performance of this compound-based detectors.
Table 1: Elemental Impurity Concentrations in this compound After Various Purification Steps
| Element | Raw Synthesized (ppm) | After 6 Purification Steps (ppm) | After Zone Refining (Front Section) (ppm) | After Zone Refining (Center Section) (ppm) | After Zone Refining (Rear Section) (ppm) |
| Total | ~960 | ~480 | ~480 | ~15 | ~15 |
| Selected Individual Elements | |||||
| Mg | Data not available | Data not available | Data not available | Data not available | Highest Concentration |
| Ca | Data not available | Data not available | Data not available | Data not available | Highest Concentration |
| Fe | Data not available | Data not available | Data not available | Data not available | Highest Concentration |
| Cu | Data not available | Data not available | Data not available | Data not available | Highest Concentration |
| Zn | Data not available | Data not available | Data not available | Data not available | Highest Concentration |
| Data sourced from an analysis of this compound synthesized from an aqueous solution of potassium iodide and mercuric chloride.[3] |
Physical and Chemical Characterization
Melting Point Determination: A sharp and well-defined melting point is a good indicator of high purity for a crystalline solid. Pure α-mercuric iodide melts at approximately 259°C.[1][6] A depressed and broadened melting point range suggests the presence of impurities.
X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the synthesized this compound. The α-phase of this compound has a tetragonal crystal structure.[1] XRD patterns can also reveal the presence of other crystalline phases, which would indicate impurities.[7]
UV-Vis Spectroscopy: While not a primary method for absolute purity determination, UV-Vis spectroscopy can be used to detect certain types of impurities. The technique is based on the formation of a colored complex, such as the tetraiodomercurate(II) ion, which can be quantified by its absorbance at a specific wavelength.[8][9]
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Experimental Protocols
1. Melting Point Determination
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Finely powder a small amount of the dried, synthesized this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
-
-
Interpretation: A narrow melting point range close to the literature value (259°C) indicates high purity.
2. X-ray Diffraction (XRD) Analysis
-
Apparatus: X-ray diffractometer with a Cu Kα radiation source.
-
Procedure:
-
Prepare a flat sample of the powdered this compound on a sample holder.
-
Mount the sample in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 10-80 degrees).
-
Record the diffraction pattern.
-
-
Interpretation: Compare the obtained diffraction pattern with the standard pattern for tetragonal α-mercuric iodide (JCPDS card no. 00-021-1157) to confirm the crystal structure and identify any crystalline impurities.
3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis
-
Apparatus: ICP-MS instrument.
-
Procedure:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent. A common method involves dissolving the solid HgI₂ in an aqueous solution of 1% potassium iodide (KI) or using aqua regia for more rigorous dissolution.[3]
-
Prepare a series of calibration standards for the elements of interest.
-
Introduce the dissolved sample and standards into the ICP-MS for analysis.
-
-
Interpretation: The instrument will provide the concentration of various elements in the sample, allowing for a quantitative assessment of elemental purity.
Comparison with Alternative Materials in Radiation Detection
This compound is a leading material for room-temperature radiation detectors, but several alternatives are also used, each with its own set of advantages and disadvantages. The primary application driving the need for high-purity this compound is in the fabrication of these detectors.
Table 2: Performance Comparison of Room-Temperature Semiconductor Detector Materials
| Property | This compound (HgI₂) | Cadmium Telluride (CdTe) | Cadmium Zinc Telluride (CZT) |
| Atomic Number (Z) | Hg: 80, I: 53 | Cd: 48, Te: 52 | Cd: 48, Zn: 30, Te: 52 |
| Bandgap (eV) | 2.13 | 1.44 | 1.5 - 2.2 |
| Density (g/cm³) | 6.36 | 5.85 | ~5.8 |
| Energy Resolution (% at 662 keV) | ~2.6% (with advanced processing)[10][11][12], ~3% (typical)[13] | ~1% (for some detectors) | <1% to 2.5%[14] |
| Advantages | High detection efficiency, low leakage current, stable gain.[13] | Good energy resolution. | Excellent energy resolution, good stability. |
| Disadvantages | Lower energy resolution than CZT without special processing, charge trapping issues. | Polarization effects, lower efficiency than HgI₂ for high-energy gamma rays. | Expensive, difficulty in growing large uniform crystals. |
Spectra acquired using this compound detectors closely resemble those from CZT detectors, particularly in the low-energy region, making them suitable for isotopic analysis with appropriate software.[15]
Logical Relationship for Purity Assessment
The following diagram illustrates the logical flow for assessing the purity of synthesized this compound.
Caption: Logical flow for the comprehensive purity assessment of synthesized this compound.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. Elemental Impurity Analysis of this compound by Icp/Ms | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 4. Direct vapor/solid synthesis of this compound using compounds of mercury and iodine [inis.iaea.org]
- 5. US4966763A - Direct vapor/solid synthesis of this compound using compounds of mercury and iodine - Google Patents [patents.google.com]
- 6. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ukm.my [ukm.my]
- 10. Energy Resolution Enhancement of this compound Detectors [authors.library.caltech.edu]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Energy Resolution Enhancement of this compound Detectors | Scilit [scilit.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Research on the Technological Progress of CZT Array Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Optoelectronic Properties of Mercuric Iodide Crystals for Radiation Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the optoelectronic properties of mercuric iodide (α-HgI₂) crystals with other prominent semiconductor materials used in radiation detection, namely Cadmium Telluride (CdTe), Cadmium Zinc Telluride (CZT), and Lead Iodide (PbI₂). The objective is to offer a comprehensive resource, supported by experimental data, to aid in the selection of materials for various radiation detection and imaging applications.
This compound is a promising material for room-temperature radiation detectors due to its wide bandgap and high atomic number, which contribute to low dark current and high stopping power for X-rays and gamma rays.[1] This guide will delve into the key performance parameters of these materials, outline the experimental protocols for their characterization, and provide a visual representation of the experimental workflow.
Comparative Analysis of Optoelectronic Properties
The performance of a semiconductor radiation detector is primarily determined by its fundamental material properties. A wider band gap leads to lower thermally generated leakage current, enabling room-temperature operation.[1] The mobility-lifetime product (µτ) for both electrons and holes is a critical parameter that dictates the charge collection efficiency of the detector. A higher µτ product ensures that charge carriers travel further within the crystal before being trapped, leading to better energy resolution in spectroscopic applications. Photosensitivity, or the efficiency of converting incident radiation into a measurable electrical signal, is another key metric for detector performance.
Below is a summary of the key optoelectronic properties for this compound and its alternatives.
| Property | This compound (α-HgI₂) | Cadmium Telluride (CdTe) | Cadmium Zinc Telluride (CZT) | Lead Iodide (PbI₂) |
| Band Gap (eV) at 300K | 2.13 | 1.44 | 1.5 - 2.2 | 2.3 - 2.5 |
| Electron Mobility-Lifetime Product (µτ)e (cm²/V) | 10⁻⁴ - 10⁻³ | 10⁻³ - 10⁻² | 10⁻³ - 10⁻² | ~10⁻⁶ |
| Hole Mobility-Lifetime Product (µτ)h (cm²/V) | 10⁻⁶ - 10⁻⁵ | 10⁻⁵ - 10⁻⁴ | 10⁻⁵ - 10⁻⁴ | ~10⁻⁷ |
| X-ray Sensitivity (µC/R·cm²) | ~10 | High | High | ~10 (at 0.5 V/µm) |
| Dark Current Density (A/mm²) | ~30 pA/mm² (at 1V/µm) | ~10 nA/mm² (Ohmic) to <1nA/mm² (Schottky) | < 1 nA/mm² | ~27 pA/mm² (at 0.5 V/µm) |
Note: Values presented are approximate and can vary significantly based on crystal quality, purity, and fabrication processes.
Experimental Protocols
The characterization of the optoelectronic properties of these semiconductor materials involves a suite of key experiments. The following sections detail the methodologies for these essential measurements.
Current-Voltage (I-V) Characterization
Objective: To determine the leakage current and the electrical resistivity of the detector.
Methodology:
-
The semiconductor crystal is fabricated into a detector structure with electrical contacts (e.g., palladium for HgI₂).
-
The detector is placed in a light-tight and electrically shielded test fixture.
-
A variable DC voltage source is connected across the detector contacts, and a sensitive picoammeter is used to measure the resulting current.
-
The voltage is incrementally increased, and the corresponding leakage current is recorded at each step.
-
The measurements are typically performed at room temperature.
-
The dark current density is calculated by dividing the leakage current by the electrode area.
Alpha and Gamma Spectroscopy
Objective: To evaluate the charge collection efficiency and energy resolution of the detector.
Methodology:
-
The detector is connected to a charge-sensitive preamplifier, a shaping amplifier, and a multi-channel analyzer (MCA).
-
A radioactive source emitting alpha particles (e.g., ²⁴¹Am) or gamma rays (e.g., ⁵⁷Co, ¹³⁷Cs) is placed at a fixed distance from the detector's entrance window.
-
A bias voltage is applied to the detector to create an electric field for charge collection.
-
The MCA records the energy spectrum of the incident radiation.
-
The position and the full-width at half-maximum (FWHM) of the photopeaks in the spectrum are analyzed to determine the energy resolution.
-
The charge collection efficiency can be estimated by analyzing the photopeak position as a function of the applied bias voltage.
Photoconductivity and Photosensitivity Measurement
Objective: To determine the material's response to electromagnetic radiation and quantify its photosensitivity.
Methodology:
-
The detector is illuminated with a calibrated light source (e.g., a monochromatic light-emitting diode or a filtered lamp) with a known photon flux.
-
The photocurrent generated in the detector is measured as a function of the incident light intensity and wavelength.
-
The photosensitivity is often expressed as the charge generated per unit of incident radiation exposure (e.g., in µC/R·cm² for X-rays).
-
For X-ray sensitivity measurements, a calibrated X-ray tube is used as the radiation source, and the detector current is measured at different dose rates.
Transient Current Technique (TCT)
Objective: To measure the mobility-lifetime product (µτ) for electrons and holes.
Methodology:
-
A short-pulse laser is used to generate electron-hole pairs at a specific location within the detector volume. The laser wavelength is chosen to have a short absorption length in the material.
-
By illuminating either the cathode or the anode, one can selectively study the transport of electrons or holes, respectively.
-
The transient current signal induced by the drifting charge carriers is amplified by a fast, wideband amplifier and recorded by a high-speed oscilloscope.
-
The shape of the transient current pulse provides information about the drift velocity and trapping of the charge carriers.
-
The mobility-lifetime product is determined by analyzing the collected charge as a function of the applied bias voltage, often using the Hecht equation.
Visualizations
Experimental Workflow for Semiconductor Detector Characterization
Caption: Workflow for the characterization of semiconductor detector materials.
Conceptual Diagram of Charge Transport Measurement using TCT
Caption: Conceptual setup for Transient Current Technique (TCT) measurements.
References
literature review of mercuric iodide applications in semiconductor research
Mercuric iodide (HgI₂) has long been a material of significant interest in the field of semiconductor research, primarily for its application in room-temperature X-ray and gamma-ray detection.[1][2][3] Its properties, such as a wide bandgap and high atomic number, make it a compelling candidate for various applications, from medical imaging and homeland security to astrophysics.[4][5][6]
This guide provides a comparative analysis of this compound against other semiconductor materials used for radiation detection, details the experimental protocols for fabricating HgI₂ detectors, and outlines the fundamental principles of their operation.
Performance Comparison of Semiconductor Detector Materials
The effectiveness of a semiconductor material for radiation detection is determined by several key properties. A wide bandgap allows for low leakage currents and room-temperature operation, while a high atomic number (Z) and density result in high detection efficiency for X-rays and gamma rays.[1][7] The charge transport properties, specifically the mobility-lifetime product (µτ) for both electrons and holes, are critical for efficient charge collection and achieving high energy resolution.
Below is a comparison of this compound with other common and emerging materials used in semiconductor radiation detectors.
| Property | This compound (α-HgI₂) | Cadmium Zinc Telluride (CZT) | Cadmium Telluride (CdTe) | Lead Iodide (PbI₂) | Amorphous Selenium (a-Se) |
| Bandgap (eV) | 2.1 - 2.2[1][4] | 1.5 - 2.2 | 1.5 | 2.3 | 2.0 |
| Density (g/cm³) | 6.4 | 5.8 | 5.8 | 6.2 | 4.3 |
| Atomic Number (Z) | 80, 53 | 48, 52, 30 | 48, 52 | 82, 53 | 34 |
| Electron Mobility (µe) (cm²/Vs) | 100[8] | 1000 | 1100 | 60 | 0.004 |
| Hole Mobility (µh) (cm²/Vs) | 4[8] | 80 | 80 | 2 | 0.2 |
| (µτ)e (cm²/V) | 10⁻⁴ - 10⁻⁵ | 10⁻³ | 10⁻³ | 10⁻⁶ | 10⁻⁶ |
| (µτ)h (cm²/V) | 10⁻⁶ - 10⁻⁷ | 10⁻⁵ | 10⁻⁵ | 10⁻⁸ | 10⁻⁷ |
| Typical Energy Resolution | <4% @ 662 keV[1][5] | <2% @ 662 keV | <3% @ 662 keV | ~30% @ 59.5 keV | Low |
This compound's primary advantages are its very high atomic number and density, leading to excellent radiation stopping power.[5][9] This allows for thinner detectors compared to materials like amorphous selenium for the same detection efficiency.[10] However, its performance is often limited by poorer hole transport (low hole mobility-lifetime product) compared to CZT and CdTe.[8][11] This can lead to incomplete charge collection and degraded spectral performance, although advanced pulse processing techniques can mitigate these effects, improving energy resolution from 8.3% to 2.6% FWHM at 662 keV in some cases.[12] While lead iodide (PbI₂) has a comparable bandgap, its application in dynamic imaging is hindered by long image lag.[13]
Experimental Protocols: From Synthesis to Detector
The fabrication of high-quality this compound detectors is a multi-step process that requires precise control over material purity and crystal quality. Defects and impurities introduced at any stage can act as trapping and recombination centers, degrading detector performance.[14][15]
1. Material Synthesis and Purification
High-purity starting material is crucial for growing detector-grade crystals. The this compound material is often synthesized in-house to control purity and stoichiometry.[1] Purification is typically achieved through methods like multiple sublimation in evacuated glass tubes or recrystallization.[4][16] Iodine compensation may be necessary to counteract iodine loss during purification, which can lead to non-stoichiometric, mercury-rich crystals.[4]
2. Single Crystal Growth
Several methods are used to grow large, single crystals of α-HgI₂:
-
Physical Vapor Transport (PVT): This is a common sublimation-based method where HgI₂ material is transported in a sealed ampoule along a controlled temperature gradient.[7][17] It is known for producing high-quality crystals with well-defined structures.[17]
-
Temperature Oscillation Method (TOM): This technique involves periodically reversing the temperature gradient between the source material and the growing crystal.[4] This controlled process helps in the selection of desired nuclei and the removal of defective layers during growth.[4] A Modified TOM (MTOM) uses a more stable temperature field to reduce lattice defects.[4]
-
Solution Growth: Crystals can also be grown from saturated solutions using solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone, though this method can introduce contamination.[17]
3. Detector Fabrication
-
Crystal Processing: The large single crystal is carefully cut into platelets, often using a thread saw with a KI solution to minimize lattice deformation.[4] These platelets are then cleaved to produce smooth, reflective (001) planes for device fabrication.[4]
-
Electrode Deposition: Electrical contacts are applied to the crystal faces. Materials like platinum or sputtered germanium are used to form stable electrical contacts.[2][16]
-
Surface Passivation: The detector's surface is treated to ensure stability and a useful operational life.[2] This step is critical as the stability of HgI₂ detectors is a major challenge for practical applications.[16][18]
-
Packaging: The finished detector is often mounted on an electronic board and potted with a light-tight component to protect it and minimize microphonic noise.[1]
Signal Generation and Detection
The function of an HgI₂ detector is to convert high-energy photons into a measurable electrical signal. This process involves the generation, transport, and collection of charge carriers.
-
Photon Interaction: An incoming X-ray or gamma-ray photon interacts within the HgI₂ crystal, primarily through photoelectric absorption or Compton scattering, transferring its energy to an electron.
-
Carrier Generation: This energetic electron travels through the crystal lattice, creating a cascade of electron-hole pairs. The average energy required to create one electron-hole pair in HgI₂ is low (around 4.2 eV), which contributes to a large signal and good potential for energy resolution.[7]
-
Charge Transport: An external bias voltage is applied across the detector, creating an electric field. This field causes the newly created electrons and holes to drift towards the anode and cathode, respectively.
-
Signal Induction: The movement of these charge carriers induces a current in the external circuit. The magnitude of the total charge collected is proportional to the energy of the initial incident photon.
-
Signal Processing: The induced charge is collected by a preamplifier and shaped by subsequent electronics to produce a voltage pulse. The height of this pulse corresponds to the deposited energy, allowing for the generation of an energy spectrum.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. The Fabrication of this compound Detectors for Use in Wavelength Dispersive X-Ray Analysers and Backscatter Photon Measurements | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. This compound | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound single crystals for nuclear radiation detectors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. researchgate.net [researchgate.net]
- 6. Study on growth of large area this compound polycrystalline film and its x-ray imaging | Semantic Scholar [semanticscholar.org]
- 7. Furnace design for the this compound crystal growth for new semiconductor radiation detector [inis.iaea.org]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Improved yield of high resolution this compound gamma-ray spectrometers (Conference) | ETDEWEB [osti.gov]
- 12. Energy Resolution Enhancement of this compound Detectors [authors.library.caltech.edu]
- 13. researchgate.net [researchgate.net]
- 14. Defects and impurities in mercuric iodine processing (Conference) | OSTI.GOV [osti.gov]
- 15. Defects in red this compound related to device applications (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of the mercury iodide semiconductor crystal for application as a radiation detector [inis.iaea.org]
- 18. Journal of Nano- and Electronic Physics [jnep.sumdu.edu.ua]
Safety Operating Guide
Proper Disposal of Mercuric Iodide: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of mercuric iodide, ensuring the protection of laboratory personnel and the environment.
This compound (HgI₂), a highly toxic inorganic mercury compound, demands meticulous handling and disposal procedures to mitigate significant health and environmental risks. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals, establishing a foundation of safety and compliance in the laboratory. Adherence to these protocols is critical, as improper disposal of mercury-containing waste is illegal and poses a severe threat of contamination.[1][2]
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). The following personal protective equipment (PPE) is mandatory when handling this compound waste:
-
Gloves: Nitrile or neoprene gloves are recommended. For enhanced safety, wearing two pairs is advisable.[3]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[4]
-
Lab Coat: A fully buttoned lab coat is required to protect against skin contact.
-
Respiratory Protection: All handling of this compound, especially the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[3][5] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.[3]
Step-by-Step Disposal Procedure: Professional Hazardous Waste Management
The universally recommended and regulated method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][5] Attempting to treat or neutralize this compound waste in the laboratory without a validated and approved protocol is strongly discouraged.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. This container must be made of polyethylene (B3416737) or other non-reactive material and have a secure, screw-on cap.[2]
-
No Mixing of Waste: Do not mix this compound waste with any other chemical waste streams.[6] This is crucial for proper disposal and to prevent potentially dangerous chemical reactions.
-
Solid and Liquid Waste:
-
Collect solid this compound waste, including contaminated PPE (such as gloves and weighing papers), in the designated solid waste container.
-
Aqueous solutions containing this compound should be collected in a separate, designated liquid waste container.
-
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill (e.g., absorbent pads, sulfur powder) are also considered hazardous waste and must be placed in the solid this compound waste container.[2]
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. The waste container must be labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards associated with this compound (e.g., "Toxic," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
Step 3: Storage of Waste
-
Secure and Ventilated Area: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[3][7]
-
Secondary Containment: Place the primary waste container inside a larger, shatterproof secondary container to prevent the release of material in case of a leak or spill.[8]
-
Incompatible Materials: Ensure that this compound waste is not stored near bromides, chlorides, ammonia, alkalis, cyanides, or strong oxidizing agents.[3]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[8]
-
Professional Disposal Service: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste.[9] These companies are equipped to handle and process mercury-containing waste in accordance with all federal, state, and local regulations.[3]
Emergency Procedures for this compound Spills
In the event of a this compound spill, immediate and proper response is crucial to minimize exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to prevent the spread of contamination.[10]
-
Don Appropriate PPE: Before attempting any cleanup, personnel must wear the appropriate PPE, including a respirator, double nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
Contain the Spill:
-
For small powder spills, carefully cover the area with a mercury-absorbing powder or sulfur powder to form an amalgam and suppress vapors.[2][7]
-
Do not use water to clean up the spill, as this can spread the contamination.[3]
-
Never use a standard vacuum cleaner, as this will disperse toxic dust into the air.[10]
-
-
Collect the Waste: Carefully sweep up the contained material and place it into the designated hazardous waste container for this compound.[4][10]
-
Decontaminate the Area: Wipe the spill area with a suitable decontamination solution as recommended by your institution's EHS.
-
Contact EHS: For large spills or if you are unsure how to proceed, contact your EHS department immediately.[3]
Quantitative Data: Toxicity of this compound
The following table summarizes the acute toxicity data for this compound, underscoring the need for cautious handling.
| Toxicity Metric | Species | Value |
| LD50 Oral | Rat | 18 mg/kg |
| LD50 Oral | Mouse | 17 mg/kg |
| LD50 Dermal | Rat | 75 mg/kg |
| LC50 Aquatic | Fish | 0.14 mg/L (96 hours) |
Data sourced from various Safety Data Sheets.
Conceptual In-Lab Treatment Methods (For Informational Purposes Only)
Some literature mentions the possibility of in-lab chemical treatment to precipitate mercury from solutions. These are not detailed experimental protocols and should not be attempted without rigorous, lab-specific validation and approval from your institution's EHS department. The primary and recommended disposal method remains professional waste management.
-
Sulfide (B99878) Precipitation: This method involves adjusting the pH of a mercury-containing solution to neutral and then adding a sulfide source to precipitate mercury sulfide, which is highly insoluble. The solid precipitate would then be filtered and disposed of as hazardous waste.
-
Carbonate Precipitation: For solutions from mercury-based fixatives, adding sodium carbonate can precipitate mercury compounds. The mixture is left to settle, and the solid precipitate is then filtered for disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision-making workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. drs.illinois.edu [drs.illinois.edu]
- 3. purdue.edu [purdue.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. media.laballey.com [media.laballey.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. beckman.com [beckman.com]
- 10. sdfine.com [sdfine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
